Product packaging for Azido-PEG13-acid(Cat. No.:)

Azido-PEG13-acid

Cat. No.: B11935907
M. Wt: 687.8 g/mol
InChI Key: KOCWTDYQEAUYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG13-acid is a useful research compound. Its molecular formula is C29H57N3O15 and its molecular weight is 687.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H57N3O15 B11935907 Azido-PEG13-acid

Properties

Molecular Formula

C29H57N3O15

Molecular Weight

687.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C29H57N3O15/c30-32-31-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-29(33)34/h1-28H2,(H,33,34)

InChI Key

KOCWTDYQEAUYPF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Azido-PEG13-acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azido-PEG13-acid

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a detailed overview of the chemical structure and molecular weight of this compound, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics.

Chemical Properties and Structure

This compound is a derivative of polyethylene glycol (PEG) that features an azide (-N3) group at one terminus and a carboxylic acid (-COOH) group at the other. The PEG chain enhances the solubility and biocompatibility of molecules to which it is attached. The terminal functional groups allow for covalent attachment to other molecules. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds.

The nomenclature "PEG13" in this compound refers to the 13 oxygen atoms within the polyethylene glycol backbone. This consists of 12 repeating ethylene glycol units and one ether oxygen in the linker adjacent to the carboxylic acid.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC29H57N3O15[1][2]
Molecular Weight687.77 g/mol [1][2]
SMILESO=C(O)CCO(CCO)12CCN=[N+]=[N-][1]

Structural Visualization

To further elucidate the structure of this compound, a simplified block diagram is provided below. This diagram illustrates the linear arrangement of the key functional components of the molecule.

Azido_PEG13_acid cluster_azide Azide Group cluster_peg PEG Linker cluster_acid Carboxylic Acid Group azide N3 peg (CH2CH2O)12 Ethylene Glycol Units azide->peg:f0 acid COOH peg->acid

Caption: Simplified block diagram of the this compound structure.

Experimental Protocols

As this guide focuses on the fundamental chemical properties of this compound, detailed experimental protocols for its use are not included. The specific methodologies for bioconjugation or surface modification will vary depending on the substrate and the desired outcome. Researchers should refer to established protocols for azide-alkyne cycloaddition reactions or carbodiimide-mediated amide bond formation for specific experimental details. The choice of catalyst (for CuAAC), solvent, temperature, and reaction time are critical parameters that must be optimized for each specific application.

References

An In-depth Technical Guide to the Safe Handling of Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Azido-PEG13-acid was not located during the literature search. The following guide is compiled from safety data for analogous azide-containing compounds and general safety protocols for handling organic azides. Researchers must consult their institution's safety office and perform a thorough risk assessment before working with this compound.

This technical guide provides a comprehensive overview of the safety considerations and handling precautions for this compound, a polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Due to the presence of the azide functional group, this compound presents potential hazards that necessitate strict adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyRepresentative DataSource
Molecular Formula C29H57N3O15[2]
Molecular Weight 687.77 g/mol [2]
Appearance Solid[3]
Storage Temperature Recommended: -20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks).[4]
Solubility Data not available for this compound. Generally, PEG compounds exhibit good solubility in water and many organic solvents.
Stability Stable under recommended storage conditions. Avoid heat, light, pressure, and shock.

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from the azide functional group. Organic azides can be energetic and potentially explosive, especially when subjected to heat, shock, or friction. They are also acutely toxic.

Hazard Summary:

HazardDescriptionGHS Classification (Typical for Organic Azides)
Explosivity Can decompose explosively when heated or subjected to shock. The risk increases with a higher nitrogen-to-carbon ratio.Not explicitly classified for this compound, but handle as potentially explosive.
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Azides can have similar toxic effects to cyanide.Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
Skin Irritation May cause skin irritation.Skin Irritation (Category 2), H315: Causes skin irritation.
Eye Irritation May cause serious eye irritation.Eye Irritation (Category 2), H319: Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

A comprehensive set of PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, an impervious apron is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.

Handling and Storage

Strict protocols must be followed for the safe handling and storage of this compound to mitigate the associated risks.

Handling:

  • All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Use a blast shield, especially when heating the compound or performing reactions at a larger scale.

  • Avoid contact with skin, eyes, and clothing.

  • Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly explosive heavy metal azides. Use plastic or ceramic spatulas.

  • Avoid grinding or subjecting the solid material to friction or shock.

  • Keep away from sources of ignition.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended long-term storage temperature is -20°C.

  • Store away from incompatible materials, including strong acids, strong oxidizing agents, and heavy metals.

  • Protect from light.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Considerations

Azide-containing waste is considered hazardous and must be disposed of according to institutional and national guidelines.

  • Waste Collection: Collect all azide-containing waste in a dedicated, clearly labeled, and sealed container.

  • Incompatible Wastes: Do NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with heavy metal waste.

  • Decontamination: For dilute solutions (typically ≤5%), chemical deactivation can be performed by trained personnel in a controlled environment. A common method involves treatment with nitrous acid.

  • Professional Disposal: For solid waste and concentrated solutions, disposal through a licensed hazardous waste disposal company is mandatory.

Experimental Protocols and Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

G Figure 1: General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Prepare work area in a chemical fume hood prep1->prep2 prep3 Set up blast shield prep2->prep3 handle1 Weigh this compound using a plastic spatula prep3->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 handle3 Perform reaction behind blast shield handle2->handle3 clean1 Quench reaction if necessary handle3->clean1 clean2 Collect all azide waste in a dedicated, labeled container clean1->clean2 clean3 Decontaminate glassware clean2->clean3 clean4 Dispose of waste through EH&S or licensed contractor clean3->clean4

Figure 1: General Handling Workflow for this compound

G Figure 2: Emergency Response for this compound Spill cluster_cleanup Cleanup (Trained Personnel Only) spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EH&S evacuate->notify small_spill Is the spill small and can be handled safely? notify->small_spill cleanup1 Wear appropriate PPE small_spill->cleanup1 Yes wait Wait for emergency response small_spill->wait No cleanup2 Cover with absorbent material cleanup1->cleanup2 cleanup3 Carefully collect material into a labeled waste container cleanup2->cleanup3 cleanup4 Decontaminate the area cleanup3->cleanup4

Figure 2: Emergency Response for this compound Spill

References

The Strategic Imperative of the PEG13 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Function

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it critically influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of hydrophilicity, flexibility, and synthetic tractability. This guide provides a comprehensive technical overview of the role of the PEG13 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

The length and composition of the linker are critical determinants of a PROTAC's biological activity. An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker may not effectively bring the two proteins into proximity for ubiquitin transfer. PEG linkers, with their repeating ethylene glycol units, offer a modular and straightforward way to systematically vary the linker length to identify the optimal distance for a given POI-E3 ligase pair.

The Physicochemical Advantages of PEG Linkers

A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility, low cell permeability, and unfavorable pharmacokinetic profiles. PEG linkers help to mitigate these issues by imparting hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.

The relationship between PEGylation and cell permeability is more nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous. Flexible linkers can adopt conformations that shield the PROTAC's polar surface area, creating a more compact and less polar structure that can more readily traverse the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, a careful balance must be struck to optimize both solubility and permeability.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes representative data from the literature, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs. The data highlights the importance of optimizing linker length to achieve maximal potency (lower DC50) and efficacy (higher Dmax).

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4VHL0 PEG units>1000<10HeLa
BRD4VHL2 PEG units50060HeLa
BRD4 VHL 4 PEG units (~13 atoms) 100 >90 HeLa
BRD4VHL6 PEG units25085HeLa
BTKCRBN2 PEG units>1000<20MOLM-14
BTKCRBN4 PEG units25070MOLM-14
BTK CRBN 6 PEG units (~19 atoms) 50 >95 MOLM-14
BTKCRBN8 PEG units15090MOLM-14
ERαCRBN12-atom PEG>1000<15MCF7
ERα CRBN 16-atom PEG (~13 atoms) 200 80 MCF7

Note: The data presented are illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs featuring PEG linkers.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, such as a PEG13-containing linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., NH2-PEG13-COOH or Azide-PEG13-NHS ester).

  • Coupling reagents (e.g., HATU, HOBt).

  • Copper catalyst (for click chemistry, if applicable).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure both the POI and E3 ligase ligands possess orthogonal functional groups compatible with the chosen bifunctional PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG13-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Loading control primary antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.

Materials:

  • Purified, labeled POI (e.g., with a donor fluorophore like terbium).

  • Purified, labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein).

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEG13 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Design and Evaluation Workflow Design 1. PROTAC Design (Ligand Selection, Linker Choice - e.g., PEG13) Synthesis 2. Chemical Synthesis Design->Synthesis In_Vitro 3. In Vitro Evaluation (Ternary Complex Formation, Ubiquitination) Synthesis->In_Vitro Cell_Based 4. Cell-Based Assays (Degradation - DC50/Dmax, Cytotoxicity) In_Vitro->Cell_Based In_Vivo 5. In Vivo Studies (Pharmacokinetics, Efficacy in Animal Models) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Data informs... Lead_Optimization->Design ...further design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers, and specifically those in the range of 13 atoms, are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, such as cryo-electron microscopy, and the development of sophisticated computational modeling techniques will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will enable the design of next-generation PROTACs with superior potency, enhanced selectivity, and improved drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to Click Chemistry with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of Azido-Polyethylene Glycol (PEG) linkers in bioconjugation and drug development. It covers the fundamental principles, reaction kinetics, and detailed experimental protocols for the most common click chemistry reactions, offering a technical resource for researchers in the field.

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1][2] These reactions are characterized by their modularity, high yields, stereospecificity, and simple reaction conditions, often proceeding in benign solvents like water.[1][3] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.[4] The development of the copper(I)-catalyzed version of this reaction (CuAAC) by Sharpless and Morten Meldal, and the subsequent development of a copper-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC) by Carolyn Bertozzi, have revolutionized the field of bioconjugation.

The azide functional group is a key player in click chemistry due to its high stability under most conditions and its specific reactivity with alkynes. This bio-orthogonality, meaning it does not react with other functional groups found in biological systems, makes it an ideal tool for selectively modifying complex biomolecules.

The Role of Azido-PEG Linkers

Azido-PEG linkers are heterobifunctional molecules that combine the reactive azide group with a polyethylene glycol (PEG) spacer. This combination offers several advantages in bioconjugation and drug development:

  • Enhanced Solubility: The hydrophilic PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is crucial for biological applications.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the in vivo circulation half-life of therapeutics by reducing renal clearance and protecting them from proteolytic degradation.

  • Reduced Immunogenicity: The PEG spacer can shield the conjugated molecule from the immune system, reducing its immunogenic potential.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.

  • Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their biological activity.

Azido-PEG linkers are available in a wide range of molecular weights and lengths, allowing for precise control over the properties of the final conjugate. They can be linear or branched, with the latter offering the potential for attaching multiple molecules.

Key Click Chemistry Reactions with Azido-PEG Linkers

Two primary types of click chemistry reactions are employed with Azido-PEG linkers: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction exclusively forms a stable 1,4-disubstituted 1,2,3-triazole ring.

Reaction Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (Azido-PEG Linker) Intermediate2 Six-membered Cu-intermediate Azide->Intermediate2 Alkyne R2-C≡CH (Alkyne-modified molecule) Intermediate1 Copper(I) Acetylide Alkyne->Intermediate1 Coordination CuI Cu(I) CuI->Intermediate1 Intermediate1->Intermediate2 Cycloaddition Product 1,4-disubstituted 1,2,3-Triazole Intermediate2->Product Rearrangement Product->CuI Catalyst regeneration SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (Azido-PEG Linker) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TransitionState Product Stable Triazole TransitionState->Product Spontaneous ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery Antibody Antibody with Alkyne Handle ADC Antibody-Drug Conjugate Antibody->ADC Linker Azido-PEG Linker Linker->ADC Drug Cytotoxic Drug Drug->ADC Click Chemistry TumorCell Tumor Cell (with antigen) ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization DrugRelease Drug Release Internalization->DrugRelease CellDeath Cell Death DrugRelease->CellDeath PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Pathway TargetBinder Target Protein Binder (Alkyne) PROTAC PROTAC TargetBinder->PROTAC Linker Azido-PEG Linker Linker->PROTAC Click Chemistry E3Binder E3 Ligase Binder E3Binder->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

References

The Dual Reactivity of Azides and Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Reactivity, Experimental Protocols, and Applications of Azide and Carboxylic Acid Groups in Pharmaceutical Research.

In the landscape of modern drug discovery and development, a profound understanding of the chemical reactivity of functional groups is paramount. Among the myriad of functionalities available to the medicinal chemist, the azide and carboxylic acid groups stand out for their versatile reactivity and strategic importance in the synthesis of complex molecular architectures and bioconjugates. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of these two pivotal functional groups. We delve into the fundamental principles governing their transformations, present detailed experimental protocols for key reactions, and summarize quantitative data to facilitate informed decision-making in experimental design.

The Azide Functional Group: A Bioorthogonal Handle

The azide group (-N₃) has emerged as a cornerstone of bioconjugation and drug discovery, primarily due to its unique combination of stability and selective reactivity. Its small size and lack of endogenous counterparts in most biological systems make it an ideal "bioorthogonal" handle, allowing for specific chemical modifications in complex biological environments.

Key Reactions of the Azide Group

The reactivity of the azide group is dominated by cycloaddition reactions and reductions, which have been harnessed to create stable linkages and unmask amine functionalities, respectively.

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the quintessential "click" reaction. This transformation is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by Sharpless and Meldal, exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] It is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous or organic solvents and is compatible with a broad pH range (4-12).[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, Bertozzi and coworkers developed SPAAC.[2] This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst.[2] The reaction rate is highly dependent on the structure of the cyclooctyne.[3]

Table 1: Quantitative Comparison of CuAAC and SPAAC Reactions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst CuSO₄/Sodium Ascorbate or other Cu(I) sourceNone required
Typical Alkyne Terminal Alkynes (e.g., Phenylacetylene)Strained Cyclooctynes (e.g., DBCO, DIBO, ADIBO)
Reaction Rate Very Fast (often complete in minutes to a few hours)Moderate to Fast (highly dependent on cyclooctyne strain)
Second-order rate constant (s⁻¹) 2.0 x 10⁻² (for PPG-derivatized polymer brushes)7.7 x 10⁻⁴ (for DIBO-derivatized polymer brushes)
4.4 x 10⁻³ (for ADIBO-derivatized polymer brushes)
Typical Yields >90%, often near-quantitativeGenerally high, but can be substrate-dependent
Biocompatibility Limited by copper cytotoxicityExcellent, widely used in living systems

The Staudinger ligation is a powerful method for forming a stable amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to form the amide linkage. A "traceless" version of this reaction is particularly valuable in peptide synthesis as it leaves no residual atoms from the phosphine reagent.

Experimental Protocols for Azide Reactions

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare stock solutions of the azide, alkyne, CuSO₄, ligand, and sodium ascorbate in a suitable solvent.

  • In a reaction vessel, combine the azide and alkyne in a 1:1 to 1:1.5 molar ratio.

  • Add the solvent to achieve the desired final concentration.

  • In a separate tube, premix the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 2:1 to 5:1.

  • Add the copper/ligand catalyst solution to the azide/alkyne mixture. The final copper concentration is typically in the range of 0.25-5 mol%.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (typically 5-10 mol% or in excess).

  • Stir the reaction at room temperature for 15-60 minutes, or as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated by standard purification techniques.

This protocol provides a general framework for a SPAAC reaction.

Materials:

  • Azide-containing molecule

  • Strain-promoted alkyne (e.g., DBCO-functionalized molecule)

  • Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent

Procedure:

  • Dissolve the azide-containing molecule and the strain-promoted alkyne in the chosen solvent.

  • Mix the reactants, typically in a 1:1 to 1.5:1 molar ratio of azide to alkyne.

  • Allow the reaction to proceed at room temperature or 37°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). Reaction times can vary from minutes to hours depending on the specific reactants.

  • The product can be used directly in biological applications or purified as needed.

This protocol describes a general procedure for the traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal azide.

Materials:

  • Azido-peptide

  • Peptide with a C-terminal phosphinothioester

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • Swell the resin-bound azido-peptide in the reaction solvent (e.g., DMF) for 1 hour.

  • Dissolve the C-terminal phosphinothioester peptide in the reaction solvent (e.g., 10:1 DMF/H₂O).

  • Add the phosphinothioester solution to the swollen resin.

  • Agitate the slurry gently for 12 hours.

  • Filter the solvent and wash the resin extensively with DMF and CH₂Cl₂ to remove excess reagents.

  • The ligated peptide can then be cleaved from the resin and purified.

The Carboxylic Acid Functional Group: A Versatile Hub for Molecular Diversity

The carboxylic acid group (-COOH) is a ubiquitous functional group in organic chemistry and biochemistry, serving as a key building block for a vast array of molecules, including amino acids and fatty acids. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group.

Key Reactions of the Carboxylic Acid Group

The formation of an amide bond is one of the most important reactions of carboxylic acids, particularly in the synthesis of peptides and pharmaceuticals. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. Therefore, activating agents are typically employed.

EDC/NHS Coupling: This is a widely used method for forming amide bonds under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) traps the activated acid as a more stable NHS ester, which then reacts efficiently with the amine.

Table 2: Typical Reaction Conditions for EDC/NHS Coupling

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0MES buffer is commonly used as it lacks amines and carboxyls.
Coupling pH 7.2 - 8.5Phosphate buffered saline (PBS) is a common choice.
EDC Concentration 1-10 molar excess over carboxylic acidOptimization is often required.
NHS/sulfo-NHS Concentration 1-2 molar excess over EDCTo efficiently form the stable NHS ester.
Reaction Time Activation: 15-30 min; Coupling: 1-2 hours at RT or overnight at 4°CReaction times can be optimized based on the specific substrates.
Quenching Agent Hydroxylamine, Tris, or ethanolamineTo deactivate any remaining active esters.

The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to drive it towards the product, either the alcohol is used in large excess or the water formed is removed from the reaction mixture.

Table 3: Factors Influencing Fischer Esterification Yields

FactorEffect on YieldExample
Reactant Ratio Using a large excess of one reactant drives the equilibrium towards the product.Using a 10-fold excess of ethanol with acetic acid can increase the ester yield to 97%.
Water Removal Removing water as it is formed shifts the equilibrium to the right.Dean-Stark apparatus is commonly used for this purpose.
Catalyst Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts.Typically used in catalytic amounts.
Temperature Higher temperatures generally increase the reaction rate.Reactions are often run at the reflux temperature of the alcohol.
Experimental Protocols for Carboxylic Acid Reactions

This protocol describes the coupling of an amine-containing molecule to a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • EDC

  • NHS or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the activation buffer.

  • Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Optional: Remove excess EDC and byproducts by dialysis or desalting column.

  • Dissolve the amine-containing molecule in the coupling buffer.

  • Add the activated carboxylic acid solution to the amine solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Add the quenching buffer to stop the reaction and deactivate any remaining active esters.

  • Purify the conjugate using appropriate chromatographic techniques.

This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol (often used in excess as the solvent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and a large excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-10 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the ester by distillation or chromatography.

Signaling Pathways and Logical Relationships

While individual azide-containing molecules are not typically considered primary signaling molecules themselves, their bioorthogonal reactivity is extensively used to study and visualize signaling pathways. For instance, azide-modified metabolic precursors can be incorporated into biomolecules involved in signaling cascades, allowing for their subsequent labeling and tracking.

Carboxylic acids, on the other hand, play direct roles in cellular signaling. Intermediates of the tricarboxylic acid (TCA) cycle, such as citrate and malate, have been shown to act as signaling molecules that can regulate nuclear gene expression. Furthermore, 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, has been identified as a signaling molecule in its own right, independent of its conversion to ethylene.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the workflows and mechanisms of the key reactions discussed.

CuAAC_Workflow Azide Azide Solution Mix_Reactants Mix Azide and Alkyne Azide->Mix_Reactants Alkyne Alkyne Solution Alkyne->Mix_Reactants Catalyst_Prep Prepare Cu(I) Catalyst (CuSO4 + Ligand) Add_Catalyst Add Catalyst Catalyst_Prep->Add_Catalyst Reducer Prepare Reducing Agent (Sodium Ascorbate) Initiate Add Reducing Agent Reducer->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Monitor Monitor Reaction (TLC, LC-MS) Initiate->Monitor Isolate Isolate Product Monitor->Isolate

Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester Intermediate1->Intermediate2 + NHS NHS NHS NHS->Intermediate2 Amide Amide (R-CONH-R') Intermediate2->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl RCOOH->Protonated_Carbonyl + H+ H_plus H+ (catalyst) H_plus->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving Ester Ester (R-COOR') Water_Leaving->Ester - H2O, -H+

References

The Versatility of Azido-PEG13-acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly dominated by targeted therapies, demanding molecular tools that offer precision, versatility, and improved pharmacokinetic properties. Among these tools, heterobifunctional linkers play a pivotal role, and Azido-PEG13-acid has emerged as a particularly valuable asset. This technical guide delves into the core applications of this compound in drug discovery, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We provide a comprehensive overview of its properties, detailed experimental protocols, and quantitative data to inform the design of next-generation therapeutics.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a terminal azide group and a carboxylic acid, separated by a 13-unit polyethylene glycol (PEG) chain. This specific structure imparts a unique combination of properties that are highly advantageous in the construction of complex bioconjugates. The azide group serves as a versatile handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as lysine residues on proteins, through stable amide bond formation. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce non-specific interactions.

PropertyValue
Molecular Formula C29H57N3O15
Molecular Weight 687.77 g/mol [1]
PEG Units 13
Reactive Groups Azide (-N3), Carboxylic Acid (-COOH)
Primary Applications PROTAC Synthesis, ADC Development, Bioconjugation

Applications in PROTAC Development

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.

This compound is an ideal linker for PROTAC synthesis due to the modularity it offers. The carboxylic acid can be readily coupled to an E3 ligase ligand, while the azide group can be efficiently "clicked" to a target protein ligand that has been functionalized with an alkyne. This synthetic strategy allows for the rapid assembly of a library of PROTACs with varying linkers and ligands to identify the optimal combination for potent and selective protein degradation.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the crucial role of the linker in bringing together the target protein and the E3 ligase to trigger ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action
Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for synthesizing a PROTAC using this compound.

Step 1: Coupling of this compound to an E3 Ligase Ligand

  • Materials:

    • E3 ligase ligand with a primary or secondary amine (e.g., a pomalidomide derivative)

    • This compound

    • Coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase ligand-PEG13-azide conjugate by reverse-phase HPLC.

Step 2: Click Chemistry Conjugation to the Target Protein Ligand

  • Materials:

    • E3 ligase ligand-PEG13-azide conjugate from Step 1

    • Target protein ligand functionalized with a terminal alkyne

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Solvent system (e.g., t-BuOH/H2O or DMSO)

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG13-azide conjugate (1.0 eq) and the alkyne-functionalized target protein ligand (1.2 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO4 (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Signaling Pathway Intervention: Targeting CDK9 with a PROTAC

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target in oncology. A PROTAC designed to degrade CDK9 would intervene in the signaling pathway that controls gene expression, potentially leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Signaling cluster_nucleus Nucleus CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates DSIF_NELF DSIF/NELF CDK9->DSIF_NELF Inactivates by Phosphorylation Degradation CDK9 Degradation CDK9->Degradation Transcription Productive Transcription RNAPII->Transcription DSIF_NELF->RNAPII Inhibits PROTAC CDK9 PROTAC PROTAC->CDK9 Binds and induces degradation

CDK9 Transcriptional Regulation and PROTAC Intervention

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the target site.

This compound can be utilized in a two-step conjugation strategy for ADC synthesis. First, the carboxylic acid of the linker is activated and reacted with lysine residues on the antibody. The resulting azide-functionalized antibody can then be conjugated to an alkyne-modified cytotoxic payload via click chemistry. This approach offers precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.

Experimental Workflow for ADC Synthesis

The following diagram outlines the general workflow for synthesizing an ADC using this compound.

ADC_Workflow Start Monoclonal Antibody (mAb) Step1 Step 1: Amide Coupling (mAb + Linker) Start->Step1 Linker This compound Linker->Step1 Payload Alkyne-modified Cytotoxic Payload Step2 Step 2: Click Chemistry (Azide-mAb + Payload) Payload->Step2 Step1->Step2 Azide-functionalized mAb Final_ADC Final ADC Step2->Final_ADC

ADC Synthesis Workflow using this compound
Experimental Protocol: Two-Step ADC Synthesis

Step 1: Antibody Modification with this compound

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Anhydrous DMSO

    • Desalting column

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Activate the carboxylic acid of the linker by reacting it with EDC and Sulfo-NHS in DMSO for 15-30 minutes at room temperature.

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the DAR and should be optimized (a starting point is a 10-20 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with PBS.

    • Characterize the azide-functionalized antibody to determine the average number of linkers per antibody.

Step 2: Payload Conjugation via Click Chemistry

  • Materials:

    • Azide-functionalized antibody from Step 1

    • Alkyne-modified cytotoxic payload

    • Copper(II) sulfate (CuSO4)

    • A copper-chelating ligand (e.g., THPTA)

    • Sodium ascorbate

  • Procedure:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • In a reaction vessel, combine the azide-functionalized antibody with the alkyne-payload (typically a 1.5-2 fold molar excess per azide).

    • Prepare the catalyst solution by premixing CuSO4 and the chelating ligand in water.

    • Add the catalyst solution to the antibody-payload mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

    • Purify the final ADC using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.

    • Characterize the final ADC for DAR, purity, and aggregation.

Conclusion

This compound is a powerful and versatile tool in the drug discovery arsenal. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, facilitates the efficient and controlled synthesis of complex therapeutic modalities like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to leverage the full potential of this compound in the development of novel, targeted therapies. As the demand for precision medicine continues to grow, the strategic application of such advanced linkers will be paramount in translating innovative concepts into clinically successful drugs.

References

A Technical Guide to Azido-PEG13-acid: Principles and Applications of a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Azido-PEG13-acid, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostics. We will explore its core principles, chemical reactivity, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linkage of two different molecules. Its structure consists of three key components:

  • An azide group (-N₃) , which serves as a reactive handle for bioorthogonal "click chemistry" reactions.

  • A carboxylic acid group (-COOH) , which can be activated to react with primary amines.

  • A polyethylene glycol (PEG) spacer with 13 ethylene glycol units. This hydrophilic chain enhances the solubility of the resulting conjugate, improves biocompatibility, reduces immunogenicity, and provides a flexible, defined-length spacer between the conjugated molecules.[1][2][3]

The unique properties of PEG linkers are widely leveraged in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where they improve stability and pharmacokinetic profiles.[1][] The heterobifunctional nature of this compound allows for sequential, controlled conjugation, making it an invaluable reagent in the construction of complex biomolecular architectures.

cluster_structure Chemical Structure of this compound N3 N₃- PEG (CH₂CH₂O)₁₃ N3->PEG -CH₂CH₂- ACID -CH₂COOH PEG->ACID

Caption: Structure of this compound.

Core Principles of Reactivity

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for one reaction to be performed without interfering with the other, enabling precise control over the conjugation process.

The azide group is exceptionally stable under most biological conditions, making it an ideal functional group for bioorthogonal chemistry. Its primary mode of reaction is the azide-alkyne cycloaddition, a "click" reaction known for its high efficiency, specificity, and mild reaction conditions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. The reaction is extremely efficient and can be carried out in aqueous buffers.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst may be toxic to living cells or interfere with other components, a copper-free version is employed. This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide, eliminating the need for a metal catalyst.

Azide Azido-PEG-R' Triazole R-Triazole-PEG-R' Azide->Triazole Alkyne R-Alkyne Alkyne->Triazole Copper Copper (I) Catalyst Copper->Triazole Catalyzes reaction

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The carboxylic acid group is typically conjugated to primary amines (e.g., the side chain of lysine residues in proteins) through the formation of a stable amide bond. This reaction is not spontaneous and requires activation of the carboxyl group. The most common method is using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The two-step mechanism proceeds as follows:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate is quickly converted into a more stable, amine-reactive NHS ester by NHS or Sulfo-NHS. This step improves the efficiency of the reaction and reduces side reactions.

  • Conjugation: The NHS ester then reacts with a primary amine to form a stable amide bond, releasing the NHS byproduct.

cluster_EDC Carboxylic Acid Activation & Conjugation Carboxyl R-COOH (Azido-PEG-Acid) Intermediate O-acylisourea (unstable intermediate) Carboxyl->Intermediate + EDC EDC EDC->Intermediate Reacts with NHSEster NHS Ester (amine-reactive) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Amide R-CO-NH-R' (Stable Amide Bond) NHSEster->Amide + Amine R'-NH₂ (e.g., Protein) Amine->Amide Reacts with

Caption: EDC/NHS chemistry for amine conjugation.

Quantitative Data Summary

Successful bioconjugation requires careful optimization of reaction conditions. The following table summarizes typical parameters for the reactions involving this compound. These values should serve as a starting point and may require optimization for specific applications.

ParameterEDC/NHS Amine CouplingCuAAC (Click Chemistry)
Molar Ratio
(Linker:Biomolecule)10-50 fold excess of Linker2-10 fold excess of Linker
(EDC:Linker)2-10 fold excessN/A
(NHS:Linker)2-5 fold excessN/A
(Copper Sulfate:Linker)N/A0.1-1 fold
(Reducing Agent:Copper)N/A5-10 fold
pH Activation: 5.0-6.07.0-8.5
Conjugation: 7.2-8.0
Reaction Time Activation: 15-30 min1-4 hours
Conjugation: 2-4 hours
Temperature Room TemperatureRoom Temperature
Typical Efficiency 20-60%>90%

Note: Reaction efficiency is highly dependent on the specific biomolecules, buffer conditions, and purification methods.

Experimental Protocols

The following are generalized, two-step protocols for using this compound. It is critical to optimize these protocols for your specific molecules of interest.

This workflow is ideal when one molecule contains a primary amine and the second molecule contains an alkyne.

start Start: This compound + Amine-Molecule (M1) step1 Step 1: EDC/NHS Activation Activate -COOH group of Linker start->step1 step2 Step 2: Amine Conjugation React activated Linker with M1-NH₂ step1->step2 purify1 Purification 1 (e.g., Dialysis, SEC) Remove excess linker & reagents step2->purify1 intermediate Intermediate Product: Azido-PEG-M1 purify1->intermediate step3 Step 3: Click Reaction Add Alkyne-Molecule (M2) and Cu(I) catalyst intermediate->step3 purify2 Purification 2 (e.g., SEC) Remove catalyst & excess M2 step3->purify2 end Final Conjugate: M2-Triazole-PEG-M1 purify2->end

Caption: Workflow for Amine Conjugation then Click Chemistry.

A. Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

  • Materials:

    • This compound

    • Amine-containing molecule (e.g., protein, peptide)

    • Activation Buffer: 0.1 M MES, pH 5.5-6.0

    • Conjugation Buffer: PBS, pH 7.2-7.4

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • Desalting column or dialysis cassette for purification

  • Methodology:

    • Dissolve the amine-containing molecule in Conjugation Buffer.

    • Dissolve this compound in Activation Buffer to a concentration of 10 mM.

    • Immediately before use, prepare fresh 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • In a separate tube, add a 20-fold molar excess of this compound to Activation Buffer.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the linker) to the linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Immediately add the activated linker solution to your amine-containing molecule. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the resulting azide-functionalized molecule using a desalting column or dialysis to remove excess linker and reaction byproducts.

B. Copper-Catalyzed Click Reaction

  • Materials:

    • Purified azide-functionalized molecule from Step A

    • Alkyne-containing molecule

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate (or other reducing agent like TCEP)

    • Copper ligand (e.g., TBTA)

  • Methodology:

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • In a reaction tube, combine the purified azide-functionalized molecule with a 2- to 5-fold molar excess of the alkyne-containing molecule.

    • In a separate tube, prepare a premix of CuSO₄ and TBTA ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the bioconjugation process. The combination of a stable, bioorthogonal azide group and an amine-reactive carboxylic acid, separated by a biocompatible PEG spacer, enables the construction of well-defined and complex molecular conjugates. By understanding the core principles of its reactivity and carefully optimizing experimental protocols, scientists can effectively leverage this tool to advance the fields of drug delivery, diagnostics, and fundamental biological research. The key to successful conjugation lies in selecting the appropriate reaction strategy for the target biomolecules and meticulously purifying the intermediate and final products.

References

An In-Depth Technical Guide to the Theoretical Properties of Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their unique physicochemical properties allow for the enhancement of therapeutic molecules' pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the core theoretical properties of PEG linkers, providing quantitative data, detailed experimental protocols for their characterization, and visual representations of their applications and relevant biological pathways.

Fundamental Theoretical Properties of PEG Linkers

At its core, a PEG linker is a polymer composed of repeating ethylene oxide units (-CH₂-CH₂-O-). This simple structure gives rise to a unique combination of properties that are highly advantageous in biomedical applications.[1]

Hydrophilicity and Biocompatibility

The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments.[2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules.[3] PEG is generally considered non-toxic and biocompatible, with low immunogenicity, making it suitable for in vivo applications.[1][3] However, it is important to note that anti-PEG antibodies have been observed in some cases, which can lead to accelerated clearance of PEGylated therapeutics.

Flexibility and Conformation

The C-O-C and C-C bonds within the PEG backbone have a low rotational energy barrier, affording the polymer significant flexibility. This conformational freedom allows PEG linkers to act as effective spacers, reducing steric hindrance between conjugated molecules. The flexibility of a polymer chain in solution can be quantified by its persistence length (lₚ) , which is a measure of the chain's stiffness. For PEG in aqueous solution, the persistence length is approximately 3.7-3.8 Å. A related parameter is the Kuhn length (b) , which represents the effective length of a freely jointed segment. For PEG, the Kuhn length is approximately 7.8 Å.

The overall shape and size of a PEG linker in solution are critical for its function. The Flory characteristic ratio (Cₙ) is a dimensionless quantity that compares the mean-square end-to-end distance of a real polymer chain to that of an ideal freely jointed chain. For long PEG chains, the Flory characteristic ratio approaches a value that reflects its flexibility. The hydrodynamic radius (Rₕ) , which is the effective radius of the polymer in solution, is a key determinant of its in vivo behavior. PEGylation significantly increases the hydrodynamic radius of molecules, which in turn reduces their renal clearance and prolongs their circulation time.

Quantitative Data on PEG Linker Properties

For ease of comparison, the following tables summarize key quantitative data for various PEG linkers.

Molecular Weight (Da)Number of Ethylene Glycol Units (n)Persistence Length (lₚ) (nm)Kuhn Length (b) (nm)Flory Characteristic Ratio (C∞)
44010~0.38~0.78~4-5
1,00022~0.38~0.78~4-5
2,00045~0.38~0.78~4-5
5,000113~0.38~0.78~4-5
10,000227~0.38~0.78~4-5
20,000454~0.38~0.78~4-5

Table 1: Theoretical Flexibility Parameters of Polyethylene Glycol (PEG) in Water. The persistence length and Kuhn length are relatively constant for different molecular weights. The Flory characteristic ratio for PEG in a good solvent like water is generally in the range of 4-5, indicating a more extended conformation than a freely jointed chain.

Molecular Weight (Da)Hydrodynamic Radius (Rₕ) (nm)
2000.4 - 0.5
4000.6 - 0.7
6000.8 - 0.9
1,0001.0 - 1.2
2,0001.5 - 1.8
5,0002.5 - 3.0
10,0003.5 - 4.5
20,0005.0 - 6.0

Table 2: Experimentally Determined Hydrodynamic Radii of PEG Linkers in Aqueous Solution. The hydrodynamic radius increases with the molecular weight of the PEG chain.

PropertyNon-PEGylated ProteinPEGylated Protein
Circulation Half-life ShortSignificantly Prolonged
Renal Clearance HighReduced
Immunogenicity Can be highGenerally Reduced
Solubility VariableIncreased
Proteolytic Degradation SusceptibleProtected

Table 3: Qualitative Comparison of Pharmacokinetic Properties of Non-PEGylated vs. PEGylated Proteins. PEGylation generally leads to a more favorable pharmacokinetic profile.

Experimental Protocols for Characterizing PEG Linkers

Accurate characterization of PEG linkers and their conjugates is crucial for ensuring the quality, efficacy, and safety of resulting therapeutics.

Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins

SEC separates molecules based on their hydrodynamic radius, making it an ideal technique for analyzing the heterogeneity of PEGylated proteins and determining the extent of PEGylation.

Methodology:

  • Column Selection: Choose a column with an appropriate pore size to effectively separate the non-PEGylated protein, the PEGylated protein, and any aggregates. Common choices include silica-based columns with a diol- or other hydrophilic coating to minimize non-specific interactions.

  • Mobile Phase Preparation: A typical mobile phase consists of a buffered saline solution (e.g., 100-150 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). The salt is crucial to minimize ionic interactions between the analyte and the stationary phase.

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.

  • Instrumentation and Run Parameters:

    • HPLC system equipped with a UV detector (280 nm for protein detection) and a refractive index (RI) detector (for PEG detection).

    • Flow rate: 0.5 - 1.0 mL/min.

    • Injection volume: 20 - 100 µL.

    • Column temperature: Ambient or controlled at 25°C.

  • Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, the unreacted protein, and any free PEG. The retention time is inversely proportional to the hydrodynamic radius. The degree of PEGylation can be estimated by comparing the peak areas in the UV and RI chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Linker Characterization

¹H NMR spectroscopy is a powerful tool for determining the structure, purity, and molecular weight of PEG linkers and their derivatives.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the specific PEG derivative. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation and Acquisition Parameters:

    • NMR spectrometer (e.g., 400 or 500 MHz).

    • Acquire a standard ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Spectral Analysis:

    • The large signal around 3.64 ppm corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

    • Signals from the terminal groups of the PEG linker will appear at different chemical shifts depending on their chemical nature. For example, the protons of a terminal methoxy group (-OCH₃) typically appear around 3.38 ppm.

    • The molecular weight can be calculated by comparing the integration of the terminal group protons to the integration of the repeating ethylene glycol protons.

    • The presence of impurities or side products can also be identified by their characteristic signals.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in suspension, such as PEGylated nanoparticles or protein aggregates.

Methodology:

  • Sample Preparation:

    • Dilute the sample in a suitable buffer to a concentration that gives an appropriate scattering intensity (typically in the range of 0.1-1.0 mg/mL for proteins).

    • Filter the sample through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrumentation and Measurement Parameters:

    • DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90° or 173°).

    • Set the temperature to the desired value (e.g., 25°C).

    • Input the viscosity and refractive index of the solvent at the measurement temperature.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

  • Data Analysis:

    • The instrument's software uses the autocorrelation function of the scattered light intensity fluctuations to calculate the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic diameter from the diffusion coefficient.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

Visualizing PEG Linker Applications and Mechanisms

Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental workflows.

Structure of an Antibody-Drug Conjugate (ADC) with a PEG Linker

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker Linker cluster_Payload Payload mAb Targeting Domain PEG PEG Spacer mAb->PEG Conjugation Cleavable Cleavable Moiety PEG->Cleavable Drug Cytotoxic Drug Cleavable->Drug

Caption: Structure of an Antibody-Drug Conjugate with a PEG linker.

The Enhanced Permeability and Retention (EPR) Effect

Caption: The Enhanced Permeability and Retention (EPR) effect.

Signaling Pathway of PEGylated Interferon-α

IFN_Pathway cluster_nucleus Inside Nucleus PEG_IFN PEG-Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binding JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylation ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Dimerization & Complex Formation Nucleus Nucleus ISGF3->Nucleus Nuclear Translocation ISRE Interferon-Stimulated Response Element (ISRE) ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral Proteins (e.g., PKR, OAS) ISG->Antiviral Translation Inhibition of\nViral Replication Inhibition of Viral Replication Antiviral->Inhibition of\nViral Replication

Caption: JAK-STAT signaling pathway activated by PEGylated Interferon-α.

Experimental Workflow for Site-Specific Protein PEGylation

PEGylation_Workflow Start Start: Target Protein SiteSelection Site-Specific Mutagenesis (e.g., introduce Cys) Start->SiteSelection Expression Protein Expression & Purification SiteSelection->Expression Characterization1 Characterization (SDS-PAGE, MS) Expression->Characterization1 PEGylation PEGylation Reaction (e.g., Maleimide-PEG) Characterization1->PEGylation Purification Purification of PEGylated Protein (SEC, IEX) PEGylation->Purification Characterization2 Final Characterization (SEC, MS, DLS) Purification->Characterization2 End End: Purified PEGylated Protein Characterization2->End

Caption: Workflow for site-specific protein PEGylation.

Conclusion

The theoretical properties of polyethylene glycol linkers, including their hydrophilicity, biocompatibility, and flexibility, are fundamental to their widespread success in drug development. By understanding and quantifying these properties through the experimental techniques outlined in this guide, researchers can rationally design and optimize PEGylated therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The continued exploration of novel PEG architectures and conjugation chemistries promises to further expand the utility of these versatile linkers in addressing complex challenges in medicine and biotechnology.

References

Methodological & Application

A Step-by-Step Guide to Azido-PEG13-acid Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Azido-PEG13-acid in click chemistry reactions. This versatile bifunctional linker, featuring a terminal azide group and a carboxylic acid connected by a 13-unit polyethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances solubility and reduces steric hindrance, making it ideal for modifying biomolecules and surfaces.

This document outlines the two primary click chemistry pathways for this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed experimental protocols, quantitative data summaries, and troubleshooting guides are provided to facilitate successful conjugation.

Introduction to this compound Click Chemistry

This compound is a chemical reagent that enables the covalent linkage of molecules through a highly efficient and specific reaction known as "click chemistry". It contains two key functional groups:

  • An Azide Group (-N3): This group readily participates in cycloaddition reactions with alkyne-containing molecules.

  • A Carboxylic Acid Group (-COOH): This group can be conjugated to amine-containing molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.

  • A 13-unit PEG Spacer: This hydrophilic linker improves the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules.

The azide group of this compound can react with alkynes via two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1][2][3]

Data Presentation: Quantitative Parameters for Click Chemistry

The efficiency of click chemistry reactions is influenced by several factors. The following tables summarize typical reaction conditions and kinetic parameters. Note that these are general guidelines, and optimal conditions may vary depending on the specific substrates and experimental goals.

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 2.0 equivalentsA slight excess can drive the reaction to completion.[4]
Copper(II) Source (e.g., CuSO₄)0.01 - 0.1 equivalents
Reducing Agent (e.g., Sodium Ascorbate)0.1 - 1.0 equivalentsShould be prepared fresh.[4]
Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA)1-5 equivalents relative to Copper(II)Recommended to improve reaction efficiency and protect biomolecules.
SolventAqueous buffer (e.g., PBS pH 7.4), often with a co-solvent (DMSO, DMF)Co-solvent concentration should be optimized to ensure solubility of all reactants.
TemperatureRoom Temperature
Reaction Time1 - 4 hoursCan be longer for more complex substrates.

Table 2: Typical Reaction Conditions and Kinetics for SPAAC with this compound

ParameterCyclooctyneRecommended Range/ValueNotes
Reactant Ratio DBCO or BCN1.5 - 3.0 equivalents of cyclooctyne to azideThe ratio can be inverted if the azide-containing molecule is limiting.
Solvent Aqueous buffer (e.g., PBS pH 7.4), DMSO, DMFThe choice of solvent can affect reaction kinetics.
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive biomolecules, though reaction times will be longer.
Reaction Time DBCO1 - 12 hoursDBCO reactions are generally faster than BCN.
BCN4 - 24 hoursReaction times can be optimized based on reactant concentrations.
Second-Order Rate Constant (k₂) DBCO~0.1 - 1.0 M⁻¹s⁻¹Rate is dependent on the specific azide and solvent conditions.
BCN~0.0024 M⁻¹s⁻¹ (with benzyl azide)Generally slower than DBCO due to lower ring strain.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in DMSO or water)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. If necessary, use a minimal amount of co-solvent to aid dissolution.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation:

    • Add the copper(II) sulfate stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or agitation. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the PEGylated product can be purified to remove the copper catalyst, excess reagents, and byproducts. Common purification methods for PEGylated molecules include size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN) to this compound.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • This compound

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

Procedure:

  • Reactant Preparation:

    • Dissolve the cyclooctyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. A co-solvent can be used if necessary to ensure solubility.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the cyclooctyne-functionalized molecule and the this compound solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring.

    • Reaction times will vary depending on the cyclooctyne used (DBCO is generally faster than BCN) and the concentration of the reactants. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC). The disappearance of the DBCO absorbance at approximately 310 nm can be used to monitor the reaction.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Purification methods such as size exclusion chromatography, dialysis, or reverse-phase HPLC are suitable for PEGylated products.

Mandatory Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Alkyne Alkyne Substrate Mix Combine Reactants & Ligand Alkyne->Mix AzidoPEG This compound AzidoPEG->Mix Catalyst_Components CuSO4, Na-Ascorbate, Ligand Initiate Add CuSO4 & Na-Ascorbate Catalyst_Components->Initiate Degas Degas with Inert Gas Mix->Degas Degas->Initiate Incubate Incubate (1-4h, RT) Initiate->Incubate Purify Purification (SEC/HPLC) Incubate->Purify Analyze Characterization (LC-MS, etc.) Purify->Analyze Product Triazole-PEG Conjugate Analyze->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis Cyclooctyne Cyclooctyne (DBCO/BCN) Mix Combine Reactants Cyclooctyne->Mix AzidoPEG This compound AzidoPEG->Mix Incubate Incubate (1-24h, RT or 4°C) Mix->Incubate Purify Purification (SEC/HPLC) Incubate->Purify Analyze Characterization (LC-MS, etc.) Purify->Analyze Product Triazole-PEG Conjugate Analyze->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting

Table 3: Troubleshooting Guide for CuAAC Reactions

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF) to improve solubility.
Incompatible bufferAvoid buffers containing primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.
Side Product Formation Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand. Degas solvents thoroughly.
Alkyne homodimerization (Glaser coupling)Ensure sufficient reducing agent is present and minimize oxygen exposure.
Difficulty in Purification PEG-related purification issuesUse reverse-phase HPLC, size exclusion chromatography, or dialysis for purification.

Table 4: Troubleshooting Guide for SPAAC Reactions

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction Low reactant concentrationIncrease the concentration of the azide and cyclooctyne reactants.
Steric hindranceConsider using a longer PEG linker if steric hindrance is suspected. The PEG13 linker already provides significant spacing.
Suboptimal solventWhile SPAAC is robust, solvent can influence kinetics. Empirically test different buffer/co-solvent systems.
Non-specific Labeling Reaction of cyclooctyne with thiols (especially BCN)If working with proteins containing free cysteines, consider using DBCO which is generally less reactive towards thiols than BCN. Adding a low concentration of a reducing agent like β-mercaptoethanol may mitigate this side reaction for BCN.
Difficulty in Purification Unreacted starting materialsEnsure the reaction has gone to completion by monitoring. Use a slight excess of one reagent to consume the other.
PEG-related purification challengesEmploy purification techniques suitable for PEGylated molecules such as SEC or tangential flow filtration for larger biomolecules.

References

Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's stability, solubility, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

Azido-PEG13-acid is a versatile, high-purity linker ideal for PROTAC synthesis. Its key features include:

  • A long polyethylene glycol (PEG) chain (13 units): The extended PEG chain enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The length of the linker is a crucial parameter in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.

  • A terminal azide group (N₃): This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to an alkyne-modified ligand.

  • A terminal carboxylic acid group (-COOH): This group allows for straightforward conjugation to an amine-containing E3 ligase ligand or POI ligand through stable amide bond formation, typically facilitated by standard peptide coupling reagents.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) PROTAC->PROTAC POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds to POI ligand E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Binds to E3 ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline the key steps for synthesizing a BRD4-targeting PROTAC as a representative example.

Protocol 1: Conjugation of this compound to an E3 Ligase Ligand (Amide Bond Formation)

This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-functionalized E3 ligase ligand, such as pomalidomide.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Azido-PEG13-E3 ligase ligand conjugate.

Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-modified ligand for the protein of interest (e.g., an alkyne-derivatized JQ1 for BRD4).

Materials:

  • Azido-PEG13-E3 ligase ligand conjugate (from Protocol 1)

  • Alkyne-modified POI ligand (e.g., JQ1-alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • tert-Butanol

  • Water (deionized)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the Azido-PEG13-E3 ligase ligand conjugate (1.0 eq) and the alkyne-modified POI ligand (1.1 eq) in a mixture of DMSO and tert-butanol/water (e.g., 3:1 v/v).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). If using THPTA, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the CuSO₄/THPTA pre-mixture).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The crude product is then purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Starting Materials azido_peg This compound start->azido_peg e3_ligand Amine-E3 Ligase Ligand (e.g., Pomalidomide-NH2) start->e3_ligand poi_ligand Alkyne-POI Ligand (e.g., JQ1-alkyne) start->poi_ligand amide_coupling Amide Bond Formation (Protocol 1) azido_peg->amide_coupling e3_ligand->amide_coupling click_chem CuAAC Click Chemistry (Protocol 2) poi_ligand->click_chem intermediate Azido-PEG13-E3 Ligase Conjugate amide_coupling->intermediate intermediate->click_chem final_protac Final PROTAC click_chem->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Workflow for the synthesis of a PROTAC using this compound.

Biological Evaluation Protocols

Protocol 3: Western Blot for Target Protein Degradation

This protocol is used to determine the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., human leukemia cell line MV4-11 for BRD4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation

The following tables present hypothetical data for a BRD4-targeting PROTAC synthesized using an this compound linker, based on typical results observed for similar long-linker PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₅₇N₃O₁₅
Molecular Weight687.77 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF

Table 2: Biological Activity of a Hypothetical BRD4-Targeting PROTAC with this compound Linker

CompoundTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BRD4-PEG13-PomalidomideBRD4Pomalidomide15>90MV4-11

Signaling Pathway

BRD4 is a key transcriptional regulator, and its degradation by a PROTAC can impact multiple downstream signaling pathways involved in cancer cell proliferation and survival, most notably the c-MYC pathway.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling and PROTAC Intervention BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates & Activates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes PROTAC BRD4-PROTAC PROTAC->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling pathway and its inhibition by a BRD4-PROTAC.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties to the final PROTAC, while its orthogonal reactive ends—an azide for click chemistry and a carboxylic acid for amide bond formation—allow for a modular and efficient synthetic strategy. The provided protocols offer a robust framework for the synthesis and biological evaluation of PROTACs using this linker. The successful development of potent protein degraders relies on the careful optimization of all three components of the PROTAC, with the linker playing a crucial role in achieving the desired biological activity.

Application Notes and Protocols for Azido-PEG13-acid Reaction with DBCO-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction between an azide-functionalized polyethylene glycol (PEG) linker, specifically Azido-PEG13-acid, and a dibenzocyclooctyne (DBCO)-containing molecule is a cornerstone of modern bioconjugation and drug development. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that offers high efficiency, specificity, and biocompatibility.[][2][3] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[4][5] The reaction proceeds rapidly under mild, physiological conditions, forming a stable triazole linkage.

The inclusion of a 13-unit PEG linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation in aqueous environments. These characteristics make the this compound and DBCO reaction a powerful tool for a wide range of applications, including protein labeling, antibody-drug conjugation, hydrogel formation, and surface modification.

Key Features of the Azido-PEG-DBCO Reaction:

  • Bioorthogonal: The azide and DBCO groups are mutually reactive and do not interfere with native biological functional groups.

  • Copper-Free: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.

  • High Efficiency: The reaction typically results in high yields of the conjugated product under mild conditions.

  • Rapid Kinetics: The inherent ring strain of the DBCO molecule allows for fast reaction times at physiological temperatures.

  • Stable Linkage: The resulting triazole bond is highly stable under physiological conditions.

  • Enhanced Hydrophilicity: The PEG linker improves the water solubility of the reactants and the final conjugate.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the reaction between azido-PEGylated molecules and DBCO-containing molecules based on common laboratory applications.

Table 1: General Reaction Conditions for SPAAC

ParameterTypical Value/RangeNotes
Temperature 4°C to 37°CReactions can be performed at room temperature or refrigerated.
pH 7.0 - 8.5Physiological pH is generally optimal.
Solvent Aqueous buffers (e.g., PBS)Can tolerate low percentages of organic co-solvents like DMSO or DMF.
Reaction Time 2 - 24 hoursDependent on reactant concentrations and temperature.

Table 2: Recommended Reagent Concentrations and Ratios for Protein Labeling

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of DBCO Reagent 2 to 4-fold molar excess over the azide-modified moleculeA slight excess of one reagent is often used to drive the reaction to completion.
Molar Excess of Azido-PEG-NHS Ester (for initial protein modification) 20-fold molar excessFor labeling primary amines on a protein.
Final DMSO Concentration < 20% (v/v)To minimize potential negative effects on protein structure and stability.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a DBCO-Containing Molecule

This protocol outlines a general method for the SPAAC reaction.

Materials:

  • This compound

  • DBCO-containing molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical tools (e.g., HPLC, Mass Spectrometry) for reaction monitoring and product characterization.

Procedure:

  • Reagent Preparation:

    • Allow this compound and the DBCO-containing molecule to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the DBCO-containing molecule in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

    • Prepare a stock solution of this compound in the reaction buffer (e.g., PBS).

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the this compound solution.

    • Add the desired molar equivalent of the DBCO-containing molecule stock solution to the reaction mixture. A 1.5 to 3-fold molar excess of the DBCO-reagent is a good starting point.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low, ideally below 20%, to maintain the solubility and integrity of the reactants.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants and their concentrations.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as HPLC or mass spectrometry. The consumption of the DBCO reagent can also be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm which disappears upon reaction.

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove any unreacted starting materials.

Protocol 2: Two-Step Labeling of a Protein with this compound and a DBCO-Functionalized Fluorophore

This protocol describes the initial modification of a protein with an azide group, followed by conjugation to a DBCO-containing fluorescent dye.

Step A: Introduction of the Azide Moiety onto the Protein

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Azido-PEG13-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.

    • Determine the precise concentration of the protein solution.

  • Azido-PEG13-NHS Ester Preparation:

    • Prepare a 10 mM stock solution of Azido-PEG13-NHS ester in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the Azido-PEG13-NHS ester stock solution to the protein solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted Azido-PEG13-NHS ester by using a desalting column or through dialysis against PBS.

Step B: Conjugation of the Azide-Labeled Protein with a DBCO-Fluorophore

Materials:

  • Azide-labeled protein from Step A

  • DBCO-functionalized fluorophore

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Fluorophore Preparation:

    • Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO or DMF.

  • SPAAC Reaction:

    • To the azide-labeled protein solution, add a 2-4 fold molar excess of the DBCO-fluorophore stock solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Remove the unreacted DBCO-fluorophore using a desalting column, dialysis, or liquid chromatography.

    • Determine the concentration of the labeled protein and the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product AzidoPEG This compound Triazole Stable Triazole Linkage (PEGylated Conjugate) AzidoPEG->Triazole Strain-Promoted [3+2] Cycloaddition DBCO DBCO-containing molecule DBCO->Triazole

SPAAC reaction between this compound and a DBCO molecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Solution mix Mix Reactants in Aqueous Buffer prep_azide->mix prep_dbco Prepare DBCO-Molecule Stock Solution (in DMSO) prep_dbco->mix incubate Incubate (4-24h) at RT or 4°C mix->incubate monitor Monitor Reaction (e.g., HPLC, UV-Vis) incubate->monitor purify Purify Conjugate (e.g., Chromatography) monitor->purify characterize Characterize Final Product (e.g., Mass Spec) purify->characterize

General experimental workflow for SPAAC conjugation.

Logical_Relationships cluster_advantages Key Advantages cluster_applications Common Applications center_node Azido-PEG + DBCO (SPAAC Reaction) bioorthogonal Bioorthogonal center_node->bioorthogonal copper_free Copper-Free (Biocompatible) center_node->copper_free high_yield High Yield center_node->high_yield mild_conditions Mild Conditions (pH, Temp) center_node->mild_conditions protein_labeling Protein Labeling bioorthogonal->protein_labeling drug_delivery Drug Delivery / ADCs copper_free->drug_delivery hydrogels Hydrogel Formation high_yield->hydrogels surface_mod Surface Modification mild_conditions->surface_mod

Key advantages and applications of the SPAAC reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool in bioconjugation, drug development, and materials science.[1][3]

Azido-PEG13-acid is a heterobifunctional linker featuring a terminal azide group for participation in the CuAAC reaction and a carboxylic acid for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates. This document provides detailed protocols and application notes for the use of this compound in CuAAC reactions.

Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) catalyst. The copper(I), typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne. This is followed by a stepwise cycloaddition with the azide, exclusively yielding the 1,4-disubstituted triazole isomer. The use of a copper-chelating ligand is often recommended to stabilize the Cu(I) oxidation state and enhance reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Cu-Acetylide Copper(I) Acetylide This compound->Cu-Acetylide Cycloaddition Alkyne-Molecule Alkyne-Molecule Cu(I) Cu(I) Alkyne-Molecule->Cu(I) Coordination Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(II) Cu(I)->Cu-Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Cu-Acetylide->Triazole_Product Protonolysis Triazole_Product->Cu(I) Regeneration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) B Prepare Catalyst Premix (CuSO4 + Ligand) A->B C Combine Alkyne-Molecule and this compound A->C D Add Catalyst Premix B->D C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temperature (1-4 hours) E->F G Monitor Reaction Progress (LC-MS, SDS-PAGE) F->G H Quench Reaction (optional) G->H I Purify Product (Chromatography, Dialysis) H->I

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction involves a rapid and highly specific reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide.[2] Azido-PEG13-acid is a heterobifunctional linker designed to leverage this chemistry for advanced bioconjugation strategies.

This molecule features three key components:

  • An Azide Group (-N3): Serves as the reactive handle for the SPAAC reaction.[3]

  • A Carboxylic Acid (-COOH): Allows for the initial conjugation to primary amines (e.g., lysine residues on proteins) via standard carbodiimide chemistry.[4]

  • A 13-unit Polyethylene Glycol (PEG) Spacer: This long, hydrophilic chain enhances the aqueous solubility of the linker and resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by increasing hydrodynamic radius and reducing immunogenicity.[5]

These application notes provide a comprehensive guide to using this compound, including detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of the workflows and mechanisms.

Data Presentation

Optimizing conjugation strategies requires an understanding of the factors that influence reaction kinetics and efficiency. The following tables summarize key quantitative data for the two-step conjugation process involving this compound.

Table 1: Typical Reaction Parameters for Amine-Reactive Labeling with Azido-PEG-Acid

ParameterRecommended ConditionNotes
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or Sulfo-NHSEDC/NHS activates the carboxylic acid to form an amine-reactive NHS ester. Sulfo-NHS enhances water solubility.
Molar Excess (Linker:Protein) 10- to 50-foldThe optimal ratio depends on the number of available amines on the protein and the desired degree of labeling.
Reaction Buffer MES Buffer (pH 4.5-6.0) for activation; PBS or Bicarbonate Buffer (pH 7.2-8.0) for amine couplingActivation is most efficient at a slightly acidic pH, while the reaction with primary amines is favored at a neutral to slightly alkaline pH. Avoid amine-containing buffers like Tris.
Reaction Time 15-30 min for activation; 2-4 hours for amine couplingReactions can be performed at room temperature. For sensitive biomolecules, the amine coupling step can be run overnight at 4°C.
Quenching Reagent Hydroxylamine, Glycine, or Tris (50-100 mM final concentration)Quenches the reaction by consuming unreacted NHS esters.

Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended ConditionNotes
Reactants Azide-labeled biomolecule, DBCO-functionalized moleculeThis reaction is bioorthogonal and highly specific.
Molar Excess (DBCO:Azide) 1.5- to 10-foldA slight excess of one reactant can drive the reaction to completion. The less precious or more soluble component is typically used in excess.
Reaction Buffer Phosphate Buffered Saline (PBS), HEPES, pH 7.0-7.5The reaction is efficient under physiological conditions. Buffers should be free of sodium azide.
Reaction Time 2-12 hoursReaction times can vary based on reactant concentrations and steric hindrance. Progress can be monitored via SDS-PAGE or chromatography.
Temperature 4°C to 37°CThe reaction proceeds well at room temperature or 37°C. Lower temperatures (4°C) can be used for prolonged incubations of sensitive biomolecules.
Solvent Aqueous buffer (e.g., PBS). DBCO reagent may be dissolved in DMSO/DMF first.The final concentration of organic solvent should be minimized (<10%) to prevent protein precipitation.

Table 3: Representative Second-Order Rate Constants for SPAAC Reactions

Strained AlkyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
DBCO DerivativesBenzyl Azide~0.1 - 2.0The rate is influenced by the specific DBCO derivative and substituents on the azide.
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37The presence of a PEG spacer can improve reaction kinetics compared to a non-PEGylated equivalent by reducing steric hindrance.
Various CyclooctynesVarious Azides2.4 x 10⁻³ to 34This wide range highlights the significant impact of the specific structures of both the cyclooctyne and the azide on reaction speed.

Mandatory Visualizations

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide Azido-PEG13-Biomolecule Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole [3+2] Cycloaddition DBCO DBCO-Functionalized Molecule DBCO->Triazole

Caption: Mechanism of SPAAC.

Experimental_Workflow Experimental Workflow for Two-Step Bioconjugation cluster_step1 Step 1: Introduction of Azide Handle cluster_step2 Step 2: SPAAC Conjugation A Biomolecule (e.g., Protein with Lysines) C Activate Carboxylic Acid (EDC / NHS) E Azide-Labeled Biomolecule B This compound B->C D Amine-Reactive Azido-PEG13-NHS Ester (Intermediate) C->D D->E pH 7.2-8.0 G Incubate and React E->G F DBCO-Functionalized Molecule (e.g., Drug, Fluorophore) F->G H Purified Bioconjugate G->H

Caption: Two-step bioconjugation workflow.

Logical_Relationships Advantages of this compound cluster_linker This compound Components cluster_advantages Resulting Advantages Azide Azide Group Adv1 Bioorthogonal Ligation (SPAAC) Azide->Adv1 PEG PEG13 Spacer Adv2 Improved Solubility & Reduced Steric Hindrance PEG->Adv2 Adv4 Enhanced Pharmacokinetics PEG->Adv4 Acid Carboxylic Acid Adv3 Amine Conjugation (e.g., to Lysines) Acid->Adv3

Caption: Advantages of this compound.

Experimental Protocols

Protocol 1: Labeling of Amine-Containing Biomolecules with this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer (prepare fresh).

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer (prepare fresh).

    • Prepare the protein solution at a concentration of 2-10 mg/mL in Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.

  • Two-Step NHS Ester Formation and Conjugation:

    • Activation Step: For a 1 mL protein solution, combine the protein with the desired molar excess of this compound. Add the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate the activation reaction for 15-30 minutes at room temperature in a buffer with a pH of 6.0.

    • Coupling Step: Increase the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated PBS or by buffer exchange.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove the excess this compound and reaction byproducts (e.g., isourea) by purifying the azide-labeled protein.

    • For proteins, a desalting column or dialysis against PBS is effective.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a BCA or Bradford assay.

    • The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry if the mass shift is detectable.

    • Store the azide-labeled protein under conditions optimal for the unmodified protein, typically at -20°C or -80°C.

Protocol 2: SPAAC Conjugation of Azide-Labeled Biomolecule with a DBCO-Functionalized Molecule

This protocol details the cycloaddition reaction between the azide-labeled biomolecule (from Protocol 1) and a molecule functionalized with a DBCO group.

Materials:

  • Azide-labeled biomolecule (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4 (must be free of any azide salts)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis cassette)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled biomolecule in the Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-labeled biomolecule and the DBCO-functionalized molecule. Add the DBCO stock solution to the biomolecule solution to achieve the desired molar excess (typically 3-10 fold excess of the DBCO reagent).

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% to prevent denaturation or precipitation of the protein.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed overnight at 4°C.

    • The reaction progress can be monitored by SDS-PAGE (observing a molecular weight shift) or by LC-MS.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted DBCO-functionalized molecule and other small molecules.

    • The choice of purification method depends on the properties of the conjugate. SEC is often suitable for separating the larger protein conjugate from smaller unreacted molecules. Dialysis can also be effective.

  • Characterization and Storage:

    • Characterize the final conjugate. Confirm protein concentration (e.g., BCA assay).

    • Determine the degree of conjugation using UV-Vis spectroscopy (if the DBCO-molecule has a unique absorbance), mass spectrometry, or HPLC.

    • Store the final bioconjugate under appropriate conditions, often similar to the parent protein but with consideration for the stability of the attached molecule (e.g., protect from light if a fluorophore was conjugated).

References

Application Notes and Protocols for Amine Coupling of Azido-PEG13-acid's Carboxylic Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG13-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug delivery. Its structure features a terminal azide group and a carboxylic acid, connected by a 13-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through a process known as amine coupling. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, enabling the attachment of various payloads like small molecule drugs, imaging agents, or other biomolecules with high specificity and efficiency.

These application notes provide a detailed overview of the amine coupling reaction of this compound, including the underlying chemistry, experimental protocols, and key considerations for successful conjugation.

Chemical Principle

The amine coupling of this compound's carboxylic group is typically achieved using a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Reaction: This intermediate can directly react with a primary amine, but it is prone to hydrolysis in aqueous solutions. To improve efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Applications

The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to lysine residues on an antibody. The azide group then allows for the attachment of a cytotoxic drug via click chemistry.

  • Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be conjugated to the this compound. The resulting conjugate can then be further functionalized with a therapeutic agent. The PEG spacer enhances solubility and circulation time.

  • PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.

  • Biomolecule Labeling: The azide group can be used to attach fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Surface Modification: Immobilization of biomolecules on surfaces for applications in biosensors and immunoassays.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios for Amine Coupling of Azido-PEG-Acid
ParameterRecommended RangeNotes
Azido-PEG-Acid Concentration1-10 mMHigher concentrations can improve reaction efficiency but may lead to solubility issues.
Molar Ratio of EDC to PEG-Acid2-10 fold excessA higher excess can compensate for hydrolysis of EDC.[1]
Molar Ratio of NHS to PEG-Acid2-5 fold excessTypically used in slight excess to EDC to favor NHS-ester formation.
Amine-containing Molecule1-5 mg/mLConcentration should be optimized based on the specific molecule.
Molar Ratio of PEG-NHS ester to Amine5-20 fold excessOptimization is crucial to control the degree of labeling.
Table 2: Recommended Reaction Conditions for Amine Coupling of Azido-PEG-Acid
ParameterRecommended ConditionNotes
Activation Step (EDC/NHS)
pH4.5 - 6.0MES buffer is commonly used for the activation step.[2]
TemperatureRoom Temperature
Reaction Time15 - 60 minutesLonger times can lead to hydrolysis of the NHS ester.
Coupling Step (to Amine)
pH7.2 - 8.5PBS or borate buffer are suitable. Do not use amine-containing buffers like Tris.[2]
TemperatureRoom Temperature or 4°C4°C may be preferred for sensitive proteins to maintain their stability.
Reaction Time1 - 4 hoursCan be extended overnight at 4°C for improved efficiency.

Experimental Protocols

Protocol 1: Two-Step Amine Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in Activation Buffer or water immediately before use.

    • Prepare the protein solution in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add Activation Buffer to the desired final concentration of the PEG-acid.

    • Add the EDC stock solution to achieve a 5-fold molar excess over the this compound.

    • Immediately add the NHS stock solution to achieve a 5-fold molar excess over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the activated linker over the protein.

    • The final volume of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified Azido-PEG-protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the protein concentration is known.

    • Assess the integrity and purity of the conjugate using SDS-PAGE.

Mandatory Visualization

Amine_Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step Azido_PEG_Acid Azido-PEG13-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Azido_PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Azido_PEG_Acid Hydrolysis NHS_Ester Azido-PEG13-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Azido-PEG13-Protein Conjugate NHS_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: EDC/NHS mediated amine coupling of this compound.

Bioconjugation_Workflow Start Start: this compound & Amine-Molecule Activation 1. Activation of Carboxylic Acid (EDC, NHS in MES Buffer, pH 4.5-6.0) Start->Activation Coupling 2. Amine Coupling Reaction (in PBS, pH 7.2-8.5) Activation->Coupling Quenching 3. Quench Reaction (Tris or Hydroxylamine) Coupling->Quenching Purification1 4. Purification of Azido-PEG-Molecule (Size-Exclusion Chromatography) Quenching->Purification1 Click_Reaction 5. Click Chemistry Reaction (with Alkyne-Payload) Purification1->Click_Reaction Purification2 6. Final Purification of Conjugate Click_Reaction->Purification2 Characterization 7. Characterization (MS, SDS-PAGE, etc.) Purification2->Characterization End End: Final Bioconjugate Characterization->End EGFR_Signaling_Pathway ADC Azido-PEG-Drug Conjugated Antibody (e.g., Cetuximab) EGFR EGFR ADC->EGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Inhibited by ADC Internalization Internalization & Drug Release EGFR->Internalization ADC-EGFR Complex PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibited Apoptosis Apoptosis Internalization->Apoptosis

References

Application Notes and Protocols: Azido-PEG13-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Azido-PEG13-acid

This compound is a heterobifunctional linker that has become an invaluable tool in the field of targeted drug delivery and bioconjugation. Its unique structure combines three key chemical moieties, each with a distinct and crucial function:

  • Azido Group (-N₃): This functional group is the cornerstone for "click chemistry," a set of bio-orthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1][2][3] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the covalent attachment of targeting ligands, drugs, or imaging agents that have been modified with an alkyne group.[4][5]

  • Polyethylene Glycol (PEG) Linker (-PEG13-): The PEG chain is a long, flexible, and hydrophilic spacer. In drug delivery systems, PEGylation serves multiple purposes: it enhances the solubility and stability of nanoparticles in biological media, reduces non-specific protein adsorption (the "stealth effect"), and helps to prolong circulation time in the bloodstream by evading clearance by the reticuloendothelial system (RES). This ultimately improves the pharmacokinetic profile of the drug carrier.

  • Carboxylic Acid Group (-COOH): This terminal acid group provides a convenient anchor point for conjugation to various surfaces and molecules. It can be readily activated to form a stable amide bond with primary amines (-NH₂) present on the surface of nanoparticles, proteins, or other drug carriers.

This modular design makes this compound a versatile linker for constructing sophisticated drug delivery systems, from functionalized nanoparticles to antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications in Targeted Drug Delivery

The primary application of this compound is to serve as a bridge, connecting a drug delivery vehicle to a targeting moiety. This ensures that the therapeutic payload is delivered specifically to the site of action, such as a tumor, thereby increasing efficacy and reducing off-target toxicity.

Surface Functionalization of Nanoparticles

Nanoparticles (e.g., iron oxide, gold, lipid-based) are common platforms for drug delivery. This compound is used to create a "clickable" surface on these nanoparticles. The carboxylic acid end is first attached to the nanoparticle surface. The exposed azide groups then serve as versatile handles for the subsequent attachment of alkyne-modified targeting ligands like antibodies, peptides, or small molecules (e.g., folic acid), which can target receptors overexpressed on cancer cells.

Development of Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to create a linker system where the carboxylic acid attaches to the drug and the azide "clicks" to an alkyne-modified antibody, or vice versa. The PEG component improves the solubility and stability of the final ADC conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing azido-PEG functionalization for targeted delivery systems.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle SystemFunctionalizationCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Iron Oxide (Fe₃O₄)Azido-PEG-Silane & Folic Acid~10184Not Specified
Graphene Oxide (GO)PEG4000Not ApplicableNot SpecifiedNot Specified
DPLA-co-PEG MicellesFolic AcidNot Applicable241.3Not Specified

Table 2: Ligand Conjugation and Drug Loading Efficiency

Nanoparticle SystemLigand Density/LoadingDrugDrug LoadingDrug Release ProfileReference
Fe₃O₄-PEG-Folate0.172 mmol Folic Acid / g MNPN/AN/AN/A
GO-PEG4000Not SpecifiedDoxorubicinNot SpecifiedpH-sensitive release
DPLA-co-PEG-FANot SpecifiedLetrozoleHigh loadingExtended release up to 50 h
Fe₃O₄@CS-ACVANot SpecifiedToluidine Blue11.1% by weightTemperature-sensitive release

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to a nanoparticle surface that has been pre-functionalized with primary amine groups (e.g., using APTES for silica or iron oxide nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (NPs-NH₂)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic separator (for magnetic NPs) or centrifuge

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF in a 1:2:2 molar ratio.

    • Stir the mixture at room temperature for 1-2 hours in the dark to activate the carboxylic acid group, forming an NHS ester.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DMF or a suitable buffer.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion. A 10-20 fold molar excess of the linker relative to the estimated surface amine groups is a good starting point.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle mixing.

  • Washing and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris.

    • Separate the functionalized nanoparticles (NPs-PEG-N₃) from unreacted reagents. For magnetic nanoparticles, use a magnetic separator and wash 3-5 times with DMF, followed by PBS. For other types, use centrifugation.

  • Resuspension and Storage:

    • Resuspend the final azido-functionalized nanoparticles in PBS or another desired buffer.

    • Store at 4°C until further use.

Protocol 2: Conjugation of Alkyne-Ligand via CuAAC (Click Chemistry)

This protocol details the "clicking" of an alkyne-modified targeting ligand (e.g., Alkyne-Folate) onto the azido-functionalized nanoparticles (NPs-PEG-N₃).

Materials:

  • Azido-functionalized nanoparticles (NPs-PEG-N₃) in PBS

  • Alkyne-modified targeting ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM sodium ascorbate in water.

  • Click Reaction Mixture:

    • In a reaction vessel, add the NP-PEG-N₃ dispersion.

    • Add the alkyne-modified ligand (a 5-10 fold molar excess over the azide groups is recommended).

    • Add CuSO₄ to a final concentration of 1-2 mM. If using THPTA, pre-mix it with CuSO₄.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.

  • Purification:

    • Purify the ligand-conjugated nanoparticles using magnetic separation, centrifugation, or dialysis to remove copper catalyst and excess ligand. Wash thoroughly with PBS.

  • Final Product:

    • Resuspend the final targeted nanoparticles (e.g., NP-PEG-Ligand) in a sterile buffer for in vitro or in vivo studies.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol assesses the targeting efficiency of the functionalized nanoparticles in a relevant cell line. This example uses folate-targeted nanoparticles and a folate receptor-overexpressing cancer cell line (e.g., A549).

Materials:

  • Folate-targeted nanoparticles (NP-PEG-Folate)

  • Non-targeted control nanoparticles (NP-PEG-N₃)

  • A549 cells (or other target cell line)

  • Complete cell culture medium

  • PBS

  • Fluorescent dye-labeled nanoparticles (optional, for imaging)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable method for nanoparticle quantification.

Procedure:

  • Cell Seeding:

    • Seed A549 cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.

  • Nanoparticle Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh medium containing different concentrations of the targeted and non-targeted nanoparticles.

    • For a competitive inhibition study, pre-incubate a set of wells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles.

  • Incubation:

    • Incubate the cells with nanoparticles for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the nanoparticle-containing medium and wash the cells thoroughly (3-5 times) with ice-cold PBS to remove any non-internalized nanoparticles.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer or aqua regia for ICP-MS analysis.

    • Quantify the amount of internalized nanoparticles. If using iron oxide nanoparticles, the iron content can be measured via ICP-MS to determine the uptake efficiency.

  • Data Analysis:

    • Compare the uptake of targeted vs. non-targeted nanoparticles. A significantly higher uptake of the targeted version, which is reduced in the presence of free folic acid, confirms receptor-mediated endocytosis.

Visualizations

Caption: Experimental workflow for creating targeted nanoparticles.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm receptor Target Receptor (e.g., Folate Receptor) endosome Endosome receptor->endosome 2. Internalization (Endocytosis) membrane Cell Membrane lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release Degradation tnp Targeted Nanoparticle (NP-PEG-Ligand) tnp->receptor 1. Binding

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Caption: Functional components of this compound.

References

Application Notes and Protocols for Azido-PEG13-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the stability, solubility, pharmacokinetics (PK), and overall efficacy of the ADC. Azido-PEG13-acid is a heterobifunctional linker that offers a strategic advantage in ADC design. It incorporates a 13-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity, and features two distinct functional groups: a carboxylic acid for stable amide bond formation with a drug molecule, and an azide group for highly efficient and bioorthogonal "click chemistry" conjugation to an alkyne-modified antibody.

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs. Detailed protocols for the synthesis of the drug-linker conjugate, antibody modification, click chemistry conjugation, and subsequent characterization and in vitro evaluation of the resulting ADC are presented.

Advantages of this compound in ADC Development

The incorporation of a long-chain, discrete PEG linker like this compound offers several benefits for ADC development:

  • Enhanced Hydrophilicity: The extended PEG chain (13 ethylene glycol units) significantly increases the water solubility of the ADC, which is particularly crucial when working with hydrophobic payloads that are prone to aggregation. This can lead to improved formulation and manufacturing feasibility.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[1][2]

  • Reduced Immunogenicity: The flexible PEG chain can shield the cytotoxic payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[2]

  • Precise Conjugation via Click Chemistry: The azide functional group allows for a highly specific and efficient conjugation to an alkyne-modified antibody through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of click chemistry, especially with site-specifically introduced alkynes on the antibody, allows for the production of more homogeneous ADCs with a well-defined DAR.[4]

Data Presentation

The selection of the linker length is a critical parameter in ADC design, influencing the balance between pharmacokinetic advantages and potential impacts on in vitro potency. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths to provide context for the expected performance of an ADC utilizing a PEG13 linker.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthRelative Plasma ClearanceRelative Half-life (t½)Key Observations
No PEGHighShortRapid clearance, limiting tumor exposure.
Short (e.g., PEG4)ModerateModerately IncreasedProvides a balance between improved stability and maintaining a smaller molecular size for efficient tumor penetration.
Medium (e.g., PEG8, PEG12)LowSignificantly IncreasedMarked improvement in circulation time and tumor exposure. A PEG8 side chain has been shown to be a minimum length for optimal slower clearance in some studies.
Long (e.g., PEG24)LowSignificantly IncreasedOffers the most substantial increase in half-life, which is beneficial for payloads that require longer exposure times.

Note: Data is compiled from multiple studies and represents general trends. Actual values are dependent on the specific antibody, payload, and tumor model.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthRelative In Vitro Potency (IC50)Key Observations
No PEGHighDirect exposure of the payload to the cell machinery often results in the highest in vitro potency.
Short to Medium (e.g., PEG4-PEG12)High to ModerateMinimal to moderate impact on in vitro cytotoxicity is often observed.
Long (e.g., >PEG24)Moderate to LowVery long PEG chains can sometimes create steric hindrance, potentially leading to a decrease in in vitro cytotoxicity.

Note: The effect of PEG linker length on in vitro potency can be context-dependent, varying with the antibody, payload, and cell line used.

Experimental Protocols

The following protocols provide a step-by-step guide for the creation and evaluation of an ADC using this compound.

Protocol 1: Synthesis of the Drug-Linker Construct (Payload-PEG13-Azide)

This protocol describes the conjugation of a payload containing a primary amine to this compound through the formation of a stable amide bond.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid group.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the activated this compound solution to the payload solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS.

    • Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.

    • Lyophilize the pure fractions to obtain the Payload-PEG13-Azide construct as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Preparation of Alkyne-Modified Antibody

This protocol describes the introduction of an alkyne handle onto the antibody for subsequent click chemistry. This can be achieved through modification of lysine residues or, for more site-specific conjugation, through the use of engineered cysteines or unnatural amino acids. The following is a general protocol for lysine modification.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • A DBCO-NHS ester (or other suitable alkyne-NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • Gently mix and incubate for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of Alkyne-Modified Antibody:

    • Remove excess, unreacted DBCO-NHS ester using desalting columns or size-exclusion chromatography (SEC), eluting with PBS, pH 7.4.

    • Determine the final protein concentration and the degree of labeling.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the alkyne-modified antibody and the azide-containing drug-linker.

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • Payload-PEG13-Azide (from Protocol 1)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • SEC column for purification

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody with a 1.5- to 5-fold molar excess of the Payload-PEG13-Azide dissolved in a minimal amount of DMSO. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. Reaction times may require optimization.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug-linker using an SEC column equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the ADC

A thorough characterization of the ADC is essential to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates proteins based on their hydrophobicity. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Establish a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0 to 50 mM sodium phosphate, pH 7.0).

    • The unconjugated antibody will elute first, followed by species with increasing DAR.

    • Calculate the weighted average DAR from the peak areas of the different species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their hydrodynamic radius.

  • Method:

    • Use an SEC column (e.g., Agilent AdvanceBio SEC).

    • Use an isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

    • Monitor the eluate at 280 nm to detect the protein.

    • The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.

3. Identity and Integrity Confirmation by Mass Spectrometry (LC-MS):

  • Principle: LC-MS provides a direct measurement of the ADC's mass, confirming conjugation and allowing for precise DAR calculation.

  • Method:

    • The ADC sample can be analyzed intact or after reduction with a reagent like DTT to separate the light and heavy chains.

    • Use a reversed-phase column coupled to a high-resolution mass spectrometer.

    • Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species and calculate the DAR.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., MTT or XTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Add the solutions to the cells and incubate for 72-120 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Experimental and Signaling Pathway Diagrams

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_ab_modification Antibody Modification cluster_conjugation ADC Conjugation cluster_characterization Characterization d1 This compound d3 Payload-PEG13-Azide d1->d3 Amide Coupling d2 Amine-Payload d2->d3 c1 Click Chemistry (SPAAC) d3->c1 a1 Monoclonal Antibody a3 Alkyne-Antibody a1->a3 Lysine Modification a2 Alkyne-NHS Ester a2->a3 a3->c1 c2 Purified ADC c1->c2 SEC Purification ch1 HIC (DAR) c2->ch1 ch2 SEC (Purity) c2->ch2 ch3 LC-MS (Identity) c2->ch3

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc ADC (Antibody-PEG13-Payload) receptor Tumor Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Payload Release (Linker Cleavage) apoptosis Apoptosis payload->apoptosis 5. Cell Death

References

Application Notes and Protocols for the Conjugation of Azido-PEG13-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the covalent conjugation of Azido-PEG13-acid to a primary amine-containing molecule, such as a protein, peptide, or other biomolecule. This process, commonly known as PEGylation, utilizes the carboxyl group (-COOH) of the PEG acid and a primary amine (-NH2) on the target molecule to form a stable amide bond. The most prevalent and efficient method for this conjugation is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The azide group on the PEG linker remains available for subsequent bioorthogonal "click chemistry" reactions.[4][5]

The inclusion of a 13-unit polyethylene glycol (PEG) spacer enhances the solubility and can reduce steric hindrance during conjugation. This protocol will cover the necessary materials, experimental procedures for both organic and aqueous phase reactions, and methods for the purification and characterization of the final conjugate.

Principle of the Reaction

The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activated ester can then be directly reacted with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios
ReagentMolar Excess (relative to Amine)Typical ConcentrationSolvent/Buffer
This compound1 - 20 equivalents10-100 mMAnhydrous DMF or DMSO (for stock)
EDC1.2 - 2 equivalents (relative to PEG-acid)10-100 mMAnhydrous DMF/DCM or MES Buffer
NHS/Sulfo-NHS1.2 - 2 equivalents (relative to PEG-acid)10-100 mMAnhydrous DMF/DCM or MES Buffer
Primary Amine Molecule1 equivalent1-10 mg/mLPBS, HEPES, or Bicarbonate Buffer
Table 2: Optimal pH Conditions for a Two-Step Aqueous Reaction
Reaction StepOptimal pH RangeRecommended BufferRationale
Activation (EDC/NHS)4.5 - 6.00.1 M MES BufferMost efficient formation of the NHS ester.
Conjugation (to primary amine)7.2 - 8.5Phosphate-Buffered Saline (PBS)Most efficient reaction of the NHS-activated molecule with the primary amine.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-Buffered Saline (PBS)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine buffer)

  • Purification columns (e.g., Size Exclusion Chromatography)

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)

Note: Avoid buffers containing primary amines (e.g., Tris or glycine) during the conjugation step as they will compete with the reaction.

Protocol 1: Two-Step Conjugation in an Aqueous Buffer

This protocol is ideal for biomolecules that are sensitive to organic solvents.

  • Buffer Preparation: Prepare a 0.1 M MES buffer with 0.5 M NaCl, adjusted to a pH between 4.7 and 6.0. Also, prepare a PBS buffer (pH 7.2-7.5).

  • Reagent Preparation:

    • Dissolve the primary amine-containing molecule in PBS buffer.

    • Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in MES buffer.

  • Activation of this compound:

    • In a reaction vial, mix the this compound solution with the EDC and Sulfo-NHS solutions.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to the Primary Amine:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the PBS buffer.

    • Immediately add the primary amine-containing molecule solution to the activated PEG solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 50 mM hydroxylamine or 100 mM Tris-HCl) to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. Ion-exchange chromatography (IEX) can be used to separate proteins based on the extent of PEGylation.

Protocol 2: One-Pot Conjugation in an Organic Solvent

This protocol is suitable for molecules soluble in organic solvents.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Dissolve the primary amine-containing molecule in the same solvent.

  • Activation and Conjugation:

    • To the this compound solution, add EDC (2 equivalents) and NHS (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the primary amine-containing molecule solution to the reaction mixture. If needed, a base like DIPEA can be added.

    • Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by a suitable method like TLC or LC-MS.

  • Purification:

    • The purification method will depend on the nature of the conjugate. Standard organic synthesis purification techniques, such as column chromatography, may be employed.

Mandatory Visualization

Azido_PEG_Acid Azido-PEG13-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Azido_PEG_Acid->O_Acylisourea Activation EDC EDC NHS_Ester Azido-PEG13-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester Stabilization NHS NHS / Sulfo-NHS Conjugate Azido-PEG13-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate Conjugation Primary_Amine R-NH₂

Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.

start Start prep_reagents Prepare Reagents (PEG-Acid, EDC, NHS, Amine) start->prep_reagents activation Activate PEG-Acid (with EDC/NHS) prep_reagents->activation conjugation Conjugate to Amine activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterize Product (e.g., LC-MS, NMR) purification->characterization end End characterization->end

Caption: Experimental workflow for the conjugation process.

Characterization of the Conjugate

After purification, it is essential to characterize the final product to confirm successful conjugation and assess its purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to confirm the increase in molecular weight of the target molecule after PEGylation and to assess the purity of the conjugate.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR can be used to confirm the presence of the PEG chain on the target molecule and to determine the degree of substitution.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, SDS-PAGE can show a shift in the molecular weight, indicating successful PEGylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents (hydrolyzed NHS ester) - Suboptimal pH - Presence of primary amine contaminants in buffer- Prepare NHS ester solution immediately before use. - Optimize the pH for both activation and conjugation steps. - Use amine-free buffers like PBS or HEPES.
Precipitation during reaction Poor solubility of reactants or products.If using an aqueous buffer, consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF.
Multiple Conjugated Species Reaction with multiple amine sites on the target molecule.Reduce the molar excess of the Azido-PEG13-NHS ester.

References

Application Notes and Protocols for Azido-PEG13-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for reactions involving Azido-PEG13-acid, a bifunctional linker widely used in bioconjugation, drug delivery, and nanotechnology. This document outlines the primary reaction types for this molecule: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and amide bond formation.

Introduction to this compound

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH), separated by a 13-unit PEG spacer. This structure allows for sequential or orthogonal conjugation strategies. The azide group participates in "click chemistry" reactions, offering a highly specific and efficient method for bioconjugation. The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances solubility, reduces non-specific binding, and can improve the pharmacokinetic properties of the resulting conjugates.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities.[1]

  • Peptide and Protein Modification: Site-specific PEGylation to enhance the therapeutic properties of proteins and peptides.

  • Surface Modification: Creating biocompatible and functionalized surfaces for biosensors and other biomedical devices.

Storage and Handling

This compound should be stored at -20°C in a desiccated, dark environment to prevent degradation of the azide group. Before use, the reagent should be equilibrated to room temperature to avoid moisture condensation. For reactions, it is often recommended to prepare fresh solutions of the linker in a suitable anhydrous solvent like DMSO or DMF.

Reaction Chemistries and Protocols

This compound's utility stems from the distinct reactivity of its two terminal functional groups. The azide group is primarily used in click chemistry reactions, while the carboxylic acid is used for forming amide bonds.

Azide Group Reactions: Click Chemistry

Click chemistry provides a powerful and highly selective method for conjugating this compound to molecules containing an alkyne group.[]

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3]

Reaction Scheme:

R-N₃ + R'-C≡CH --(Cu⁺)--> R-N(N=N)C=CHR'

Quantitative Data for CuAAC Reactions

ParameterRecommended ConditionNotes
Alkyne Reactant Terminal AlkyneMust be a terminal alkyne for the reaction to proceed.
Copper Source CuSO₄ (with a reducing agent)Copper(II) sulfate is reduced in situ to the active Cu(I) catalyst.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to Cu(I).
Cu(I) Ligand THPTA or TBTAStabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage.
Solvent Aqueous buffers (e.g., PBS), DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Reactant Ratio 1.5 - 10 fold excess of one reactantThe more precious or limiting reactant should be used as the reference.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursCan be longer for more complex or dilute reactants.
Typical Yield >90%CuAAC is known for its high yields and reaction efficiency.[3]

Experimental Protocol: CuAAC Conjugation of an Alkyne-Modified Peptide

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide and this compound in the desired molar ratio (e.g., 1:5).

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This method is ideal for applications in living systems where the cytotoxicity of copper is a concern.

Reaction Scheme:

R-N₃ + DBCO-R' --> R-N(N=N)C=C-R' (triazole)

Quantitative Data for SPAAC Reactions

ParameterRecommended ConditionNotes
Alkyne Reactant Strained Alkyne (e.g., DBCO, BCN)The ring strain of the alkyne drives the reaction.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFHighly biocompatible reaction conditions.
Reactant Ratio 1.5 - 5 fold excess of one reactantTo drive the reaction to completion.
Temperature Room Temperature or 37°CCan be performed at physiological temperatures.
Reaction Time 2 - 24 hoursGenerally slower than CuAAC.
Typical Yield >85%Highly efficient for a catalyst-free reaction.

Experimental Protocol: SPAAC Conjugation with a DBCO-labeled Protein

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain any azide preservatives.

  • Reaction Setup:

    • Add the this compound stock solution to the DBCO-labeled protein solution. A 3-5 fold molar excess of the this compound is recommended. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess this compound and purify the conjugate using size-exclusion chromatography or dialysis.

Carboxylic Acid Group Reaction: Amide Bond Formation

The carboxylic acid group of this compound can be coupled to primary amines using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Reaction Scheme:

R-COOH + EDC + NHS --> R-CO-NHS (activated ester) R-CO-NHS + R'-NH₂ --> R-CO-NH-R' + NHS

Quantitative Data for Amide Coupling Reactions

ParameterRecommended ConditionNotes
Activating Agents EDC and NHS (or Sulfo-NHS)EDC activates the carboxyl group, and NHS forms a more stable amine-reactive intermediate.
Solvent Anhydrous DMF or DMSO for stock, aqueous buffers for reactionThe reaction is typically performed in aqueous buffers.
pH Activation: 4.5-6.0; Coupling: 7.2-8.0Optimal pH for EDC activation is acidic, while the reaction with amines is more efficient at a slightly basic pH.
Molar Ratios EDC:NHS:this compound = 5:2:1These ratios can be optimized for specific applications.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time Activation: 15-30 minutes; Coupling: 2-4 hoursThe activated NHS ester can hydrolyze, so the amine should be added promptly after activation.
Typical Yield 60-85%Yields can vary depending on the nature of the amine and reaction conditions.

Experimental Protocol: Amide Coupling to an Amine-Containing Molecule

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare a 0.1 M MES buffer, pH 5.5 (Activation Buffer).

    • Prepare a 0.1 M Phosphate Buffer, pH 7.4 (Coupling Buffer).

    • Prepare EDC and NHS solutions immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.

    • Purify the conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted materials and byproducts.

Visualized Workflows

The following diagrams illustrate common experimental workflows utilizing this compound.

experimental_workflow_1 cluster_activation Activation of this compound cluster_purification Purification A This compound C Activated Azido-PEG13-NHS Ester A->C Activation (15-30 min, RT) B EDC, NHS E Azide-PEG-Antibody C->E D Antibody D->E Amide Bond Formation (2-4h, RT, pH 7.2-8.0) G Antibody-Drug Conjugate (ADC) E->G CuAAC or SPAAC (1-12h, RT) F Alkyne-Drug H Purified ADC G->H SEC or Dialysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

experimental_workflow_2 A Amine-Functionalized Nanoparticles C Azide-PEG-Functionalized Nanoparticles A->C Amide Coupling (2-4h, RT) B Azido-PEG13-NHS Ester B->C E Targeted Nanoparticles C->E SPAAC Reaction (4-12h, RT) D DBCO-Targeting Ligand D->E F Purification E->F G Characterization F->G

Caption: Functionalization of Nanoparticles for Targeted Delivery.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG13-acid Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Azido-PEG13-acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and subsequent conjugations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section A: Low Yield & Reaction Failure

Q1: My CuAAC reaction with this compound has a very low yield or failed completely. What are the most common causes?

Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state by oxygen present in the reaction mixture.[1] Other common issues include the poor quality or degradation of reagents, suboptimal reaction conditions (solvent, temperature, pH, concentration), or steric hindrance.[1][2]

Q2: How can I prevent the oxidation of my copper catalyst?

To maintain the active Cu(I) state, it is crucial to minimize oxygen exposure.[1] This can be achieved by:

  • Degassing Solvents: Before adding the catalyst, degas all solvents (e.g., water, DMSO, DMF) by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Using a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using an excess of a reducing agent, typically sodium ascorbate. Always use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.

  • Working Under Inert Atmosphere: If possible, set up and run the reaction under a gentle stream of argon or nitrogen.

Q3: My biomolecule is sensitive and degrades during the reaction. How can I make the conditions milder?

The standard CuSO₄/sodium ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and DNA. To mitigate this:

  • Use a Copper Ligand: Add a copper-chelating ligand such as THPTA or TBTA. These ligands stabilize the Cu(I) oxidation state, increase reaction rates, and protect biomolecules from oxidative damage. A 5:1 ligand-to-copper ratio is often recommended.

  • Add Aminoguanidine: If working with proteins, aminoguanidine can be added to suppress side reactions with certain amino acid residues, like arginine.

Q4: I am not seeing any product. Could my reagents be the problem?

Yes, reagent quality is critical.

  • This compound: Verify the purity and integrity of the PEG linker via analytical methods. The azide group can be slowly reduced by certain thiols or more rapidly by phosphines (e.g., PPh₃) via the Staudinger reaction.

  • Alkyne: Ensure your alkyne-containing molecule is pure and has not degraded.

  • Copper Source: Use a high-purity copper salt (e.g., CuSO₄) that has been stored in a dry environment.

  • Sodium Ascorbate: This reducing agent oxidizes over time. Always use a fresh bottle or a solution prepared immediately before use.

Section B: Side Product Formation

Q5: My mass spectrometry results show an unexpected byproduct corresponding to alkyne homodoupling. What is this and how can I prevent it?

This side reaction, known as Glaser coupling, is the oxidative homodimerization of your alkyne-containing molecule. It is promoted by the presence of Cu(II) and oxygen. To minimize it, ensure you have a sufficient excess of the reducing agent (sodium ascorbate) and that you have thoroughly deoxygenated your reaction mixture.

Q6: I am using an NHS-ester activated version of this compound to label a protein, but the labeling efficiency is low. Why?

The primary competing side reaction for an N-hydroxysuccinimide (NHS) ester is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH and temperature.

  • pH: The optimal pH for NHS ester conjugation is between 7.2 and 8.5. Below pH 7.2, the target primary amines (e.g., on lysine residues) are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically, rapidly inactivating the reagent.

  • Buffers: Use non-amine-containing buffers like phosphate, borate, or HEPES. Buffers containing primary amines, such as Tris (TRIS), will compete with your target molecule for the NHS ester.

Q7: I've detected a product with a mass corresponding to the reduction of my azide group to an amine. How did this happen?

Azide reduction is a common side reaction. It can be caused by:

  • Phosphines: Reagents like triphenylphosphine (PPh₃) will readily reduce azides.

  • Strong Reducing Agents: Avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation (H₂, Pd/C) if the azide is meant to be preserved.

  • Thiols: High concentrations of thiols, especially at elevated temperatures or over long reaction times, can slowly reduce azides.

Section C: Product Purification & Handling

Q8: My final PEGylated product is difficult to purify. What methods are recommended?

The PEG chain can make purification challenging due to increased water solubility and potential for aggregation.

  • Reverse-Phase HPLC (RP-HPLC): Often effective for separating the PEGylated product from unreacted starting materials.

  • Size Exclusion Chromatography (SEC): Useful for separating products based on size, especially for removing smaller unreacted molecules from a large PEGylated protein.

  • Dialysis: A suitable method for purifying large biomolecules, effectively removing residual copper, ligands, and other small molecules.

Q9: My PEGylated product appears to be aggregating. How can I address this?

PEGylation is intended to reduce aggregation, but sometimes the process itself can induce it, especially if the protein is destabilized or if there is a high degree of modification.

  • Optimize PEG-to-Protein Ratio: A high molar excess of the PEG reagent can sometimes lead to aggregation. Start with a lower molar ratio (e.g., 5:1 PEG to reactive sites) and optimize.

  • Ensure Starting Protein is Monomeric: Pre-existing aggregates in your protein sample can seed further aggregation. Purify your starting protein immediately before PEGylation.

  • Add Excipients: In some cases, adding PEG itself as an excipient to the buffer can paradoxically reduce the aggregation of small molecules during analysis.

Q10: How do I remove residual copper from my final product?

Residual copper can be toxic to cells and promote oxidation, so its removal is critical for biological applications.

  • Chelating Resins: Use a copper-chelating resin, but be aware that some resins may also bind to your protein or peptide of interest.

  • EDTA: Adding ethylenediaminetetraacetic acid (EDTA) after the reaction can effectively chelate and help remove copper during purification.

  • Chromatography/Dialysis: Methods like HPLC, SEC, and dialysis are generally effective at removing the copper-ligand complex from the final product.

Data Presentation

Table 1: Influence of pH and Temperature on NHS Ester Hydrolysis This table summarizes the stability of a typical NHS ester in aqueous solution, highlighting the critical impact of pH on the rate of the competing hydrolysis side reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.54~10 minutes
> 8.5Room TempVery Rapid
(Data synthesized from multiple sources indicating the trend of increased hydrolysis rate with higher pH and temperature)

Table 2: Troubleshooting Guide for Low CuAAC Reaction Yields

SymptomPotential CauseSuggested Solution
No reaction or very slow reactionInactive catalyst (Cu(II) form)Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.
Poor reagent qualityVerify the purity and integrity of this compound and the alkyne via analytical methods.
Steric hindranceIncrease reaction temperature (if biomolecule is stable); prolong reaction time; consider using a ligand like THPTA to accelerate the reaction.
Multiple spots on TLC/LC-MSAlkyne homodoupling (Glaser coupling)Ensure sufficient reducing agent (sodium ascorbate) is present and minimize oxygen exposure.
Azide reductionAvoid phosphines or strong reducing agents in other synthesis steps.
Product forms but is difficult to isolatePEG-related purification issues or aggregationUse reverse-phase HPLC, size exclusion chromatography, or dialysis for purification. Ensure the starting biomolecule is monomeric before the reaction.
Biomolecule degradationReactive Oxygen Species (ROS) generationUse a copper-chelating ligand (e.g., THPTA, TBTA) to protect the biomolecule from oxidative damage. Minimize agitation and keep the reaction vessel capped.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-containing molecule.

  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) and your alkyne-containing molecule (1.1-1.2 equivalents) in a suitable degassed solvent (e.g., a DMSO/water or DMF/water mixture).

    • Prepare fresh stock solutions in degassed water:

      • Copper(II) Sulfate (CuSO₄)

      • Sodium Ascorbate (prepare immediately before use)

      • A suitable copper ligand (e.g., THPTA)

  • Reaction Setup:

    • In a clean reaction vessel, add the solution of your azide and alkyne.

    • To this mixture, add the ligand solution, followed by the CuSO₄ solution. The order is important to pre-form the copper-ligand complex. A final copper concentration of 50-250 µM is a good starting point for bioconjugation.

    • Initiate the reaction by adding the sodium ascorbate solution. A final concentration of ~5 mM is typical.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Once complete, quench the reaction. If desired, EDTA can be added to chelate the copper.

    • Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis.

Protocol 2: Two-Step Conjugation via NHS Ester Activation

This protocol describes activating the terminal carboxylic acid of this compound and conjugating it to a primary amine-containing molecule (e.g., a protein).

Step 1: NHS Ester Activation (if not using a pre-activated reagent) This step is typically performed under anhydrous conditions.

  • Dissolve this compound (1 eq) in anhydrous DMF or DMSO.

  • Add N-hydroxysuccinimide (NHS, ~1.5 eq) and a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl) carbodiimide (EDC, ~1.5 eq).

  • Stir the reaction at room temperature for several hours to overnight until the starting acid is consumed (monitor by TLC or LC-MS).

  • The resulting Azido-PEG13-NHS ester can be used directly or after purification. Note that NHS esters are moisture-sensitive.

Step 2: Conjugation to Primary Amine

  • Buffer Preparation: Prepare a non-amine buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 7.5-8.3. Ensure your protein or amine-containing molecule is dissolved in this buffer.

  • Reagent Preparation: Dissolve the Azido-PEG13-NHS ester in a water-miscible organic solvent like DMSO or DMF.

  • Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis, SEC, or another suitable chromatography method.

Visualizations

G Diagram 1: General CuAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitor 3. Monitoring & Purification p1 Dissolve Azide & Alkyne in Degassed Solvent p2 Prepare Fresh Stocks: CuSO4, Ligand, Sodium Ascorbate r1 Combine Azide/Alkyne, Ligand, and CuSO4 p2->r1 r2 Initiate with Sodium Ascorbate r1->r2 m1 Incubate at RT (1-24h) r2->m1 m2 Monitor by LC-MS / TLC m1->m2 m3 Purify Product (HPLC / SEC / Dialysis) m2->m3

Caption: Diagram 1: General CuAAC Experimental Workflow.

G Diagram 2: Competing Reactions for Azido-PEG13-NHS Ester cluster_desired cluster_side start Azido-PEG13-NHS Ester + Protein-NH2 in Aqueous Buffer desired Amide Bond Formation (Conjugation) start->desired Aminolysis side NHS Ester Hydrolysis (Reaction with H2O) start->side Hydrolysis (Favored at pH > 8.5) product Stable PEGylated Product desired->product byproduct Inactive Carboxylic Acid + Free NHS side->byproduct

Caption: Diagram 2: Competing Reactions for Azido-PEG13-NHS Ester.

G Diagram 3: Troubleshooting Low CuAAC Yield start Low / No Product Yield q1 Did you degas solvents & use fresh ascorbate? start->q1 a1_yes Check Reagent Purity (Azide, Alkyne) q1->a1_yes Yes a1_no Prevent Catalyst Oxidation: Degas, use fresh reagents, run under inert gas q1->a1_no No q2 Is your biomolecule complex or sensitive? a1_yes->q2 a2_yes Add Copper Ligand (THPTA) to accelerate reaction & protect biomolecule q2->a2_yes Yes a2_no Check for alkyne homodimer side product. Increase ascorbate. q2->a2_no No q3 Are you seeing aggregation? a2_yes->q3 a3_yes Ensure starting protein is monomeric. Optimize PEG:Protein ratio. q3->a3_yes Yes a3_no Consider increasing reaction time or temperature (if possible) q3->a3_no No

Caption: Diagram 3: Troubleshooting Low CuAAC Yield.

References

Troubleshooting low efficiency in PROTAC synthesis with Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PROTAC synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Azido-PEG13-acid in their PROTAC constructs and encountering challenges, particularly low reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the amide coupling step between my E3 ligase ligand (e.g., VHL-amine) and this compound?

Low yields in the amide coupling of long-chain PEG acids are often multifactorial. The most common culprits include:

  • Poor quality of reagents and solvents: Moisture is a significant issue as it can hydrolyze activated intermediates. Ensure all solvents are anhydrous and reagents are fresh.[1][2]

  • Suboptimal reaction conditions: Temperature, reaction time, and the stoichiometry of reactants and coupling agents are critical and often need to be optimized for specific substrates.[1]

  • Inefficient activation of the carboxylic acid: The carboxylic acid of this compound needs to be efficiently activated to react with the amine. The choice and amount of coupling agent are crucial.[3]

  • Steric hindrance: The long, flexible PEG chain can create steric hindrance, slowing down the reaction rate between the activated acid and the amine.[4]

  • Side reactions: With certain coupling agents like carbodiimides (e.g., EDC), side products such as N-acylurea can form, consuming the activated intermediate and complicating purification.

  • Difficult purification: The high polarity and flexibility of the PEG linker can lead to product loss during work-up and chromatographic purification.

Q2: I am using HATU as a coupling agent with DIPEA, but the reaction is very slow and the yield is low. What can I do?

While HATU is a potent coupling agent, several factors can affect its efficiency in this specific context:

  • Stoichiometry: Ensure you are using a slight excess of HATU (1.1-1.2 equivalents) and the base, DIPEA (2-3 equivalents), relative to the this compound. A slight excess of the amine component (1.1-1.5 equivalents) can also drive the reaction to completion.

  • Activation Step: Pre-activating the this compound with HATU and DIPEA for a short period (15-30 minutes) before adding your amine-containing ligand can sometimes improve yields.

  • Temperature: While many HATU couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to overcome the steric hindrance from the long PEG chain. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent: Anhydrous DMF is a common choice, but screening other anhydrous, aprotic solvents like DCM or THF might be beneficial.

  • Reaction Monitoring: Use LC-MS to monitor the reaction progress. If the reaction stalls, it might be due to the degradation of the activated species.

Q3: Are there alternative coupling agents I should consider for this reaction?

Yes, if HATU is not providing satisfactory results, you might consider other coupling agents. Each has its own advantages and disadvantages.

Coupling AgentAdvantagesDisadvantages
HATU/HBTU High reactivity, often fast reaction times.Can be expensive; potential for side reactions if not optimized.
EDC/NHS Cost-effective, commonly used.Can lead to N-acylurea byproduct formation, which can be difficult to remove.
T3P Effective for difficult couplings, easy workup.Can be moisture-sensitive.
Acyl Fluoride (in situ) Good for sterically hindered substrates.Requires specific fluorinating agents.

Q4: How can I minimize side product formation during the coupling reaction?

Minimizing side products is key to improving your isolated yield.

  • Ensure anhydrous conditions: Water will hydrolyze your activated ester, leading back to your starting carboxylic acid.

  • Control the temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the rate of reaction and minimize the formation of byproducts.

  • Order of addition: Add the amine solution slowly to the activated carboxylic acid to avoid high local concentrations that might favor side reactions.

  • Choice of base: Use a non-nucleophilic base like DIPEA or TEA to avoid competition with your amine nucleophile.

Q5: What is the best way to purify the final PROTAC product containing a long PEG linker?

Purification of highly polar, flexible molecules like PEGylated PROTACs can be challenging.

  • Work-up: A standard aqueous work-up can be used to remove excess reagents. However, be aware that highly polar products might have some solubility in the aqueous layer.

  • Chromatography: Reverse-phase preparative HPLC is often the most effective method for purifying PROTACs. A gradient of water and acetonitrile (often with a modifier like 0.1% TFA or formic acid) is typically used.

  • Flash Chromatography: Normal-phase flash chromatography can also be used, but the polar nature of the PEG linker may require highly polar solvent systems, which can lead to poor separation.

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and suggested solutions for the amide coupling of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion of Starting Materials 1. Inactive coupling agents. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. 4. Suboptimal stoichiometry.1. Use fresh, high-quality coupling agents. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Monitor the reaction by LC-MS and consider extending the reaction time or gently heating. 4. Optimize the ratio of acid:amine:coupling agent:base (e.g., 1:1.1:1.1:2).
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Wrong choice of coupling agent (e.g., EDC leading to N-acylurea). 3. Degradation of starting materials or product.1. Run the reaction at a lower temperature (start at 0 °C). 2. Switch to a different coupling agent like HATU or T3P. 3. Check the stability of your starting materials and product under the reaction conditions.
Difficulty in Product Purification 1. Product is highly polar and water-soluble. 2. Byproducts have similar polarity to the desired product.1. Use reverse-phase preparative HPLC for purification. 2. Optimize the reaction to minimize byproducts. Consider a different synthetic route if purification remains a major issue.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Reaction is sensitive to small changes in conditions.1. Use reagents and solvents from the same, trusted batch for all experiments. 2. Carefully control all reaction parameters (temperature, addition rates, stirring speed).

Experimental Protocol: Amide Coupling of a VHL Ligand with this compound

This protocol describes a general procedure for the amide coupling of a VHL ligand containing a free amine with this compound using HATU as the coupling agent.

Materials:

  • VHL-amine ligand (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve the VHL-amine ligand (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add DIPEA (3.0 eq) followed by HATU (1.1 eq).

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • Slowly add the solution of the VHL-amine ligand to the activated this compound mixture.

    • Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS every 1-2 hours. The reaction may take anywhere from 4 to 24 hours to reach completion.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile with 0.1% TFA.

    • Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC precursor as a solid.

Visualizations

PROTAC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_acid Dissolve this compound in anhydrous DMF activation Activate Acid with HATU and DIPEA (15 min, RT) prep_acid->activation prep_amine Dissolve VHL-amine in anhydrous DMF coupling Add VHL-amine solution and stir at RT (4-24h) prep_amine->coupling activation->coupling workup Aqueous Work-up (EtOAc, LiCl, NaHCO3) coupling->workup hplc Reverse-Phase Preparative HPLC workup->hplc product Lyophilize to obtain pure PROTAC precursor hplc->product

Caption: Experimental workflow for the amide coupling of this compound with a VHL-amine ligand.

Amide_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Synthesis Yield cause1 Reagent/Solvent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 sol1 Use fresh, anhydrous reagents and solvents cause1->sol1 sol2 Optimize temperature, stoichiometry, and time cause2->sol2 sol3 Increase temperature or change coupling agent cause3->sol3 sol4 Lower temperature, ensure anhydrous conditions cause4->sol4 end Improved Yield sol1->end Re-run Reaction sol2->end sol3->end sol4->end

Caption: A logical troubleshooting guide for addressing low yields in PROTAC synthesis.

References

Technical Support Center: Purification of Azido-PEG13-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the successful purification of Azido-PEG13-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I need to remove after a conjugation reaction with this compound?

The primary impurities to separate from your final conjugate include unreacted this compound, excess substrate (the molecule you are conjugating), and byproducts from the coupling chemistry (e.g., N-hydroxysuccinimide (NHS) and urea byproducts if using carbodiimide chemistry).

Q2: Which chromatographic technique is best suited for purifying my this compound conjugate?

The optimal technique depends on the properties of your conjugate and the impurities. The three most common methods are Reversed-Phase HPLC (RP-HPLC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).[1][2]

  • RP-HPLC is effective for separating molecules based on hydrophobicity.[] Since PEGylation alters the hydrophobicity of a molecule, this is often a high-resolution choice.[1]

  • Ion Exchange Chromatography (IEX) separates molecules based on their net charge. Because the this compound linker contains a terminal carboxylic acid, your conjugate will have a negative charge at neutral or basic pH, which can be exploited for separation using anion exchange chromatography. This is particularly useful for removing uncharged or positively charged impurities.

  • Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size in solution). This method is excellent for removing small molecule impurities like unreacted linkers and reaction byproducts from a much larger conjugate (e.g., a PEGylated protein).

Q3: How can I analyze the purity of my final conjugate?

Purity is typically assessed using a combination of analytical chromatography and mass spectrometry.

  • Analytical HPLC (RP-HPLC or SEC) can resolve the conjugate from key impurities, allowing for quantification of purity based on peak area.

  • Mass Spectrometry (e.g., MALDI-TOF or LC-MS) confirms the identity of the final conjugate by verifying its molecular weight and can detect the presence of unreacted starting materials or side products.

Q4: Why does my conjugate show a very broad peak in RP-HPLC?

Broad peaks for PEGylated compounds in RP-HPLC are often due to the inherent dispersity (polydispersity) of the PEG chain. Even with a defined number of ethylene glycol units like PEG13, minor variations can exist. The retention time in RP-HPLC can increase with the length of the PEG chain, causing the peak to broaden.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Co-elution of Conjugate and Unreacted Substrate Similar size or hydrophobicity.If there is a charge difference, use Ion Exchange Chromatography (IEX). The terminal acid on the PEG linker provides a handle for anion exchange. Alternatively, optimize the gradient and solvent system in RP-HPLC for better resolution.
Contamination with Unreacted this compound Inefficient removal of small molecules.Use Size Exclusion Chromatography (SEC), which is highly effective at separating large conjugates from smaller unreacted linkers. Dialysis or tangential flow filtration (TFF) can also be effective for large protein conjugates.
Low Recovery of Conjugate from RP-HPLC Column The conjugate is adsorbing irreversibly to the column's stationary phase due to its hydrophobicity.Increase the column temperature (e.g., up to 90 °C) to improve peak shape and recovery. Use a different stationary phase, such as a C4 or C8 column instead of a C18, which is less hydrophobic.
Final Product Contains Residual Coupling Reagents (e.g., EDC/NHS) Inadequate quenching or purification.Ensure the reaction is properly quenched. Use SEC or dialysis to effectively remove these small, water-soluble molecules.
Multiple Peaks Observed for the Conjugate Presence of positional isomers or multiple PEGylations.If different sites on your substrate can react, positional isomers may form. These can sometimes be separated with high-resolution RP-HPLC or IEX, as the PEG chain's position can affect the molecule's overall hydrophobicity and charge shielding.

Purification Strategy Overview

The selection of a purification method is critical and depends on the molecular characteristics of the starting materials and the final conjugate.

.dot

G cluster_workflow Purification Workflow start Crude Conjugation Mixture decision Primary Purification (Bulk Removal) start->decision sec Size Exclusion Chromatography (SEC) decision->sec Large MW Difference dialysis Dialysis / TFF decision->dialysis Very Large Conjugate (Protein) polish Polishing Step (High Resolution) sec->polish dialysis->polish rphplc RP-HPLC polish->rphplc Hydrophobicity Difference iex Ion Exchange Chromatography (IEX) polish->iex Charge Difference analysis Purity & Identity Analysis (LC-MS) rphplc->analysis iex->analysis final Purified Conjugate analysis->final

Caption: General workflow for this compound conjugate purification.

.dot

G cluster_decision Choosing a Purification Strategy q1 What is the primary imurity to remove? a1_linker a1_linker q1->a1_linker Unreacted Linker a1_substrate a1_substrate q1->a1_substrate Unreacted Substrate s1_sec Use Size Exclusion Chromatography (SEC) a1_linker->s1_sec Conjugate is much larger q2 Is there a significant difference in charge? a1_substrate->q2 Compare properties to conjugate a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No s2_iex Use Anion Exchange Chromatography (IEX) a2_yes->s2_iex Conjugate has acidic linker q3 Is there a significant difference in hydrophobicity? a2_no->q3 a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No s3_rphplc Use Reversed-Phase HPLC (RP-HPLC) a3_yes->s3_rphplc PEGylation alters hydrophobicity s4_difficult Difficult Separation: Consider orthogonal methods or modifying linker/substrate a3_no->s4_difficult

Caption: Decision tree for selecting a purification strategy.

Summary of Chromatographic Methods

ParameterSize Exclusion (SEC)Ion Exchange (IEX)Reversed-Phase (RP-HPLC)
Separation Principle Hydrodynamic Radius (Size)Net ChargeHydrophobicity
Primary Application Removing small molecules (linker, salts) from large conjugates.Separating molecules with different charge states (e.g., acidic conjugate from neutral substrate).High-resolution separation of conjugate from unreacted substrate and isomers.
Stationary Phase Porous particles with defined pore sizes (e.g., TSK-GEL SW type).Charged resins (e.g., quaternary ammonium for anion exchange, SP for cation exchange).Hydrophobic alkyl chains (C18, C8, C4) bonded to silica.
Typical Mobile Phase Aqueous buffer (e.g., Phosphate, HEPES) at a defined pH and ionic strength.Aqueous buffer with an increasing salt gradient (e.g., 0-1 M NaCl) to elute bound molecules.Water/Acetonitrile or Water/Methanol mixture with an organic gradient. Acid (TFA, formic acid) is often added.
Key Advantage Gentle, preserves protein structure. Excellent for group separations.High capacity and selectivity based on charge.High resolving power.
Potential Issue Poor resolution between molecules of similar size.Requires charged species; PEG chains can shield protein charges, altering elution.Can be denaturing for proteins; PEG polydispersity can cause broad peaks.

Detailed Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline for purifying a peptide or small molecule conjugate.

  • Column Selection: Choose a C4 or C18 reversed-phase column. A C4 column is generally better for larger, more hydrophobic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of Mobile Phase A or a compatible solvent (e.g., water/acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Chromatography Conditions:

    • Flow Rate: 1 mL/min (analytical) or scaled up for preparative columns.

    • Detection: UV detection at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).

    • Column Temperature: 45-60 °C to improve peak shape.

    • Gradient: Develop a gradient based on scouting runs. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the target conjugate peak.

  • Post-Purification: Analyze fractions by mass spectrometry to confirm identity. Pool the correct fractions and lyophilize to remove the mobile phase.

Protocol 2: Purification by Anion Exchange Chromatography (IEX)

This method leverages the terminal carboxylic acid on the PEG linker.

  • Column Selection: Choose a strong anion exchange (Q-type) or weak anion exchange (DEAE-type) column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): 20 mM Tris or HEPES buffer, pH 7.5-8.5. Ensure the pH is at least 1-2 units above the pKa of the carboxylic acid (~4.5) to ensure it is deprotonated and negatively charged.

    • Mobile Phase B (Elution Buffer): 20 mM Tris/HEPES, pH 7.5-8.5 + 1 M NaCl.

  • Sample Preparation: Exchange the crude sample into Mobile Phase A using a desalting column or dialysis to remove salts from the conjugation reaction.

  • Chromatography Conditions:

    • Flow Rate: Dependent on column size, typically 1-5 mL/min.

    • Detection: UV detection at 280 nm (if the conjugate contains aromatic residues).

    • Gradient:

      • Equilibrate the column with 100% Mobile Phase A.

      • Load the sample onto the column.

      • Wash with 100% Mobile Phase A until the UV baseline is stable to remove any unbound material.

      • Elute the bound conjugate with a linear gradient from 0% to 50% Mobile Phase B over 10-20 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze via SDS-PAGE or HPLC to identify those containing the pure conjugate. Pool and desalt the purified fractions. The presence of the uncharged PEG moiety can weaken the electrostatic interaction between the conjugate and the media, a principle known as charge shielding.

References

Technical Support Center: Confirmation of Azido-PEG13-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Azido-PEG13-acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the successful conjugation of this compound?

A1: The most common and reliable methods for confirming successful conjugation are Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique information to validate the formation of the desired conjugate.

Q2: How does Mass Spectrometry confirm conjugation?

A2: Mass spectrometry techniques like MALDI-TOF or LC-MS are used to determine the precise molecular weight of the molecules in a sample.[1] A successful conjugation will result in a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) corresponding to the mass of your molecule of interest plus the mass of the this compound.[1][2] The heterogeneity of PEG can lead to a series of peaks, each differing by the mass of an ethylene glycol unit (approx. 44 Da).[3]

Q3: What is the role of FTIR Spectroscopy in confirming the reaction?

A3: FTIR spectroscopy is particularly useful for tracking the disappearance of the azide functional group, which is a key indicator of a successful cycloaddition reaction (e.g., "click chemistry"). The azide group has a characteristic strong absorption peak around 2100 cm⁻¹.[4] The disappearance or significant reduction of this peak post-reaction is strong evidence of successful conjugation.

Q4: Can NMR Spectroscopy be used for confirmation?

A4: Yes, NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the conjugate. For a successful conjugation, you would expect to see the appearance of new signals corresponding to the PEG chain and the newly formed triazole ring (in the case of a click reaction), as well as shifts in the signals of protons and carbons adjacent to the conjugation site. For instance, the chemical shift of a proton alpha to an azide is typically in the range of 3.0 - 4.5 ppm.

Q5: How is HPLC used to verify conjugation?

A5: Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their size. A successful conjugation will result in a larger molecule that elutes earlier from the column compared to the unconjugated starting material. Reversed-Phase HPLC (RP-HPLC) can also be used, where the increased hydrophilicity from the PEG chain will typically lead to a change in retention time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in molecular weight observed by Mass Spectrometry. Incomplete or failed conjugation reaction.- Verify the pH of the reaction mixture; for NHS esters, a pH of 7-9 is common. - Ensure the freshness and correct concentration of all reagents. - Increase the reaction time or temperature according to the protocol.
The azide peak (~2100 cm⁻¹) is still present in the FTIR spectrum. The azide-alkyne cycloaddition reaction did not proceed to completion.- If using a copper-catalyzed reaction, ensure the catalyst and reducing agent are active. - For strain-promoted azide-alkyne cycloaddition (SPAAC), confirm the reactivity of the strained alkyne. - Purify the product to remove unreacted this compound.
Complex or uninterpretable NMR spectra. Presence of unreacted starting materials, byproducts, or aggregation.- Purify the sample using chromatography (e.g., SEC or RP-HPLC) before NMR analysis. - Optimize NMR acquisition parameters (e.g., number of scans) to improve signal-to-noise.
Multiple peaks in HPLC chromatogram. Heterogeneity of the PEG reagent or incomplete reaction.- This is often expected with PEG reagents. Use the chromatogram to assess the extent of reaction by comparing the peak areas of the product and starting materials. - Further purification may be necessary to isolate the desired conjugate.

Experimental Workflow & Protocols

Conjugation and Confirmation Workflow

G cluster_conjugation Conjugation cluster_purification Purification cluster_confirmation Confirmation A Prepare Reactants: - this compound - Molecule of Interest B Optimize Reaction Conditions: - Solvent - pH - Temperature A->B C Incubate for a Defined Period B->C D Purify Conjugate (e.g., SEC, Dialysis) C->D E Mass Spectrometry (MALDI-TOF or LC-MS) D->E F FTIR Spectroscopy D->F G NMR Spectroscopy D->G H HPLC (SEC or RP-HPLC) D->H

Caption: General workflow for conjugation of this compound and subsequent confirmation.

Protocol 1: MALDI-TOF Mass Spectrometry Analysis
  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (typically 0.1-1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode. Set the mass range to include the expected molecular weights of both the unconjugated and conjugated molecules.

  • Data Analysis:

    • Compare the resulting spectrum to that of the unconjugated starting material. A successful conjugation is indicated by a new peak or a series of peaks at a higher m/z value, corresponding to the mass of the starting molecule plus the mass of the this compound.

Protocol 2: FTIR Spectroscopy for Azide Disappearance
  • Sample Preparation:

    • For solid samples, a small amount (1-2 mg) can be placed directly on the diamond crystal of an ATR-FTIR accessory. For liquid samples, a drop can be cast onto the crystal and the solvent allowed to evaporate.

  • Data Acquisition:

    • Collect the FTIR spectrum, typically in the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Examine the region around 2100 cm⁻¹. The presence of a strong, sharp peak indicates the presence of the azide group. In a successful conjugation reaction (like a click reaction), this peak should be absent or significantly diminished in the spectrum of the purified product compared to the this compound starting material.

Protocol 3: Size-Exclusion Chromatography (SEC-HPLC)
  • System Preparation:

    • Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a known concentration of the unconjugated starting material to determine its retention time.

    • Inject the same concentration of the purified conjugate.

  • Data Analysis:

    • Compare the chromatograms. A successful conjugation will result in a new peak that elutes earlier than the peak corresponding to the unconjugated molecule, indicating an increase in hydrodynamic radius. The peak area can be used to assess the purity of the conjugate.

Quantitative Data Summary

Analytical TechniqueParameter MeasuredExpected Result for Successful Conjugation
Mass Spectrometry Molecular Weight (m/z)Increase in mass corresponding to the addition of the this compound moiety. A series of peaks separated by ~44 Da may be observed.
FTIR Spectroscopy Absorbance (cm⁻¹)Disappearance or significant reduction of the azide peak at ~2100 cm⁻¹.
¹H NMR Spectroscopy Chemical Shift (ppm)Appearance of new signals for the PEG backbone (typically ~3.6 ppm) and potential shifts for protons near the conjugation site.
SEC-HPLC Retention TimeDecrease in retention time compared to the unconjugated starting material.

Logical Troubleshooting Flow

G start Is the conjugation confirmed by at least one primary method? yes Successful Conjugation start->yes Yes no No start->no ms_check Mass Spectrometry: Is there a mass shift? no->ms_check ms_check->no No ftir_check FTIR: Is the azide peak gone? ms_check->ftir_check Yes no_ms No ms_check->no_ms No ftir_check->no No (for click chemistry) hplc_check HPLC: Is there a retention time shift? ftir_check->hplc_check Yes no_ftir No ftir_check->no_ftir No hplc_check->yes Yes hplc_check->no No no_hplc No hplc_check->no_hplc No check_reagents Verify reagent activity and concentrations. check_conditions Optimize reaction conditions (pH, temp, time). check_reagents->check_conditions rerun Rerun reaction with optimized parameters. check_conditions->rerun purify Improve purification to remove starting materials. purify->rerun no_ms->check_reagents no_ftir->check_reagents no_hplc->purify

Caption: A troubleshooting decision tree for confirming successful conjugation.

References

Technical Support Center: Carboxylic Acid Group Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted reactions of the carboxylic acid group during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with a Grignard reagent is not proceeding as expected, and I'm recovering my starting carboxylic acid. What is happening?

A1: This is a common issue. Grignard reagents are strong bases. The acidic proton of the carboxylic acid will be abstracted by the Grignard reagent in an acid-base reaction. This forms a carboxylate salt, which is unreactive towards further nucleophilic attack by the Grignard reagent. To avoid this, you must protect the carboxylic acid group before introducing the Grignard reagent.

Q2: I am attempting an amide coupling using a carbodiimide (e.g., DCC or EDC), but my yields are low and I'm observing a significant amount of a urea byproduct. How can I improve this?

A2: Low yields in carbodiimide-mediated amide couplings are often due to the formation of a stable N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[1] To minimize this side reaction and improve your yield, you can add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the amine and less prone to rearrangement.[3]

Q3: I'm observing racemization of the stereocenter alpha to my carboxylic acid during peptide synthesis. What causes this and how can I prevent it?

A3: Racemization during peptide synthesis can occur via two primary mechanisms: direct deprotonation of the alpha-proton by a base, or through the formation of an oxazolone intermediate.[3] The oxazolone's alpha-proton is particularly acidic and easily removed, leading to a loss of stereochemical integrity.[3] To prevent racemization, consider the following:

  • Use a milder base: If possible, switch to a less sterically hindered or weaker base.

  • Lower the reaction temperature: Performing the coupling at a lower temperature can reduce the rate of racemization.

  • Employ additives: Reagents like HOBt or HOAt can suppress racemization by forming active esters that are less susceptible to oxazolone formation.

  • Choose the right coupling reagent: Uronium/aminium-based reagents like HATU or HBTU are often preferred as they can lead to less racemization compared to carbodiimides alone.

Q4: My Fischer esterification is giving a low yield of the desired ester. What can I do to drive the reaction to completion?

A4: The Fischer esterification is an equilibrium reaction. To favor the formation of the ester, you can:

  • Use an excess of the alcohol: Using the alcohol as the solvent or in large excess will shift the equilibrium towards the products.

  • Remove water: The water generated as a byproduct can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Troubleshooting Guides

Problem: Unwanted Decarboxylation

Symptom: You are working with a β-keto carboxylic acid or a malonic acid derivative and observe gas evolution (CO₂) upon heating, leading to the loss of the carboxylic acid group.

Cause: β-Keto acids and malonic acids are thermally unstable and readily undergo decarboxylation through a cyclic transition state.

Solutions:

  • Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters of β-keto acids are stable to decarboxylation under neutral or acidic conditions.

  • Perform reactions at low temperatures: If the carboxylic acid must remain unprotected, conduct subsequent reaction steps at the lowest possible temperature to minimize thermal decarboxylation.

  • Avoid strongly acidic or basic conditions at elevated temperatures: Both acidic and basic conditions can facilitate decarboxylation, especially with heating.

Problem: Low Yield During Carboxylic Acid Protection

Symptom: Your attempt to protect a carboxylic acid as an ester (e.g., methyl, benzyl, or tert-butyl ester) results in a low yield of the desired product.

Cause:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst.

  • Reagent degradation: The protecting group precursor (e.g., benzyl bromide, isobutylene) or catalyst may have degraded.

  • Side reactions: The starting material or product may be undergoing side reactions under the reaction conditions.

Troubleshooting Steps:

  • Verify reagent quality: Use fresh, high-quality reagents and anhydrous solvents.

  • Optimize reaction conditions:

    • Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Temperature: For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, if side reactions are observed, lowering the temperature may be necessary.

    • Catalyst: Ensure the correct catalyst is being used at the appropriate loading. For Fischer esterifications, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.

  • Check for steric hindrance: If the carboxylic acid is sterically hindered, it may require more forcing conditions or a different protection strategy.

Data Presentation

Table 1: Stability of Common Carboxylic Acid Protecting Groups

Protecting GroupCleavage ConditionsStable ToLabile To
Methyl Ester Saponification (e.g., NaOH, LiOH in aq. alcohol)Mild acidic and basic conditions, hydrogenolysisStrong acid, strong base
Benzyl Ester (Bn) Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Mild acidic and basic conditionsStrong acids, hydrogenolysis
tert-Butyl Ester (tBu) Acidolysis (e.g., TFA in DCM, HCl in dioxane)Basic conditions, hydrogenolysis, nucleophilesStrong acids
Silyl Esters (e.g., TBDMS) Fluoride sources (e.g., TBAF in THF)Mildly acidic and basic conditions, hydrogenolysisAcids, bases, fluoride ions

Experimental Protocols

Protocol 1: Methyl Ester Protection of a Carboxylic Acid

This protocol describes a general procedure for the formation of a methyl ester using diazomethane. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Carboxylic acid

  • Diazomethane solution in diethyl ether

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the carboxylic acid in a minimal amount of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Continue stirring at 0 °C for 30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Benzyl Ester Protection of a Carboxylic Acid using Benzyl Bromide

Materials:

  • Carboxylic acid (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Cesium carbonate (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add cesium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: tert-Butyl Ester Protection of a Carboxylic Acid using Isobutylene

Materials:

  • Carboxylic acid

  • Liquefied isobutylene

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid (catalytic amount)

  • Pressure-rated reaction vessel

Procedure:

  • Dissolve the carboxylic acid in dichloromethane in a pressure-rated vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense an excess of liquefied isobutylene into the reaction vessel.

  • Seal the vessel and allow it to slowly warm to room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Cool the vessel back to -78 °C before carefully venting the excess isobutylene.

  • Pour the reaction mixture into a separatory funnel containing a cold saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tert-butyl ester.

Protocol 4: TBAF Deprotection of a Silyl Ester

Materials:

  • Silyl ester

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the silyl ester in anhydrous THF.

  • Add 1.1 equivalents of a 1 M TBAF solution in THF to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the silyl group and the substrate.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.

Visualizations

troubleshooting_workflow start Unwanted Reaction Observed identify_reaction Identify Unwanted Reaction Type start->identify_reaction decarboxylation Decarboxylation identify_reaction->decarboxylation Is it a β-keto acid and gas is evolving? racemization Racemization identify_reaction->racemization Is stereocenter alpha to COOH losing purity? low_yield Low Yield in Protection identify_reaction->low_yield Is protection reaction not going to completion? grignard_failure Reaction Failure with Strong Base/Nucleophile identify_reaction->grignard_failure Is reaction with Grignard or strong base failing? solution_decarbox Protect Carboxylic Acid (Esterification) or Lower Temperature decarboxylation->solution_decarbox solution_racemization Use Additives (HOBt/HOAt) or Change Coupling Reagent or Lower Temperature racemization->solution_racemization solution_low_yield Optimize Conditions (Time, Temp, Catalyst) or Check Reagent Quality low_yield->solution_low_yield solution_grignard Protect Carboxylic Acid Before Adding Reagent grignard_failure->solution_grignard

Caption: Troubleshooting workflow for unwanted carboxylic acid reactions.

carbodiimide_mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Carbodiimide->O_Acylisourea Amide Desired Amide (R-CO-NH-R''') O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'''-NH2 Urea Urea Byproduct Amide->Urea

Caption: Carbodiimide-mediated amide coupling and side reaction pathway.

References

Catalyst selection and optimization for CuAAC with Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG13-acid.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for CuAAC reactions with a water-soluble substrate like this compound?

A1: For aqueous CuAAC reactions with hydrophilic substrates such as this compound, a water-soluble catalyst system is essential. The most effective systems typically consist of a copper(II) salt (e.g., CuSO₄) reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. Crucially, a water-soluble ligand is used to stabilize the Cu(I) ion, enhance reaction rates, and prevent catalyst disproportionation or oxidation.[1][2][3] Highly recommended ligands for this purpose include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), with THPTA being particularly favored for its excellent water solubility.[1][2] The newest generation of water-soluble ligands, such as BTTAA, can also dramatically accelerate reaction rates and suppress cytotoxicity.

Q2: My CuAAC reaction with this compound is showing low yield. What are the common causes?

A2: Low yields in CuAAC reactions involving this compound are often attributed to several factors:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Poor Reagent Quality: Degradation or impurity of the this compound, the alkyne substrate, or the reducing agent can significantly impact the reaction efficiency.

  • Inadequate Ligand Concentration: An insufficient amount of a stabilizing ligand can lead to catalyst deactivation.

  • Side Reactions: Alkyne homocoupling (Glaser coupling) can compete with the desired cycloaddition, consuming the alkyne substrate.

  • Purification Challenges: The hydrophilic and flexible nature of the PEG chain can make isolation and purification of the final product difficult, leading to apparent low yields.

Q3: Can I use an organic solvent for my CuAAC reaction with this compound?

A3: While this compound is water-soluble, using a co-solvent like DMSO or DMF can be beneficial, particularly if your alkyne substrate has limited aqueous solubility. For reactions in organic solvents, ligands like TBTA are commonly used. However, for predominantly aqueous reactions, water-soluble ligands like THPTA are the preferred choice.

Q4: How can I monitor the progress of my CuAAC reaction?

A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used for a quick check if the starting materials and product have different polarities. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly effective for tracking the consumption of reactants and the formation of the triazole product.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
No or very slow reaction Inactive catalyst (Cu(II) form)Degas all solutions thoroughly to remove oxygen. Prepare fresh sodium ascorbate solution for each reaction. Consider working under an inert atmosphere (e.g., nitrogen or argon).
Poor reagent qualityVerify the purity of this compound and the alkyne using analytical methods like NMR or MS.
Steric hindranceIf the alkyne is sterically hindered, you may need to increase the reaction temperature (e.g., to 40-50°C) or prolong the reaction time.
Multiple spots on TLC/LC-MS indicating side products Alkyne homocoupling (Glaser coupling)Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure.
Unwanted reactions with other functional groupsEnsure the pH of the reaction mixture is controlled, typically between 6.5 and 8.0.
Product is formed but difficult to isolate PEG-related purification issuesUtilize purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, precipitation in a non-polar solvent, or dialysis to remove the copper catalyst and other small molecule impurities.
Reaction mixture turns cloudy or forms a precipitate Poor solubility of a reactant or productConsider using a co-solvent such as DMSO or DMF to improve solubility.
Catalyst precipitationEnsure the ligand is present in a sufficient concentration to keep the copper species in solution.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a general starting point for the copper-catalyzed azide-alkyne cycloaddition reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in deionized water or a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne Substrate: Prepare a 20 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • This compound solution (1.0 equivalent)

    • Alkyne solution (1.1 - 2.0 equivalents)

    • Buffer or deionized water to reach the desired final volume.

  • In a separate tube, prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let this mixture stand for 2-3 minutes.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).

3. Reaction Conditions:

  • The reaction is typically carried out at room temperature.

  • If the reaction is slow, gentle heating to 40-50°C can be applied.

  • Reaction times can vary from a few hours to overnight. Monitor the reaction progress by LC-MS or TLC.

4. Work-up and Purification:

  • Once the reaction is complete, the purification method will depend on the properties of the product.

  • For PEGylated products, purification by reverse-phase HPLC, size exclusion chromatography, or dialysis is often effective for removing the copper catalyst and other small molecules.

Catalyst System Comparison

Catalyst System Typical Ligand:Cu Ratio Solvent Advantages Considerations
CuSO₄ / Sodium Ascorbate / THPTA 2:1 to 5:1Aqueous buffers, Water/Co-solvent mixturesExcellent water solubility, accelerates reaction, stabilizes Cu(I).
CuSO₄ / Sodium Ascorbate / BTTAA 2:1 to 5:1Aqueous buffersDramatically accelerates reaction rates, suppresses cytotoxicity.May be more expensive than other ligands.
CuSO₄ / Sodium Ascorbate / TBTA 2:1 to 5:1Organic solvents (DMF, DMSO), Water/Co-solvent mixturesEffective in organic solvents and for less polar substrates.Lower water solubility compared to THPTA.

Visualizations

CuAAC_Workflow prep Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) premix Prepare Catalyst Premix (CuSO4 + Ligand) prep->premix react_setup Reaction Setup (Add Azide, Alkyne, Buffer) prep->react_setup initiate Initiate Reaction (Add Catalyst Premix & Ascorbate) premix->initiate react_setup->initiate monitor Monitor Reaction (LC-MS, TLC) initiate->monitor purify Work-up & Purification (HPLC, Dialysis) monitor->purify Reaction Complete product Final Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

Catalyst_Selection start Start: Substrate Solubility aqueous Aqueous System start->aqueous High Water Solubility organic Organic or Mixed Solvent System start->organic Low Water Solubility thpta Use THPTA or BTTAA Ligand aqueous->thpta tbta Use TBTA Ligand organic->tbta

Caption: Decision tree for selecting a suitable ligand for CuAAC.

References

Technical Support Center: Purification of Reaction Mixtures Containing Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical assistance for removing unreacted Azido-PEG13-acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a hydrophilic, PEG-based linker commonly used in bioconjugation and proteomics, particularly for PROTAC development.[1] Its key properties are summarized in the table below. It possesses a terminal azide group for "click chemistry" reactions and a terminal carboxylic acid for forming amide bonds with primary amines.[]

Q2: Why is it critical to remove unreacted this compound from my reaction?

A2: Complete removal of unreacted starting materials is crucial for several reasons. Firstly, residual this compound can interfere with downstream applications and assays. Secondly, for therapeutic applications, impurities can affect the safety and efficacy of the final product. Lastly, accurate characterization and quantification of the desired product are only possible after all unreacted reagents have been removed.

Q3: What are the primary strategies for removing unreacted this compound?

A3: The choice of purification strategy depends on the physicochemical differences between your desired product and the unreacted this compound, such as size, charge, and polarity. Common methods include chromatography (size-exclusion, reverse-phase, ion-exchange), dialysis or tangential flow filtration (TFF), and liquid-liquid extraction.

Q4: How can I monitor the efficiency of the removal process?

A4: The removal of this compound can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), especially with detectors such as evaporative light scattering (ELSD) or mass spectrometry (MS), as the PEG linker lacks a strong UV chromophore.[3] Thin-Layer Chromatography (TLC) can also be used if a suitable staining method is available.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H57N3O15[1][4]
Molecular Weight~687.77 g/mol
AppearanceCan range from a liquid to a solid
SolubilitySoluble in water, DMSO, DMF, DCM
Reactive GroupsAzide (-N3), Carboxylic Acid (-COOH)

Table 2: Comparison of Common Purification Methods

MethodPrincipleProsConsBest Suited For
Size-Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius).Gentle, non-denaturing conditions. Effective for large size differences.Low resolution for molecules of similar size. Can be time-consuming.Separating a large protein or nanoparticle from the much smaller this compound.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and purity. Well-established method.Can be denaturing for sensitive biomolecules. Requires specialized equipment.Purifying small molecules, peptides, or other products with different polarity than the hydrophilic PEG-acid.
Ion-Exchange Chromatography (IEX) Separation based on net charge at a specific pH.High capacity. Can separate molecules with subtle charge differences.Highly dependent on buffer pH and ionic strength. PEG chains can shield charges, affecting separation.Separating charged products from the acidic this compound.
Dialysis / TFF Separation of small molecules from large macromolecules via a semi-permeable membrane.Simple, gentle, and effective for significant size differences. Good for buffer exchange.Slow process. Risk of product loss if the molecular weight is close to the membrane cutoff.Removing this compound from large proteins (>20 kDa) or nanoparticles.
Liquid-Liquid Extraction (LLE) Separation based on differential solubility in two immiscible liquids.Fast, simple, and scalable. Inexpensive.Only effective if there is a significant solubility difference. Can lead to emulsions.Removing the acidic PEG from a non-polar organic product by washing with a basic aqueous solution.

Mandatory Visualization

Below is a workflow to guide the selection of an appropriate purification method.

PurificationWorkflow cluster_legend Legend k_start Start k_decision Decision Point k_process Process/Method k_output Outcome start Start: Reaction Mixture (Product + Unreacted PEG-Acid) decision_mw Is the MW of the product >> MW of PEG-Acid? start->decision_mw decision_solubility Is the product soluble in an organic solvent immiscible with water? decision_mw->decision_solubility No method_sec Use Size-Exclusion Chromatography (SEC) or Dialysis/TFF decision_mw->method_sec Yes decision_charge Do the product and PEG-Acid have different net charges? decision_solubility->decision_charge No method_lle Use Liquid-Liquid Extraction (LLE) with a basic aqueous wash decision_solubility->method_lle Yes decision_polarity Do the product and PEG-Acid have different polarities? decision_charge->decision_polarity No method_iex Use Ion-Exchange Chromatography (IEX) decision_charge->method_iex Yes method_rphplc Use Reverse-Phase Chromatography (RP-HPLC) decision_polarity->method_rphplc Yes end_purified Purified Product method_sec->end_purified method_lle->end_purified method_iex->end_purified method_rphplc->end_purified

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product and PEG-acid co-elute during SEC. The hydrodynamic volumes of the product and the PEG-acid are too similar for effective separation.- If your product is significantly larger, ensure the column has the appropriate separation range. - Consider an alternative method based on polarity or charge, such as RP-HPLC or IEX.
Low product recovery after RP-HPLC. - The product is irreversibly binding to the column. - The product is precipitating in the mobile phase. - The elution gradient is too steep or the organic solvent is too weak.- Use a different stationary phase (e.g., C4 instead of C18 for large proteins). - Adjust the mobile phase composition or additives. - Optimize the gradient to ensure proper elution.
An emulsion forms during Liquid-Liquid Extraction (LLE). The reaction mixture contains components that are acting as surfactants, stabilizing the interface between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.
Dialysis is very slow or inefficient. - The volume of the dialysis buffer (dialysate) is too small. - The membrane's Molecular Weight Cut-Off (MWCO) is too close to the product's molecular weight.- Increase the volume of the dialysate and change it more frequently (e.g., after 2 hours, then another 2 hours, then overnight). - Select a membrane with an MWCO that is significantly smaller than your product but large enough for the PEG-acid to pass through freely.
Product is lost during acidic/basic extraction. The product is not stable at the pH used for the wash, or it has some solubility in the aqueous phase.- Use a milder base for the wash, such as sodium bicarbonate instead of sodium hydroxide, to remove the carboxylic acid. - Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Removal by Reverse-Phase HPLC (for small molecule/peptide products)
  • Column Selection: Choose a C18 or C4 column based on the hydrophobicity of your product.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the compounds. The more hydrophilic this compound is expected to elute earlier than more hydrophobic products.

    • Monitor the elution profile using UV absorbance (if the product has a chromophore) and/or ELSD/MS.

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified product.

Protocol 2: Removal by Size-Exclusion Chromatography (for macromolecular products)
  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for separating your large product from the ~0.7 kDa PEG-acid. Select a buffer in which your product is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).

  • System Equilibration: Equilibrate the SEC system with the chosen buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulates.

  • Chromatography: Inject the sample onto the column. The larger product molecules will travel through the column faster and elute first, while the smaller this compound molecules will enter the pores of the stationary phase and elute later.

  • Fraction Collection: Collect the fractions corresponding to the earlier, larger peak which contains your purified product.

  • Concentration: If necessary, concentrate the pooled fractions containing the purified product.

Protocol 3: Removal by Liquid-Liquid Extraction (for non-polar organic products)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a weak basic solution (e.g., 5% aqueous sodium bicarbonate) to the separatory funnel. The carboxylic acid on the this compound will be deprotonated to its carboxylate salt, making it soluble in the aqueous layer.

  • Extraction: Stopper the funnel and shake vigorously, inverting the funnel and venting frequently to release any pressure buildup (from CO2 evolution).

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the PEG-acid salt.

  • Repeat: Repeat the aqueous wash two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Strategies to Improve the Solubility of Azido-PEG13-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG13-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental work. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a heterobifunctional linker containing a 13-unit polyethylene glycol (PEG) chain with a terminal azide group and a carboxylic acid group. The PEG chain generally enhances hydrophilicity and solubility in aqueous solutions.[1][2] However, the solubility of the final conjugate can be significantly influenced by the properties of the molecule it is attached to. Hydrophobic drugs or proteins can lead to poor overall solubility of the conjugate, potentially causing aggregation and precipitation.[3][4]

Q2: In which solvents is Azido-PEG-acid generally soluble?

Azido-PEG-acid linkers are typically soluble in a variety of aqueous and organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[5] Common solvents include water, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).

Q3: How does pH affect the solubility of this compound conjugates?

The carboxylic acid group on the this compound linker has a pKa value that influences its charge state at different pH values. At a pH above the pKa, the carboxylic acid will be deprotonated to a carboxylate, increasing the overall negative charge and potentially enhancing solubility in aqueous buffers. Conversely, at a pH below the pKa, the carboxylic acid will be protonated and neutral, which may reduce aqueous solubility, especially if the conjugated molecule is also hydrophobic. Therefore, adjusting the pH of the buffer can be a key strategy to improve solubility.

Q4: Can temperature be used to improve the solubility of my conjugate?

Gently warming the solution can sometimes aid in the dissolution of PEGylated compounds. However, this should be done with caution, as excessive heat can lead to the degradation of the conjugate, particularly if it involves a sensitive biomolecule like a protein. It is recommended to perform stability tests at different temperatures to determine the optimal range for your specific conjugate.

Q5: What are co-solvents and how can they help with solubility?

Co-solvents are organic solvents that are miscible with water and can be used in small amounts to increase the solubility of hydrophobic compounds. For this compound conjugates, common co-solvents like DMSO or ethanol can be effective. They work by reducing the polarity of the solvent system, which can better accommodate the hydrophobic portions of the conjugate. However, it is crucial to use the minimum amount of co-solvent necessary, as high concentrations can negatively impact the stability and activity of biomolecules and may be problematic for in vivo applications.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.

Problem 1: My lyophilized this compound conjugate will not dissolve in my aqueous buffer.

Possible Causes and Solutions:

  • Insufficient Hydration Time: Lyophilized powders can sometimes be slow to dissolve. Allow sufficient time for hydration with gentle agitation.

  • Low pH: If your buffer pH is acidic, the carboxylic acid on the PEG linker will be protonated, reducing its contribution to aqueous solubility.

    • Solution: Increase the pH of the buffer to a value above the pKa of the carboxylic acid (typically around 4-5). A pH of 7-8 is often a good starting point for amine-reactive conjugations.

  • Hydrophobic Nature of the Conjugated Molecule: If the molecule conjugated to the PEG linker is highly hydrophobic, it may overwhelm the solubilizing effect of the PEG chain.

    • Solution 1: Use of a Co-solvent. Start by dissolving the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer to the organic solution while gently vortexing. Do not exceed a final organic solvent concentration of 10-20% if working with proteins, as it may cause denaturation.

    • Solution 2: Physical Dissolution Aids. Gentle sonication or vortexing can help to break up aggregates and promote dissolution.

  • Aggregation: The conjugate may be forming insoluble aggregates.

    • Solution: Try dissolving the conjugate in a denaturing agent like 6 M guanidine hydrochloride or 8 M urea, followed by dialysis into the desired final buffer. This should only be used as a last resort for robust molecules, as it can denature proteins.

Problem 2: My this compound conjugate precipitates out of solution during my experiment.

Possible Causes and Solutions:

  • Change in Buffer Conditions: A change in pH, ionic strength, or temperature during your experiment could be causing the conjugate to become less soluble.

    • Solution: Re-evaluate the buffer conditions throughout your experimental workflow. Maintain a pH that ensures the solubility of your conjugate. Monitor and control the temperature.

  • High Concentration: You may be exceeding the solubility limit of your conjugate in the given buffer.

    • Solution: Work with more dilute solutions if your experimental design allows. If high concentrations are necessary, consider optimizing the formulation with excipients.

  • Instability of the Conjugate: The conjugate itself may be unstable under the experimental conditions, leading to degradation and precipitation.

    • Solution: Assess the stability of your conjugate under your experimental conditions using techniques like HPLC or SDS-PAGE. Consider adding stabilizers to your buffer if appropriate.

Data Presentation

The following table summarizes the general solubility of Azido-PEG-acid linkers in various solvents. Note that the solubility of the final conjugate will be highly dependent on the properties of the conjugated molecule.

SolventSolubilityReference
Water / Aqueous BuffersSoluble (hydrophilic PEG spacer enhances solubility)
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
TolueneLess Soluble
EtherNot Soluble

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate

This protocol provides a general guideline for dissolving a lyophilized this compound conjugate. Optimization may be required based on the specific properties of the conjugated molecule.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial containing the lyophilized conjugate to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of anhydrous DMSO or DMF to the vial to dissolve the conjugate. Start with a small volume (e.g., 50-100 µL for 1 mg of conjugate) and gently vortex. If necessary, sonicate for short bursts to aid dissolution.

  • Dilution into Aqueous Buffer: Once the conjugate is fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the solution dropwise while gently vortexing.

  • Observe for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may have exceeded the solubility limit at that concentration or buffer condition.

  • Final Concentration Adjustment: Continue to add the aqueous buffer until the desired final concentration is reached, ensuring the solution remains clear.

  • Storage: For storage, it is recommended to aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Measuring Relative Solubility using PEG Precipitation

This method can be used to compare the relative solubility of different this compound conjugates. A higher concentration of PEG required to induce precipitation indicates higher relative solubility. This protocol is adapted from methods used for proteins.

Materials:

  • This compound conjugate solutions of known concentration (e.g., 1 mg/mL in a suitable buffer)

  • High molecular weight Polyethylene Glycol (e.g., PEG 8000) stock solution (e.g., 40% w/v in the same buffer)

  • 96-well microplate (UV-transparent for absorbance reading)

  • Microplate reader

  • Centrifuge with a plate rotor

Procedure:

  • Prepare a Dilution Series: In the wells of the 96-well plate, create a series of dilutions of the PEG stock solution with your conjugate solution to achieve a range of final PEG concentrations (e.g., 0% to 30%). Keep the final volume and conjugate concentration constant in each well.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Centrifugation: Centrifuge the plate to pellet the precipitated conjugate.

  • Measure Supernatant Absorbance: Carefully transfer a known volume of the supernatant from each well to a new, clean UV-transparent microplate.

  • Quantify Soluble Conjugate: Measure the absorbance of the supernatant at a wavelength appropriate for your conjugate. This will give you a measure of the amount of conjugate that remains soluble at each PEG concentration.

  • Data Analysis: Plot the concentration of soluble conjugate against the PEG concentration. The PEG concentration at which 50% of the conjugate has precipitated (the PEG midpoint) can be used as a measure of relative solubility.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start lyophilized_conjugate Lyophilized this compound Conjugate start->lyophilized_conjugate equilibrate Equilibrate to Room Temperature lyophilized_conjugate->equilibrate add_dmso Add minimal DMSO/DMF equilibrate->add_dmso vortex Vortex/Sonicate add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved check_dissolved->vortex No add_buffer Slowly add aqueous buffer check_dissolved->add_buffer Yes check_precipitate Precipitation? add_buffer->check_precipitate adjust_ph Adjust pH check_precipitate->adjust_ph Yes ready_to_use Solution Ready for Use check_precipitate->ready_to_use No adjust_ph->add_buffer use_cosolvent Increase Co-solvent % adjust_ph->use_cosolvent use_cosolvent->add_buffer lower_concentration Lower Final Concentration use_cosolvent->lower_concentration lower_concentration->add_buffer storage Aliquot and Store at -20°C/-80°C ready_to_use->storage

Caption: Experimental workflow for dissolving this compound conjugates.

signaling_pathway cluster_factors Factors Influencing Solubility cluster_strategies Solubility Improvement Strategies cluster_outcome Desired Outcome conjugate_properties Conjugate Properties (Hydrophobicity, Charge) optimize_buffer Optimize Buffer Conditions (Adjust pH, Salt Concentration) conjugate_properties->optimize_buffer use_cosolvents Use Co-solvents (DMSO, Ethanol) conjugate_properties->use_cosolvents solvent_properties Solvent Properties (pH, Ionic Strength, Polarity) solvent_properties->optimize_buffer solvent_properties->use_cosolvents environmental_factors Environmental Factors (Temperature, Concentration) physical_methods Apply Physical Methods (Sonication, Gentle Heating) environmental_factors->physical_methods lower_concentration lower_concentration environmental_factors->lower_concentration Lower Concentration improved_solubility Improved Solubility and Stability optimize_buffer->improved_solubility use_cosolvents->improved_solubility physical_methods->improved_solubility formulation_additives Add Formulation Excipients (Stabilizers, Surfactants) formulation_additives->improved_solubility lower_concentration->improved_solubility

Caption: Logical relationships in strategies to improve conjugate solubility.

References

Best practices for handling and storing Azido-PEG13-acid to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Azido-PEG13-acid to maintain its reactivity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing neat this compound?

For long-term stability, this compound should be stored as a solid at -20°C or below, protected from moisture and light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and desiccated.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions fresh for each experiment to minimize degradation. If a stock solution must be prepared, use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Store the stock solution at -20°C or -80°C under an inert atmosphere.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q3: Is this compound sensitive to light?

Yes, prolonged exposure to light can lead to the degradation of the azide group.[1] It is crucial to protect both the solid compound and its solutions from light.

Q4: What is the pH stability of this compound?

The azide group is generally stable in a pH range of 4-12.[1] However, strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of highly toxic and explosive hydrazoic acid.[2] The ester linkages in the PEG chain and the carboxylic acid group are susceptible to hydrolysis under strong alkaline conditions (pH > 8.5). For reactions involving the carboxylic acid, a pH range of 7.0-8.0 is recommended for NHS ester activation.

Q5: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

When activating the carboxylic acid group (e.g., with NHS esters) for conjugation to other molecules, you must avoid buffers containing primary amines. These will compete with the target molecule for reaction with the activated acid. Non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES are recommended.

Troubleshooting Guides

Low or No Reactivity in Click Chemistry (Azide group)
Symptom Potential Cause Suggested Solution
No or very slow reactionInactive copper catalyst (in CuAAC)Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). Degas all solvents and solutions thoroughly to remove oxygen, which can oxidize the Cu(I) catalyst. Work under an inert atmosphere (argon or nitrogen).
Poor quality of reagentsVerify the purity and integrity of your this compound and the alkyne-containing molecule using analytical methods like NMR or mass spectrometry.
Steric hindranceIf the reactive sites on your molecules are sterically hindered, consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker can also help overcome steric hindrance.
Solubility issuesPoor solubility of one or both reactants can significantly slow down the reaction. Ensure both components are fully dissolved in the chosen solvent system. A mixture of an organic solvent like DMSO with an aqueous buffer may be necessary.
Low or No Reactivity in Amide Coupling (Carboxylic acid group)
Symptom Potential Cause Suggested Solution
Low or no conjugationHydrolysis of activated ester (e.g., NHS ester)The NHS-ester intermediate is highly susceptible to hydrolysis. Prepare the activated this compound immediately before use and do not store it in solution. Perform the conjugation reaction promptly after activation.
Incorrect pHThe reaction of an NHS-activated acid with primary amines is most efficient at a pH of 7.0-8.5. Ensure your reaction buffer is within this range.
Presence of competing nucleophilesBuffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Use a non-amine-containing buffer like PBS or HEPES.
Inefficient activationEnsure you are using a sufficient molar excess of the activating agents (e.g., EDC and NHS). A 5- to 10-fold molar excess over this compound is a good starting point.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides an estimated stability profile based on data for similar Azido-PEG compounds. It is strongly recommended that researchers perform their own stability assessments for critical applications.

Condition Parameter Recommendation/Expected Stability Reference
Storage (Solid) Temperature-20°C or below
LightProtect from light
AtmosphereInert (Argon or Nitrogen), Desiccated
Storage (Solution) SolventAnhydrous DMSO or DMF
Temperature-20°C to -80°C
DurationPrepare fresh; if stored, use as soon as possible
pH Stability (Azide) AcidicAvoid strong acids (pH < 4)
NeutralStable (pH 6-8)
BasicGenerally stable (up to pH 12)
pH Stability (Carboxylic Acid/PEG) BasicSusceptible to hydrolysis at high pH (> 8.5)

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Degassed solvent (e.g., DMSO/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent.

    • Prepare fresh stock solutions of:

      • CuSO₄ in water.

      • Sodium ascorbate in water.

      • Copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound and the alkyne.

    • Add the ligand solution, followed by the CuSO₄ solution. It is important to pre-form the copper-ligand complex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: NHS Ester Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes the activation of the carboxylic acid group of this compound with EDC/NHS and subsequent conjugation to a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., lysine residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO).

  • Activation of this compound:

    • In a separate tube, add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.

Visualizations

G Workflow for Handling and Storing this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_solid Solid Compound (-20°C, Desiccated, Inert Gas, Dark) weighing Equilibrate to Room Temp Before Opening storage_solid->weighing storage_solution Stock Solution (-20°C to -80°C, Anhydrous Solvent, Inert Gas) storage_solution->weighing dissolving Use Anhydrous Solvent (DMSO, DMF) weighing->dissolving preparation Prepare Solutions Fresh dissolving->preparation click_chem Click Chemistry (Azide) (pH 4-12, Avoid Strong Acids) preparation->click_chem amide_coupling Amide Coupling (Acid) (pH 7-8.5, Amine-Free Buffers) preparation->amide_coupling

Caption: Logical workflow for the storage and handling of this compound.

G Troubleshooting Logic for Low Reactivity cluster_azide Azide Group (Click Chemistry) cluster_acid Carboxylic Acid Group (Amide Coupling) start Low or No Product Formation check_catalyst Check Cu(I) Catalyst Activity (Fresh Reducing Agent, Degas) start->check_catalyst check_activation Check NHS-Ester Hydrolysis (Prepare Fresh) start->check_activation check_reagents_azide Verify Reagent Purity check_catalyst->check_reagents_azide check_conditions_azide Optimize Conditions (Temp, Time, Solvent) check_reagents_azide->check_conditions_azide check_ph Verify Reaction pH (7-8.5) check_activation->check_ph check_buffer Ensure Amine-Free Buffer check_ph->check_buffer

Caption: Troubleshooting decision tree for low reactivity of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Az-PEG13-COOH Conjugate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Azido-PEG13-acid (Az-PEG13-COOH) conjugates. Understanding the purity, structure, and properties of these bifunctional linkers is critical for the successful development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound as a Heterobifunctional Linker

This compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It possesses two distinct reactive functional groups at its termini: an azide group and a carboxylic acid group.[1] This dual reactivity allows for the controlled, sequential conjugation of two different molecules.[3] The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can be activated to form amide bonds with amine-containing molecules.[3] The PEG component enhances water solubility and biocompatibility and provides a flexible spacer.

In contrast, homobifunctional linkers possess two identical reactive groups. While useful for certain applications, they can lead to a mixture of products, including undesirable polymers, and may require more stringent purification. Heterobifunctional linkers like this compound offer superior control for creating well-defined bioconjugates.

Core Analytical Techniques for Characterization

The primary analytical techniques for characterizing this compound and its conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the PEG backbone, the azide, and the carboxylic acid functionalities.

¹H NMR Analysis:

  • PEG Backbone: A characteristic singlet or multiplet signal is observed around 3.6 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-).

  • Azide Terminus: The methylene protons adjacent to the azide group typically appear as a triplet at approximately 3.4 ppm.

  • Carboxylic Acid Terminus: The methylene protons adjacent to the carboxylic acid group are also shifted downfield.

¹³C NMR Analysis:

  • PEG Backbone: The carbons of the ethylene glycol repeat units produce a strong signal around 70 ppm.

  • Azide Terminus: The carbon atom directly attached to the azide group shows a characteristic chemical shift at approximately 50.6 ppm.

  • Carboxylic Acid Terminus: The carbonyl carbon of the carboxylic acid will have a distinct chemical shift further downfield.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the identity and purity of this compound conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.

  • ESI-MS: This technique is often coupled with liquid chromatography (LC-MS) for online separation and mass analysis. It is particularly useful for analyzing PEGylated proteins. The heterogeneity of PEG can lead to complex spectra with multiple charge states, which can be simplified by post-column addition of amines like triethylamine (TEA).

  • MALDI-TOF MS: This method is well-suited for determining the average molecular weight and the degree of PEGylation.

The polydispersity of PEG reagents can present a challenge in MS analysis, leading to spectral congestion. However, discrete PEG (dPEG®) products, which are single molecular weight compounds, can simplify characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying this compound and its conjugates. Due to the lack of a strong UV chromophore in the PEG chain, detection methods other than UV-Vis are often necessary.

  • Reversed-Phase HPLC (RP-HPLC): This is a common mode for separating PEGylated compounds.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to isolate PEGylated proteins from unreacted protein and excess PEG.

  • Detection Methods:

    • Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not require a chromophore and are well-suited for PEG analysis.

    • Refractive Index (RI) Detection: Can be used for PEG quantification but is sensitive to changes in the mobile phase composition.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.

  • Azide Group: A sharp, strong absorption band is observed in the region of 2100 cm⁻¹.

  • Carboxylic Acid Group:

    • A broad O-H stretching vibration from 3500 to 2500 cm⁻¹.

    • A C=O (carbonyl) stretching vibration between 1730 and 1700 cm⁻¹.

  • PEG Backbone: Strong C-O stretching vibrations are present in the fingerprint region.

Comparison of Analytical Methods

The following table summarizes the key characteristics and applications of each analytical method for the characterization of this compound conjugates.

Analytical MethodInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural confirmation, presence of functional groups, and purity assessment.Provides unambiguous structural information.Lower sensitivity compared to MS, can be complex for large conjugates.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight determination, confirmation of identity, assessment of polydispersity, and degree of conjugation.High sensitivity and accuracy.PEG heterogeneity can complicate spectra.
HPLC (with CAD, ELSD, or MS) Purity determination, quantification, and separation of reaction components.High resolution and reproducibility.PEG lacks a strong UV chromophore, requiring specialized detectors.
FTIR Spectroscopy Confirmation of the presence of key functional groups (azide, carboxylic acid).Fast and non-destructive.Provides limited structural detail compared to NMR and MS.

Experimental Protocols and Workflows

Experimental Workflow for Characterization

A logical workflow for the complete characterization of an this compound conjugate is essential for ensuring product quality.

G cluster_synthesis Synthesis & Purification Synthesis Conjugation Reaction Purification Purification (e.g., SEC, Dialysis) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Confirmation NMR NMR Spectroscopy Purification->NMR Structural Confirmation HPLC HPLC Analysis Purification->HPLC Purity & Quantification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation G cluster_components Components cluster_conjugation Conjugation Steps cluster_application Application Linker This compound Step1 Step 1: Click Chemistry (Azide + Alkyne) Linker->Step1 MoleculeA Molecule A (e.g., Alkyne-Drug) MoleculeA->Step1 MoleculeB Molecule B (e.g., Antibody) Step2 Step 2: Amide Coupling (Acid + Amine) MoleculeB->Step2 Step1->Step2 Bioconjugate Final Bioconjugate (Antibody-Drug Conjugate) Step2->Bioconjugate Targeting Targeted Delivery Bioconjugate->Targeting Therapeutic Therapeutic Effect Targeting->Therapeutic

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG13-acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The choice of conjugation chemistry not only dictates the efficiency and specificity of labeling but also profoundly impacts the subsequent analysis, particularly by mass spectrometry. This guide provides an objective comparison of Azido-PEG13-acid, a popular bioorthogonal reagent, with two widely used alternatives: NHS-ester-PEG and Maleimide-PEG. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to empower you in selecting the optimal tool for your protein modification and analysis needs.

At a Glance: A Comparative Overview of Protein Modification Chemistries

The selection of a protein modification reagent is a critical decision influenced by the target amino acid, desired specificity, and the intended downstream application. The following table summarizes the key characteristics of this compound (utilizing click chemistry), NHS-ester-PEG, and Maleimide-PEG.

FeatureThis compound (via Click Chemistry)NHS-ester-PEGMaleimide-PEG
Target Moiety Bioorthogonally introduced alkyne or cyclooctyne groupPrimary amines (N-terminus, Lysine)Thiols (Cysteine)
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl SubstitutionMichael Addition
Specificity High (Bioorthogonal)Moderate (Multiple lysines can react)High (Specific for reduced cysteines)
Reaction pH Neutral (typically 6.5-8.5)Slightly basic (typically 7.2-8.5)Neutral (typically 6.5-7.5)
Resulting Linkage Stable triazole ringStable amide bondStable thioether bond
Control over Stoichiometry HighModerateHigh
Mass Spectrometry Analysis Predictable mass shift, stable linkagePredictable mass shift, stable linkagePredictable mass shift, stable linkage

Quantitative Performance: A Head-to-Head Comparison

While direct, comprehensive quantitative data comparing these three reagents on a single protein under identical mass spectrometry conditions is sparse in the literature, we can synthesize available information to provide a comparative analysis of their expected performance.

Performance MetricThis compound (Click Chemistry)NHS-ester-PEGMaleimide-PEG
Labeling Efficiency Typically very high (>90%) due to the high reactivity and specificity of the click reaction.Variable (50-90%), dependent on the number of accessible primary amines and reaction conditions.High (>90%) for accessible, reduced cysteine residues.
Site-Specificity Excellent, determined by the site of the bioorthogonal handle.Low, as it targets multiple lysine residues and the N-terminus.Excellent, specific to cysteine residues.
Stability in MS The resulting triazole linkage is highly stable under typical ESI and MALDI conditions, comparable to a native peptide bond.The amide bond is very stable during mass spectrometry analysis.The thioether bond is stable during mass spectrometry analysis.
Fragmentation Behavior The PEG chain will fragment into characteristic 44 Da units. The triazole ring is generally stable, but fragmentation can occur under high collision energies.The PEG chain fragments into 44 Da units. The amide bond is stable.The PEG chain fragments into 44 Da units. The thioether bond is stable.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful protein modification and subsequent mass spectrometry analysis. Below are representative protocols for each of the three modification strategies.

Protocol 1: Protein Modification with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

1. Materials:

  • Protein with an alkyne handle (e.g., incorporated via unnatural amino acid mutagenesis)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 50 mM EDTA

  • Desalting column

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 50 mM stock solution of CuSO₄ in water.

  • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

  • Prepare a 50 mM stock solution of THPTA ligand in water.

  • In a microcentrifuge tube, combine the alkyne-containing protein (e.g., to a final concentration of 1 mg/mL) with a 10-fold molar excess of this compound.

  • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate).

Protocol 2: Protein Modification with NHS-ester-PEG

1. Materials:

  • Protein containing primary amines (e.g., BSA, IgG)

  • NHS-ester-PEG

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

2. Procedure:

  • Prepare a 10 mM stock solution of NHS-ester-PEG in anhydrous DMSO immediately before use.

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the NHS-ester-PEG stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer.

Protocol 3: Protein Modification with Maleimide-PEG

1. Materials:

  • Protein containing at least one free cysteine residue

  • Maleimide-PEG

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Reducing agent (optional, for reducing disulfide bonds): TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column

2. Procedure:

  • If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol or cysteine, but this is often not necessary as the maleimide group is relatively stable.

  • Remove excess reagents and byproducts using a desalting column equilibrated with a mass spectrometry-compatible buffer.

Mass Spectrometry Analysis Workflow

1. Sample Preparation for Mass Spectrometry:

  • Following purification, the modified protein is typically denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to prepare for enzymatic digestion.

  • Digest the protein into peptides using a protease such as trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

2. LC-MS/MS Analysis:

  • Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).

  • Search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Specify the mass of the PEG modification as a variable modification on the target amino acid(s) (e.g., lysine for NHS-ester, cysteine for maleimide, or the unnatural amino acid for the click chemistry approach).

  • Identify and quantify the modified peptides to determine the site(s) and efficiency of modification.

Visualizing the Workflow and Chemical Principles

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams have been generated using the Graphviz DOT language.

G cluster_azido This compound (Click Chemistry) cluster_nhs NHS-ester-PEG cluster_maleimide Maleimide-PEG protein_alkyne Protein with Alkyne cuaac CuAAC Reaction (CuSO4, Ascorbate, Ligand) protein_alkyne->cuaac azido_peg This compound azido_peg->cuaac modified_protein_azido PEGylated Protein (Triazole Linkage) cuaac->modified_protein_azido protein_amine Protein with Amine (Lys, N-terminus) nucleophilic_substitution Nucleophilic Substitution (pH 7.2-8.5) protein_amine->nucleophilic_substitution nhs_peg NHS-ester-PEG nhs_peg->nucleophilic_substitution modified_protein_nhs PEGylated Protein (Amide Bond) nucleophilic_substitution->modified_protein_nhs protein_thiol Protein with Thiol (Cysteine) michael_addition Michael Addition (pH 6.5-7.5) protein_thiol->michael_addition maleimide_peg Maleimide-PEG maleimide_peg->michael_addition modified_protein_maleimide PEGylated Protein (Thioether Bond) michael_addition->modified_protein_maleimide

Comparison of protein modification chemistries.

G start Start: Purified Protein modification Protein Modification (Azido-PEG, NHS-PEG, or Maleimide-PEG) start->modification purification Purification (e.g., Desalting Column) modification->purification digestion Denaturation, Reduction, Alkylation & Enzymatic Digestion purification->digestion desalting Peptide Desalting (C18 SPE) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Database Search, PTM Identification) lcms->data_analysis end End: Identification & Quantification of Modification data_analysis->end

General workflow for mass spectrometry analysis of modified proteins.

Conclusion

The choice between this compound, NHS-ester-PEG, and Maleimide-PEG for protein modification depends heavily on the specific research question and the available protein chemistry.

  • This compound , in conjunction with click chemistry, offers unparalleled specificity and control, making it the ideal choice for applications requiring homogenous and precisely defined conjugates. Its bioorthogonal nature allows for efficient labeling in complex environments with minimal side reactions.

  • NHS-ester-PEG provides a straightforward method for labeling primary amines. While it can lead to a heterogeneous mixture of products, it is a robust and widely used technique for increasing the hydrodynamic radius of proteins and improving their pharmacokinetic properties.

  • Maleimide-PEG offers high specificity for cysteine residues, providing a valuable tool for site-specific modification when a free thiol is available or can be introduced through mutagenesis.

By carefully considering the principles, protocols, and analytical outcomes outlined in this guide, researchers can make informed decisions to advance their protein engineering and drug development efforts.

Confirming the Structure of Azido-PEG13-acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of functionalized polymers like Azido-PEG13-acid is paramount for ensuring product quality, reaction efficiency, and the ultimate success of bioconjugation or drug delivery applications. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural characterization of this compound, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and indispensable tool for the unambiguous structural elucidation of this compound. It provides precise information on the molecular structure, confirming the presence of the terminal azide and carboxylic acid groups and verifying the integrity of the 13-unit polyethylene glycol (PEG) spacer.

Structural Confirmation by NMR Spectroscopy

The structure of this compound comprises three key regions: the azide terminus, the repeating ethylene glycol units of the PEG chain, and the carboxylic acid terminus. Both ¹H and ¹³C NMR spectroscopy are employed to verify these components.

¹H NMR Analysis: In ¹H NMR spectroscopy, the protons adjacent to the azide group and the carboxylic acid group provide characteristic signals that are distinct from the large signal generated by the repeating methylene protons of the PEG backbone. A key challenge in the ¹H NMR of PEGylated molecules is the potential overlap of the terminal methylene proton signals with the ¹³C satellite peaks of the main PEG signal, particularly in higher molecular weight polymers[1].

¹³C NMR Analysis: ¹³C NMR offers a clearer resolution of the carbon atoms in different chemical environments. The carbon atom attached to the azide group shows a characteristic chemical shift around 50 ppm[2]. The carbons of the PEG backbone resonate in a specific range, and the carbons associated with the carboxylic acid group are observed further downfield.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for comparison against experimentally obtained spectra to confirm the structure.

Structure of this compound with Atom Labeling:

cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI or MALDI) purification->ms sec Size Exclusion Chromatography (SEC) purification->sec data_compare Compare with Predicted Data nmr->data_compare ms->data_compare sec->data_compare structure_confirm Structure Confirmation final_product Verified this compound structure_confirm->final_product data_compare->structure_confirm

References

The Impact of Linker Length on PROTAC Efficiency: A Comparative Analysis of Azido-PEG13-acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker element is a critical determinant of therapeutic success. This guide provides an objective comparison of the efficiency of polyethylene glycol (PEG) linkers in PROTACs, with a focus on the long-chain linker Azido-PEG13-acid, supported by experimental data from various studies.

The linker in a PROTAC, a heterobifunctional molecule, bridges the gap between a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This ternary complex formation is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical composition of the linker are pivotal in optimizing the formation and stability of this ternary complex, thereby influencing the PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, and overall pharmacokinetic properties.

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length.[1][2] this compound is a long-chain PEG linker that provides a significant span, potentially enabling the productive interaction of target proteins and E3 ligases that are sterically hindered with shorter linkers.[3] The azide and carboxylic acid functional groups on this compound allow for its convenient incorporation into PROTACs using click chemistry and standard amide coupling reactions, respectively.

Comparative Analysis of PEG Linker Efficiency in PROTACs

The optimal linker length is not a universal parameter and is highly dependent on the specific target protein and the recruited E3 ligase.[4] Systematic studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. Short linkers may cause steric hindrance, preventing the formation of a stable ternary complex, while overly long linkers might lead to non-productive complexes where ubiquitination is inefficient.[4]

The following table summarizes experimental data from various studies comparing the degradation efficiency of PROTACs with different PEG linker lengths against several key protein targets. The linker length is presented in the number of atoms to provide a standardized comparison. The calculated atom length of the PEG chain in this compound is approximately 40 atoms (13 PEG units * 3 atoms/unit + additional atoms from the functional groups), placing it in the category of long-chain linkers.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERα VHLPEG12Less Potent-
VHLPEG16More Potent-
TBK1 VHLAlkyl/Ether< 12No degradation-
VHLAlkyl/Ether12 - 29Submicromolar-
VHLAlkyl/Ether213 nM96
VHLAlkyl/Ether29292 nM76
BTK CRBNPEG18~6 nM>90
CRBNPEG< 11Strongly ablated activity-
BET (BRD4) CRBNPEG1-2 PEG Units> 5 µM~50-60
CRBNPEG4-5 PEG Units< 0.5 µM>90
HaloTag VHLPEG< 3 PEG UnitsMinimal degradation≤20
VHLPEG3 PEG Units19 nM>95

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficiency. A lower DC50 and a higher Dmax indicate greater potency and efficacy, respectively.

The data consistently demonstrates that linker length optimization is crucial for achieving potent protein degradation. For targets like TBK1 and BTK, longer linkers are generally favored. For instance, in the case of TBK1, linkers shorter than 12 atoms showed no degradation, while a 21-atom linker was found to be highly potent. Similarly, for BTK, a reduction in linker length below 11 atoms significantly diminished degradation activity. This suggests that a long-chain linker like this compound could be highly effective for targets requiring a greater separation between the protein and the E3 ligase for optimal ternary complex formation.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protein Degradation Assay via Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

NanoBRET™ Ternary Complex Assay (in-cell): This proximity-based assay measures protein-protein interactions in living cells.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Seed the transfected cells into a 96- or 384-well plate.

2. Assay Procedure:

  • Label the HaloTag® fusion protein by adding the HaloTag® NanoBRET® 618 Ligand.

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the NanoBRET® Nano-Glo® Substrate.

  • Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions using a plate reader.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

AlphaLISA® Ternary Complex Assay (in vitro): This bead-based immunoassay measures the formation of the ternary complex in a biochemical setting.

1. Reagent Preparation:

  • Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged).

  • Prepare AlphaLISA® acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG).

2. Assay Procedure:

  • In a 384-well plate, incubate the tagged proteins with a serial dilution of the PROTAC.

  • Add the acceptor and donor beads.

  • Incubate in the dark to allow for bead association.

3. Data Analysis:

  • Measure the AlphaLISA® signal on an appropriate plate reader.

  • A bell-shaped curve is typically observed, from which the optimal concentration for ternary complex formation can be determined.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficiency.

PROTAC_Mechanism_of_Action cluster_cell Cell POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Formation E3 E3 Ligase E3->PROTAC PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Linker_Efficiency_Workflow cluster_workflow Experimental Workflow: Comparing Linker Efficiency Start Synthesize PROTACs with Varying PEG Linker Lengths (e.g., PEG3, PEG8, PEG13) Cell_Culture Cell Culture and Treatment with PROTAC Library Start->Cell_Culture Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis Ternary_Assay Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) Cell_Culture->Ternary_Assay Parallel Assay Permeability_Assay Cell Permeability Assay (Optional) Cell_Culture->Permeability_Assay Parallel Assay Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Quantify Protein Levels (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 and Dmax for each Linker Data_Analysis->DC50_Dmax Conclusion Identify Optimal Linker Length DC50_Dmax->Conclusion Ternary_Assay->Conclusion Permeability_Assay->Conclusion

Caption: Workflow for Comparing Linker Efficiency.

Conclusion

The selection of an appropriate linker is a cornerstone of successful PROTAC design. While direct comparative data for this compound is not extensively available in the public domain, the existing body of research strongly supports the notion that long-chain PEG linkers can be highly effective, particularly for target proteins that necessitate a greater degree of spatial separation from the E3 ligase to form a productive ternary complex. The provided experimental data underscores the necessity of empirically testing a range of linker lengths for each new PROTAC system. By employing robust experimental protocols, researchers can systematically evaluate linker efficiency and identify the optimal design to unlock the full therapeutic potential of targeted protein degradation.

References

Azido-PEG13-acid: A Superior Heterobifunctional Crosslinker for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of targeted therapeutics and diagnostics, the choice of a crosslinker is a critical determinant of the efficacy, stability, and homogeneity of the final bioconjugate. Azido-PEG13-acid has emerged as a premier heterobifunctional crosslinker, offering distinct advantages over traditional reagents, particularly those based on maleimide chemistry. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

Executive Summary: this compound, which utilizes "click chemistry," excels in creating highly stable and well-defined bioconjugates. Its primary advantages lie in the formation of an irreversible triazole linkage, enhanced hydrophilicity due to its discrete PEG spacer, and the bioorthogonal nature of its azide group. This leads to higher conjugation efficiency, superior stability in biological media, and greater homogeneity of the final product compared to crosslinkers like SMCC or NHS-PEG-Maleimide. These traditional linkers form less stable thioether bonds that are susceptible to degradation in vivo, potentially leading to premature drug release and off-target toxicity.

Performance Comparison: this compound vs. Maleimide-Based Crosslinkers

The superiority of the chemical strategy employed by this compound (azide-alkyne cycloaddition) over maleimide-based conjugation is evident in several key performance metrics.

FeatureThis compound (via Click Chemistry)Maleimide-Based Crosslinkers (e.g., NHS-PEG-Maleimide)Rationale & Significance
Bond Stability Highly Stable Triazole Linkage: Forms an irreversible covalent bond resistant to hydrolysis and enzymatic cleavage.[1]Thioether Bond Prone to Degradation: Susceptible to retro-Michael reaction and exchange with endogenous thiols (e.g., albumin, glutathione) in serum.[2][3]Enhanced in vivo stability is crucial. Unstable linkages can lead to premature payload release, reducing efficacy and increasing systemic toxicity. Maleamic acid-based linkers show complete stability over 7 days in serum, in stark contrast to traditional maleimide conjugates.
Conjugation Stoichiometry & Homogeneity Controlled & Defined: Click chemistry allows for a one-to-one stoichiometry, resulting in a homogenous product with a defined drug-to-antibody ratio (DAR).Heterogeneous Mixture: Thiol-maleimide conjugation often results in multiple reaction products and a varied number of conjugated molecules per protein.Homogeneity is key for consistent efficacy and safety. A defined DAR ensures predictable pharmacokinetic profiles and reliable performance of the bioconjugate.
Reaction Efficiency & Yield High Yield: Click chemistry reactions are known for their high efficiency and yields, often exceeding 95%.Variable Yield: Yield can be compromised by hydrolysis of the maleimide group and oxidation of thiols.Higher yields translate to more efficient use of valuable biomolecules and simpler purification processes.
Specificity & Bioorthogonality Highly Specific & Bioorthogonal: The azide group is virtually absent in biological systems and reacts specifically with an alkyne partner, preventing side reactions with native functional groups.Potential for Off-Target Reactions: While selective for thiols at pH 6.5-7.5, maleimides can react with amines (e.g., lysine residues) at higher pH values.Bioorthogonality ensures that the conjugation reaction only occurs between the desired partners, preserving the integrity and function of the biomolecule.
Hydrophilicity Excellent: The 13-unit polyethylene glycol (PEG) chain significantly increases the water solubility of the crosslinker and the resulting conjugate.Variable: PEGylated maleimide linkers also offer increased solubility, but the overall hydrophilicity depends on the specific PEG length.Improved solubility reduces aggregation, which is a common issue with hydrophobic payloads, and can improve the pharmacokinetic properties of the bioconjugate.

Experimental Data Summary

The following tables summarize quantitative data from studies comparing the stability and efficiency of the conjugation chemistries.

Table 1: Conjugate Stability in Human Serum/Plasma

Linkage TypeConjugateIncubation Conditions% Intact Conjugate RemainingReference
Thioether (from Maleimide) Maleimide-PEG A121 mM Glutathione, 37°C, 7 days~70%
Thioether (from Maleimide) Fc-S396C Maleimide ConjugateHuman Plasma, 72 hours<20%
Triazole (from Click Chemistry) Maleamic Acid Conjugate (stable analog)Blood Serum, 7 days100%
Sulfone (Improved Alternative) Fc-S396C Sulfone ConjugateHuman Plasma, 72 hours~80%
Sulfone (Improved Alternative) Mono-sulfone PEG A121 mM Glutathione, 37°C, 7 days>95%

Table 2: Stoichiometry of Conjugation

Conjugation MethodResultConclusionReference
Click Chemistry (SPAAC) One-to-one stoichiometry observed.Produces defined, homogenous conjugates.
Maleimide-Thiol Conjugation Multiple reaction products observed (1-4 molecules per VHH).Results in a diverse and heterogeneous mixture of conjugates.

Mandatory Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing an ADC using this compound, highlighting the sequential and controlled nature of the process.

ADC_Workflow cluster_activation Step 1: Acid Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Click Chemistry A This compound Activated_Linker Azido-PEG13-NHS Ester A->Activated_Linker Amine-reactive ester formation EDC_NHS EDC / NHS Antibody Antibody (mAb) with Lysine Residue Azide_mAb Azide-Functionalized Antibody Antibody->Azide_mAb Stable Amide Bond Formation Payload Alkyne-Modified Payload ADC Final Antibody-Drug Conjugate (ADC) Azide_mAb->ADC Stable Triazole Linkage

Caption: Workflow for ADC synthesis using this compound.

Cellular Internalization and Payload Release of an ADC

This diagram illustrates the mechanism of action for a typical ADC following administration, from binding to a cancer cell to the release of the cytotoxic payload.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC 1. ADC in Circulation Antigen 2. Binding to Tumor Antigen ADC->Antigen Internalization 3. Internalization (Endocytosis) Antigen->Internalization Endosome 4. Endosome Internalization->Endosome Lysosome 5. Lysosome Fusion Endosome->Lysosome Degradation 6. ADC Degradation Lysosome->Degradation Payload_Release 7. Payload Release Degradation->Payload_Release Target 8. Action on Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Target Apoptosis 9. Apoptosis Target->Apoptosis

Caption: Cellular pathway of ADC action.

Experimental Protocols

The following are generalized protocols for the two-step conjugation process using this compound and a comparative protocol for maleimide-based conjugation.

Protocol 1: Two-Step Conjugation using this compound

This protocol first activates the carboxylic acid of this compound to an NHS ester, followed by conjugation to an antibody and subsequent click chemistry with an alkyne-modified payload.

Part A: Activation of this compound and Conjugation to Antibody

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMF or DMSO.

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a separate tube, add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the Azido-PEG13-NHS ester.

  • Conjugation to Antibody:

    • Add the activated Azido-PEG13-NHS ester solution to the antibody solution. A typical starting molar excess of linker to antibody is 10- to 20-fold.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

    • The resulting azide-functionalized antibody is now ready for the click chemistry reaction.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Payload

  • Reagent Preparation:

    • Dissolve the alkyne-modified payload (e.g., DBCO-drug) in DMSO to create a 10 mM stock solution.

  • Click Reaction:

    • Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the purified azide-functionalized antibody.

    • Incubate the reaction for 4-18 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.

  • Final Purification:

    • Purify the final ADC conjugate using size exclusion chromatography (SEC), dialysis, or centrifugal filter units to remove any unreacted payload.

    • Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and mass spectrometry.

Protocol 2: One-Step Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a maleimide-functionalized linker to an antibody's lysine residues, followed by reaction with a thiol-containing payload.

  • Antibody Preparation:

    • Prepare the antibody in an amine-free, degassed buffer (e.g., PBS, 1 mM EDTA, pH 7.0-7.2) at 2-10 mg/mL.

  • Conjugation of Linker to Antibody:

    • Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding a final concentration of 50 mM Tris or glycine.

    • Remove excess linker using a desalting column, exchanging into a degassed buffer at pH 6.5-7.0.

  • Conjugation to Thiolated Payload:

    • Immediately add a 5- to 20-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.

    • Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or dialysis.

    • Characterize the conjugate similarly to the protocol described above.

Conclusion

The selection of a crosslinker is a foundational decision in the design of bioconjugates. This compound, leveraging the power of click chemistry, provides a robust and reliable platform for creating stable, homogenous, and effective conjugates. Its ability to form an irreversible triazole linkage addresses the inherent instability of the thioether bond formed by traditional maleimide-based crosslinkers. The defined PEG-13 spacer further enhances the physicochemical properties of the resulting molecule. For researchers aiming to develop next-generation therapeutics and diagnostics with improved in vivo stability and predictable performance, this compound represents a demonstrably superior choice over other heterobifunctional crosslinkers.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Polyethylene Glycol (PEG) linkers is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates. The choice of linker chemistry significantly impacts the stability of the conjugate in biological systems, influencing drug release kinetics and overall therapeutic outcomes. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation bioconjugates.

Data Presentation: Quantitative Comparison of PEG Linker Stability

The stability of a PEG linker is intrinsically linked to its chemical nature. Non-cleavable linkers, such as those with ether or amide bonds, generally exhibit high stability, whereas cleavable linkers are designed to be labile under specific physiological conditions.

In Vivo Half-Life and Performance

The length of the PEG linker can significantly influence the in vivo half-life of a bioconjugate. Longer PEG chains generally lead to a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[1]

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[2]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[2]
rhTIMP-120 kDa25-fold increase in terminal elimination half-life (from 1.1 h to 28 h).[3]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
In Vitro Stability of Different Linker Chemistries

The chemical bonds used in PEG linkers dictate their susceptibility to hydrolysis and enzymatic degradation. Ether linkages are notably more stable than ester linkages, particularly in acidic environments and at elevated temperatures.

Linker TypeSusceptibility to CleavageCleavage Mechanism
Non-Cleavable
Ether (-O-)LowHighly resistant to hydrolysis and enzymatic degradation.
Amide (-CONH-)Low to ModerateGenerally stable, but can be susceptible to enzymatic cleavage by peptidases.
Thioether (-S-)LowStable bond, often formed via maleimide chemistry.
Cleavable
Ester (-COO-)HighSusceptible to hydrolysis by esterases present in plasma and tissues.
Hydrazone (-C=N-NH-)High (pH-sensitive)Stable at neutral pH but hydrolyzes in acidic environments like endosomes and lysosomes.
Disulfide (-S-S-)High (Redox-sensitive)Cleaved in the reducing environment of the cytoplasm.
Carbonate (-OCOO-)High (pH-sensitive)Can be designed for acid-labile release.
β-eliminative linkersTunableRelease the active moiety via a β-elimination mechanism with predictable and adjustable rates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma, providing insights into its susceptibility to enzymatic degradation.

Objective: To determine the rate of degradation of a PEGylated compound in plasma from various species.

Protocol:

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated in plasma (e.g., human, mouse, rat) at 37°C. A final DMSO concentration is typically kept low (e.g., 0.25% - 1%).

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution, such as acetonitrile or methanol, often containing an internal standard for analytical normalization. This step also serves to precipitate plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point relative to the 0-minute sample is calculated. The in vitro half-life (t½) is then determined from the degradation curve.

Enzymatic Degradation Assay

This assay assesses the stability of a PEG linker in the presence of specific enzymes.

Objective: To determine the susceptibility of a PEG linker to cleavage by a specific enzyme (e.g., esterase, protease).

Protocol:

  • Reaction Setup: The PEGylated compound is incubated with a specific enzyme (e.g., papain, esterase) in a suitable buffer at a controlled temperature (e.g., 37°C).

  • Time Points: Samples are taken at various time intervals.

  • Analysis: The degradation of the compound is monitored using techniques such as:

    • HPLC or LC-MS: To quantify the disappearance of the parent compound and the appearance of degradation products.

    • SDS-PAGE: For protein conjugates, to visualize the cleavage of the PEG chain from the protein.

    • Spectrophotometry: If the cleavage releases a chromogenic or fluorogenic product.

  • Data Analysis: The rate of degradation is determined from the change in concentration of the parent compound or the formation of degradation products over time.

Mandatory Visualizations

Experimental Workflow for In Vitro Plasma Stability

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Compound Test Compound in DMSO Incubate Incubate at 37°C Compound->Incubate Plasma Plasma (e.g., Human, Mouse) Plasma->Incubate TimePoints Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->TimePoints Quench Add Acetonitrile/Methanol with Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Calculate % Remaining and Half-Life (t½) LCMS->Data

Caption: Workflow for assessing in vitro plasma stability.

Cleavage Mechanisms of Common PEG Linkers

G cluster_stable Stable Linkers (Non-Cleavable) cluster_cleavable Cleavable Linkers Ether Ether (-O-) Stable_Outcome High In Vivo Stability Ether->Stable_Outcome Amide Amide (-CONH-) Amide->Stable_Outcome Ester Ester (-COO-) Cleavage_Outcome Controlled Drug Release Ester->Cleavage_Outcome Esterases Hydrazone Hydrazone (-C=N-NH-) Hydrazone->Cleavage_Outcome Low pH Disulfide Disulfide (-S-S-) Disulfide->Cleavage_Outcome Reducing Agents (e.g., Glutathione) G cluster_admin Administration cluster_sampling Sampling cluster_quant Quantification cluster_pk Pharmacokinetic Analysis Administer Administer PEGylated Compound to Animal Model (e.g., Mouse, Rat) BloodSample Collect Blood Samples at Various Time Points Administer->BloodSample ProcessSample Process Blood to Obtain Plasma/Serum BloodSample->ProcessSample Quantify Quantify Compound Concentration (e.g., ELISA, LC-MS) ProcessSample->Quantify PK_Analysis Determine Pharmacokinetic Parameters (Half-life, AUC, Clearance) Quantify->PK_Analysis

References

A Head-to-Head Comparison of Azido-PEG13-acid and Other Click Chemistry Reagents for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving fields of drug discovery and chemical biology, the ability to precisely and efficiently link molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. Within this landscape, reagents like Azido-PEG13-acid have gained significant attention, particularly in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

This guide provides an objective, data-driven comparison of this compound with other click chemistry reagents, focusing on their performance, applications, and the critical role of the polyethylene glycol (PEG) linker.

This compound: A Versatile Tool in Click Chemistry

This compound is a bifunctional linker that features a terminal azide group and a carboxylic acid, separated by a 13-unit polyethylene glycol (PEG) chain. The azide group serves as a handle for click chemistry reactions, readily participating in both CuAAC and SPAAC.[2][3] The carboxylic acid allows for initial conjugation to amine-containing molecules, such as lysine residues on proteins, through stable amide bond formation.

The defining feature of this reagent is its PEG linker. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic radius of the conjugate.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of a bioconjugate.

Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is dictated by the specific requirements of the application, with key considerations being reaction kinetics, biocompatibility, and the physicochemical properties of the final conjugate.

Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) Click Chemistry

The two primary click chemistry pathways for azide-containing reagents like this compound are CuAAC and SPAAC.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.No catalyst required.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.Excellent biocompatibility, ideal for in vivo and live-cell applications.
Reaction Rate Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.Slower than CuAAC, with rates highly dependent on the strained alkyne used (e.g., DBCO, BCN). Can be up to 100-fold slower than CuAAC.
Reactants Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).
Ideal Applications In vitro bioconjugation, materials science, synthesis of ADCs and PROTACs where subsequent purification can remove copper.Live-cell imaging, in vivo studies, and bioconjugation of sensitive biological systems.
The Influence of PEG Linker Length on Bioconjugate Performance

The number of PEG units in a linker significantly impacts the properties of the resulting bioconjugate, particularly for ADCs and PROTACs. While specific data for a PEG13 linker is often inferred from studies on similar lengths (e.g., PEG8, PEG12, PEG24), a clear trend emerges.

Impact on Antibody-Drug Conjugates (ADCs):

ParameterShorter PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG12/PEG24)Rationale
In Vitro Potency (IC50) Often higher (lower IC50 value).May be slightly lower (higher IC50 value).Longer linkers can introduce steric hindrance, potentially affecting binding to the target antigen.
Plasma Half-Life Shorter.Longer.Increased hydrodynamic radius from longer PEG chains reduces renal clearance.
In Vivo Efficacy Generally lower.Often higher.Improved pharmacokinetics with longer linkers leads to greater tumor accumulation of the ADC.
Hydrophilicity Increased compared to non-PEGylated linkers.Significantly increased.Mitigates aggregation of hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs).

Impact on PROTACs:

ParameterShorter PEG LinkerLonger PEG LinkerRationale
Degradation Efficacy (DC50 & Dmax) Highly variable and context-dependent.Often more effective, but an optimal length exists.The linker must be long enough to span the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.
Solubility Lower.Higher.PEG chains enhance the solubility of often hydrophobic PROTAC molecules.
Cell Permeability Can be higher if overall molecule size is a limiting factor.May be reduced for very long linkers.A balance must be struck between increased solubility and the potential for reduced membrane permeability.

Based on this data, an This compound linker is expected to offer a favorable balance of properties, providing significant improvements in pharmacokinetics and solubility over shorter PEG chains, while potentially having a more moderate impact on in vitro potency compared to very long linkers like PEG24.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates using click chemistry.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A molar excess of the azido-linker (e.g., 3-10 equivalents) is typically used.

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Reaction Initiation: Add the copper/ligand complex to the biomolecule/azide mixture. The final copper concentration is typically in the range of 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification: Purify the resulting conjugate to remove excess reagents and the copper catalyst using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-functionalized molecule with an azide-labeled protein, which can be prepared using this compound.

Materials:

  • Azide-labeled protein

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the azide-labeled protein in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Mixture: Add the DBCO-functionalized molecule to the solution of the azide-labeled protein. A 2-5 fold molar excess of the DBCO reagent is a common starting point.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate to remove the unreacted DBCO-functionalized molecule using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alk_Bio Alkyne-modified Biomolecule Mix Reaction Mixture Alk_Bio->Mix Az_PEG This compound Az_PEG->Mix CuSO4 CuSO₄ CuSO4->Mix Ligand Ligand (THPTA) Ligand->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Incubate Incubation (1-4h, RT) Mix->Incubate Purify Purification (SEC/Dialysis) Incubate->Purify Conjugate Final Conjugate Purify->Conjugate

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Az_Prot Azide-labeled Protein Mix Combine in Buffer Az_Prot->Mix DBCO_Mol DBCO-functionalized Molecule DBCO_Mol->Mix Incubate Incubation (2-12h, RT or 4°C) Mix->Incubate Purify Purification (SEC/Dialysis) Incubate->Purify Conjugate Final Conjugate Purify->Conjugate

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome recruits Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for Proteolysis Targeting Chimeras (PROTACs).

References

A Researcher's Guide to Validating Protein Bioactivity Post-Conjugation with Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Conjugation Chemistries and Validation Methodologies

For researchers in drug development and molecular biology, conjugating proteins with polyethylene glycol (PEG) is a crucial technique to improve therapeutic properties like solubility and in vivo circulation time. The advent of bioorthogonal "click chemistry," utilizing reagents like Azido-PEG13-acid, offers a highly specific and controlled method for PEGylation. However, any modification risks altering the protein's native structure and function. Therefore, rigorous validation of biological activity post-conjugation is not just recommended—it is essential.

This guide provides an objective comparison between modern click chemistry conjugation and traditional methods, supported by detailed experimental protocols and data interpretation frameworks to ensure the efficacy of your final bioconjugate.

Comparison of Conjugation Chemistries: Click Chemistry vs. NHS Ester

The choice of conjugation chemistry is a critical first step that influences the homogeneity and functionality of the final product. Azide-based click chemistry, particularly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides significant advantages over older, less specific methods like N-hydroxysuccinimide (NHS) ester chemistry.[1]

FeatureAzido-PEG-Acid (via Click Chemistry)NHS-Ester PEG
Reaction Mechanism Bioorthogonal cycloaddition (e.g., SPAAC)Nucleophilic acyl substitution
Target Residues Site-specifically introduced azides or alkynesPrimary amines (Lysine, N-terminus)[1]
Specificity High to Very HighModerate to Low[1]
Control over DoL *High[1]Moderate, can be challenging
Linkage Stability High (Stable triazole ring)[1]High (Amide bond)
Side Reactions MinimalProne to hydrolysis, which inactivates the reagent
Biocompatibility High, especially for copper-free methodsHigh

DoL = Degree of Labeling

For applications requiring high precision and preservation of function, azide-based click chemistry is the superior choice. Traditional NHS ester chemistry, while cost-effective, often results in a heterogeneous mixture of products due to the abundance of lysine residues on a protein's surface, potentially impacting biological activity.

Experimental Workflow for Conjugation and Validation

A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from initial protein modification to the final assessment of biological activity.

G cluster_prep Preparation & Conjugation cluster_validate Validation Prot Protein of Interest Azido Introduce Azide Handle (e.g., this compound NHS Ester) Prot->Azido Purify1 Purification 1 (Remove excess linker) Azido->Purify1 Click Click Chemistry Reaction (e.g., with DBCO-payload) Purify1->Click Purify2 Purification 2 (Remove excess payload) Click->Purify2 Characterize Characterization (SDS-PAGE, Mass Spec) Purify2->Characterize Binding Binding Assay (ELISA / SPR) Characterize->Binding Functional Functional Assay (Cell-based) Characterize->Functional Data Data Analysis & Comparison Binding->Data Functional->Data

Fig 1. Generalized workflow for protein conjugation and subsequent bioactivity validation.

Key Assays for Validating Biological Activity

The biological activity of a protein is typically measured with a bioassay. The choice of assay depends on the protein's function, but generally falls into two categories: binding assays and functional assays.

Binding Affinity Assays

These assays determine if the conjugated protein can still recognize and bind to its target (e.g., a receptor, antigen, or substrate).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify binding. A decrease in binding affinity for the conjugated protein compared to the native protein may indicate that the PEG molecule is sterically hindering the binding site.

  • Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time data on binding kinetics (association/k_on and dissociation/k_off rates) and affinity (K_D). It is highly sensitive to changes in binding interactions post-conjugation.

Cell-Based Functional Assays

These assays measure the actual biological response triggered by the protein's binding event, providing a more comprehensive picture of its retained activity.

  • Cell Proliferation/Viability Assays (e.g., MTT Assay): For proteins that are growth factors or cytotoxic agents, a colorimetric assay like the MTT assay can quantify the dose-dependent effect on cell viability. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Signaling Pathway Activation: If the protein activates a known intracellular signaling pathway, its function can be validated by measuring the phosphorylation of downstream targets using techniques like Western Blotting or In-Cell ELISA.

Data Presentation: Interpreting the Results

Summarizing quantitative data in tables is essential for a clear comparison between the native (unmodified) protein and its conjugated counterparts.

Table 1: Comparative Binding Affinity Data

Protein Sample ELISA (EC50, nM) SPR (K_D, nM) % Retained Affinity (vs. Native)
Native Protein 1.2 ± 0.2 1.0 ± 0.1 100%
Azido-PEG13-Protein 1.8 ± 0.3 1.6 ± 0.2 ~67%
NHS-Ester-PEG Protein 4.5 ± 0.9 5.2 ± 1.1 ~23%

EC50: Half-maximal effective concentration. K_D: Equilibrium dissociation constant.

Table 2: Comparative Functional Activity Data (MTT Assay)

Protein Sample ED50 (nM) % Retained Activity (vs. Native)
Native Protein 5.0 ± 0.5 100%
Azido-PEG13-Protein 7.2 ± 0.8 ~70%
NHS-Ester-PEG Protein 25.1 ± 3.4 ~20%

ED50: Half-maximal effective dose required to elicit a 50% maximal response.

The data clearly illustrates that while some loss of activity is common after conjugation, the site-specific nature of the Azido-PEG linkage results in significantly higher retention of both binding affinity and biological function compared to the more random NHS-ester conjugation.

Visualizing the Mechanism of Action

Understanding the protein's role in a signaling pathway helps contextualize the importance of validating its function. The diagram below illustrates a generic cytokine signaling pathway, where a conjugated cytokine must still effectively bind its receptor to initiate a downstream phosphorylation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Dimer JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT Phosphorylation pJAK->STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Gene Target Gene Transcription pSTAT_dimer->Gene Activates Protein Conjugated Protein (e.g., Cytokine-PEG) Protein->Receptor Binds

Fig 2. A generic cytokine signaling pathway initiated by ligand binding.

Detailed Experimental Protocols

Protocol 1: Indirect ELISA for Binding Affinity
  • Coating: Coat a 96-well microplate with the target antigen (e.g., receptor protein) at 1-10 µg/mL in carbonate buffer overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 300 µL of blocking buffer (e.g., 3% Fish Gel in PBS) to each well and incubating for 2 hours at room temperature.

  • Sample Incubation: Add serial dilutions of the native protein and the conjugated protein samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step (2).

  • Primary Antibody: Add a primary antibody specific to the protein of interest and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (2).

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate for 30 minutes.

  • Detection: Add the appropriate substrate (e.g., TMB for HRP) and allow color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Plot the absorbance versus concentration and determine the EC50 value for each sample.

Protocol 2: MTT Assay for Cell Viability/Proliferation
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the native protein and conjugated protein samples. Include a "no treatment" control. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Analysis: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm with a reference wavelength of >650 nm. Calculate the ED50 from the dose-response curve.

References

A Researcher's Guide to Quantifying Azido-PEG13-acid Labeling and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise determination of the degree of labeling (DoL) is a critical step in the development of bioconjugates. This guide provides a comparative overview of common analytical techniques to quantify the attachment of Azido-PEG13-acid to proteins and other biomolecules. Furthermore, it explores alternative labeling chemistries, offering a comprehensive resource for selecting the optimal conjugation strategy.

Determining the Degree of Labeling with this compound

Accurate quantification of the average number of this compound molecules conjugated to a protein is essential for ensuring batch-to-batch consistency, optimizing reaction conditions, and understanding the structure-activity relationship of the final bioconjugate. Several robust methods are available, each with distinct advantages and limitations.

Key Analytical Techniques

A variety of analytical methods can be employed to determine the degree of PEGylation. The choice of technique often depends on the available equipment, the required precision, and the specific characteristics of the protein and PEG reagent.[1]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Indirectly quantifies the DoL by measuring the absorbance of a chromophore introduced via a "click" reaction with the azide group.[2]Accessible, relatively simple, and cost-effective.Requires a secondary labeling step with a dye, which can introduce variability. The accuracy is dependent on the extinction coefficients of the protein and the dye.[3][4]
Mass Spectrometry (MALDI-TOF/ESI-MS) Directly measures the molecular weight of the unmodified and PEGylated protein. The mass difference indicates the number of attached PEG molecules.[5]Provides a direct and accurate measurement of the DoL and can reveal the distribution of different PEGylated species.Requires specialized and expensive instrumentation. High molecular weight and heterogeneity of the PEGylated protein can complicate data analysis.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Separates the PEGylated protein from the unconjugated protein and free PEG based on hydrodynamic volume. The peak areas can be used to estimate the extent of labeling.Effective for monitoring the progress of the conjugation reaction and for purification. Can provide information on the heterogeneity of the product.It is not a direct measure of DoL and often requires calibration with standards. Resolution may be insufficient to separate species with a small difference in the number of attached PEG molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies the DoL by comparing the integral of a characteristic proton signal from the PEG moiety to a signal from the protein.Provides a quantitative and absolute measure of the DoL without the need for standards.Requires high concentrations of pure sample and specialized instrumentation. Data analysis can be complex.

Experimental Protocols

Below are detailed protocols for the most common methods used to determine the degree of labeling.

Protocol 1: UV-Vis Spectrophotometry (Post-Click Reaction)

This method involves a secondary "click" reaction to attach an alkyne-containing dye to the azide-labeled protein, allowing for spectrophotometric quantification.

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized dye with a known extinction coefficient

  • Copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • UV-Vis spectrophotometer

  • Purification tools (e.g., desalting column)

Procedure:

  • Click Reaction: Perform a CuAAC reaction to conjugate the alkyne-dye to the azide-labeled protein.

  • Purification: Remove excess, unreacted dye and reaction reagents using a desalting column or dialysis.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the dye.

  • Calculation of Degree of Labeling (DoL):

    • First, calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Then, use the absorbance of the dye at its λ_max and its molar extinction coefficient to calculate the molar concentration of the dye.

    • The DoL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Protocol 2: MALDI-TOF Mass Spectrometry

This technique provides a direct measurement of the molecular weight of the PEGylated protein.

Materials:

  • Unmodified protein

  • Purified this compound labeled protein

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., sinapinic acid)

Procedure:

  • Sample Preparation: Mix the purified protein solution (unmodified or labeled) with the matrix solution and spot it onto the MALDI target plate. Allow it to air dry.

  • Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in linear, positive ion mode.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein.

    • Determine the average molecular weight of the PEGylated protein.

    • The degree of labeling is calculated by dividing the difference in molecular weight by the molecular weight of the this compound.

G cluster_labeling Labeling cluster_analysis Analysis Protein Protein Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Conjugation Azido_PEG_Acid This compound Azido_PEG_Acid->Labeled_Protein UV_Vis UV-Vis (post-click) Labeled_Protein->UV_Vis MS Mass Spectrometry Labeled_Protein->MS HPLC SEC-HPLC Labeled_Protein->HPLC NMR NMR Labeled_Protein->NMR DoL Calculation DoL Calculation UV_Vis->DoL Calculation Absorbance MS->DoL Calculation Mass Shift Purity & Heterogeneity Purity & Heterogeneity HPLC->Purity & Heterogeneity Retention Time NMR->DoL Calculation Signal Integration

Caption: Decision tree for selecting an appropriate PEGylation reagent based on the available functional groups on the target biomolecule.

Alternatives to Polyethylene Glycol (PEG)

While PEG is the most widely used polymer for modifying therapeutic proteins, concerns about potential immunogenicity and non-biodegradability have led to the exploration of alternatives.

Alternative PolymerKey FeaturesPotential Advantages
Polysarcosine (pSar) A biodegradable polymer based on an amino acid repeat unit.Reduced immunogenicity potential, biodegradable.
Hydrophilic Polymers (e.g., PVP) Hyperbranched, biocompatible, and non-toxic polymers.Structural diversity allows for tailored properties, often more biocompatible and biodegradable than PEG.
Zwitterionic Polymers Contain both positive and negative ionic groups, resulting in a net-neutral charge.Exhibit excellent antifouling properties, potentially reducing non-specific protein interactions.
XTENylation Utilizes long, unstructured, non-repetitive polypeptide chains.Genetically encodable, allowing for precise control over polymer length and composition. Biodegradable.

This guide provides a foundational understanding of the methods available to researchers for the characterization and selection of bioconjugation reagents. The optimal choice of labeling reagent and analytical method will ultimately be dictated by the specific application, available resources, and the physicochemical properties of the biomolecule of interest.

References

Comparative analysis of PROTACs synthesized with different linker compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] While the warhead and anchor determine the target and the E3 ligase, respectively, the linker is a critical determinant of the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides a comparative analysis of PROTACs synthesized with different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency. The composition, length, and rigidity of the linker are all crucial factors that modulate the biological activity of a PROTAC.

Comparative Analysis of Linker Compositions

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.

Table 1: Comparison of PROTACs with Different Linker Types Targeting Estrogen Receptor α (ERα)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Alkyl12-atom chain~100>80
Alkyl16-atom chain~10>90
Alkyl21-atom chain~500~60
PEG4 PEG units~50>85
PEG8 PEG units~25>90
PEG12 PEG units~100~75

Table 2: Comparison of PROTACs with Different Linker Compositions Targeting Bruton's Tyrosine Kinase (BTK)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Alkyl9-atom chain50~90
PEG3 PEG units10>95
Rigid (Piperazine)12-atom equivalent25>95
Clickable (Triazole)14-atom equivalent15>90

Table 3: Impact of Linker Composition on Physicochemical Properties

Linker TypeTypical CompositionSolubilityPermeabilityKey Considerations
Flexible (Alkyl)Hydrocarbon chainsGenerally low (hydrophobic)Can be high, but often leads to high effluxSynthetically straightforward and allows for easy length modification.
Flexible (PEG)Polyethylene glycol unitsHigh (hydrophilic)Can be low due to high polarityImproves solubility and biocompatibility.
RigidCycloalkanes (e.g., piperazine), alkynesVariableCan be improved by reducing flexibilityRestricts conformation, which can lead to improved potency and more favorable properties.
ClickableTriazoles, etc.VariableVariableFacilitates rapid synthesis of PROTAC libraries for optimization.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) should be included.
  • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effects of the PROTAC on the cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described for the Western blot protocol.

2. MTT Incubation:

  • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

3. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Protocol 3: Permeability Assay (Caco-2 Assay)

This assay evaluates the ability of a PROTAC to cross a cell monolayer, which is indicative of its potential for oral absorption.

1. Caco-2 Cell Culture:

  • Culture Caco-2 cells on permeable filter supports until they form a confluent and differentiated monolayer.

2. Permeability Measurement:

  • Add the PROTAC to the apical (A) side of the monolayer.
  • At various time points, collect samples from the basolateral (B) side.
  • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
  • The apparent permeability coefficient (Papp) can then be calculated.

Visualizing PROTAC Mechanisms and Workflows

dot

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

dot

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture start->cell_culture permeability_assay Permeability Assay (e.g., Caco-2) start->permeability_assay In vitro treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: DC50, Dmax, IC50, Papp western_blot->data_analysis viability_assay->data_analysis permeability_assay->data_analysis end End: Comparative Analysis data_analysis->end

Caption: General experimental workflow for PROTAC evaluation.

dot

Linker_Logic cluster_input Linker Properties cluster_process Biological Impact cluster_output PROTAC Performance length Length ternary_complex Ternary Complex Formation & Stability length->ternary_complex composition Composition (Alkyl, PEG, etc.) composition->ternary_complex physicochem Physicochemical Properties (Solubility, Permeability) composition->physicochem rigidity Rigidity rigidity->ternary_complex rigidity->physicochem efficacy Efficacy (DC50, Dmax) ternary_complex->efficacy selectivity Selectivity ternary_complex->selectivity pharmacokinetics Pharmacokinetics physicochem->pharmacokinetics efficacy->pharmacokinetics

Caption: Linker properties influence PROTAC performance.

Conclusion

The linker component of a PROTAC is a critical design element that profoundly influences its biological activity. The length, composition, and rigidity of the linker must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient and selective protein degradation. As demonstrated by the compiled data, there is no universally optimal linker; the ideal linker composition is dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, exploring a diverse range of chemical matter and lengths, is paramount for the development of potent and therapeutically viable PROTACs. The experimental protocols and data presented in this guide provide a framework for the rational design and comparative evaluation of novel PROTAC degraders.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Benchmarking Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal bioconjugation strategy is a critical decision that profoundly influences the stability, efficacy, and performance of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted biomolecules. This guide presents an objective comparison of Azido-PEG13-acid, a polyethylene glycol (PEG) linker featuring a terminal azide group for "click chemistry," against other widely used bioconjugation methods. The comparison is supported by a synthesis of available experimental data and detailed protocols to empower informed decisions for specific research applications.

At the forefront of modern bioconjugation, this compound utilizes the principles of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1] This guide will benchmark the performance of azide-based PEGylation against two conventional and widely adopted chemistries: N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines, and maleimide-thiol coupling for cysteine residues.[2]

Quantitative Comparison of Bioconjugation Chemistries

The efficiency and specificity of a bioconjugation reaction are paramount, directly impacting the yield and homogeneity of the final conjugate. The following tables summarize key quantitative performance metrics for azide-based click chemistry, NHS ester chemistry, and maleimide-thiol chemistry. It is important to recognize that efficiencies can vary based on specific reactants, buffer conditions, and reaction times.[2]

FeatureAzide-Based (Click Chemistry)NHS Ester-BasedMaleimide-Based
Reaction Mechanism Bioorthogonal cycloaddition[3]Nucleophilic acyl substitution[3]Michael addition
Target Residues Site-specifically introduced azides or alkynesPrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Specificity HighModerate to lowHigh
Efficiency/Yield Generally high to very highVariable, moderate to highHigh
Control over Degree of Labeling (DoL) High, especially with two-step methodsModerate, can be challengingHigh
Linkage Stability High (Triazole ring)High (Amide bond)Variable (Thioether bond), susceptible to retro-Michael reaction
Side Reactions MinimalHydrolysis, reactions with other nucleophilesThiol exchange
Biocompatibility High (especially copper-free methods)HighGenerally good, but maleimides can react with other biological thiols
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS Ester ChemistryMaleimide Chemistry
Reaction Rate Very fast (minutes to a few hours)Moderate to fast (can be slower than CuAAC)Fast (minutes to a few hours)Very fast (minutes)
Typical Molar Excess of Reagent ~2-fold excess of azideCan be near-stoichiometric10- to 20-fold molar excess10- to 20-fold molar excess
Optimal pH Wide range, often in PBSPhysiological pH8.3 to 8.57.0-7.5
Need for Catalyst Yes (Copper(I))NoNoNo
Cytotoxicity Potential due to copper catalystLow to noneLowLow

Experimental Workflows and Signaling Pathways

To visualize the processes involved in these bioconjugation strategies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Azide_Alkyne_Cycloaddition cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Alkyne Triazole_CuAAC 1,4-disubstituted Triazole Alkyne->Triazole_CuAAC Azide Azide Azide->Triazole_CuAAC Cu(I) Cu(I) Catalyst Cu(I)->Triazole_CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Triazole_SPAAC Triazole Strained_Alkyne->Triazole_SPAAC Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC

Reaction mechanisms for CuAAC and SPAAC click chemistry.

NHS_Ester_Reaction NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group releases

Reaction mechanism for NHS ester chemistry with primary amines.

Maleimide_Thiol_Reaction Maleimide Maleimide Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Thiol Thiol (e.g., Cysteine) Thiol->Thioether_Bond

Reaction mechanism for maleimide chemistry with thiols.

Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalization Introduce Functional Group (e.g., Azide, Alkyne, Thiol) Start->Functionalization Conjugation Perform Conjugation Reaction Functionalization->Conjugation Purification Purify Conjugate (e.g., Chromatography) Conjugation->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization End End: Purified Bioconjugate Characterization->End

A generalized workflow for bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols for the key bioconjugation chemistries discussed. These should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing molecule, such as this compound.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule (e.g., this compound)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)

Procedure:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 28.6 µM.

  • Add the azide-containing cargo molecule. The amount added should be in a ~2-fold excess with respect to the alkyne groups on the biomolecule.

  • Prepare the catalyst solution by premixing the CuSO₄ and THPTA ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1 to 2 hours.

  • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

  • Validate the final conjugate using methods such as SDS-PAGE or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the metal-free conjugation of an azide-modified biomolecule to a molecule containing a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified biomolecule (e.g., modified with this compound)

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution. A slight molar excess of the strained alkyne is often used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.

  • The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.

  • Validate the final conjugate using methods such as SDS-PAGE or mass spectrometry.

Protocol 3: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • NHS ester of the label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the protein solution in the reaction buffer.

  • Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and other small molecules.

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.

Protocol 4: General Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

  • (Optional) Reducing agent such as TCEP to reduce disulfide bonds

Procedure:

  • Prepare the protein solution in the degassed reaction buffer. If necessary, treat the protein with a reducing agent to ensure free thiol groups are available.

  • Prepare a stock solution of the maleimide reagent in a suitable solvent (e.g., DMSO or DMF).

  • Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or overnight at 4°C.

  • Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted maleimide reagent.

  • Characterize the conjugate using methods like HPLC or SDS-PAGE to confirm conjugation and assess purity.

Concluding Remarks

The choice between this compound and alternative bioconjugation chemistries is highly dependent on the specific application. For applications demanding high precision, site-specificity, and the preservation of protein function, azide-based click chemistry, particularly the copper-free SPAAC reaction, often presents a superior choice. The bioorthogonal nature of the azide and alkyne groups minimizes side reactions, leading to more homogeneous conjugates.

Conversely, for simpler, more routine labeling applications where a degree of heterogeneity is acceptable, NHS ester and maleimide chemistries remain viable and cost-effective options. NHS esters provide a straightforward method for labeling abundant primary amines, while maleimides offer high reactivity towards less common cysteine residues. However, researchers must be mindful of the potential for side reactions and the variable stability of the resulting linkages, especially in the case of maleimide-thiol adducts. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioconjugation strategy to achieve their desired outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

The safe handling and disposal of Azido-PEG13-acid are critical for laboratory safety due to the potential hazards associated with the azide functional group. Azido compounds are known to be toxic and potentially explosive. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Core Safety Principles

Before beginning any disposal procedure, it is essential to understand the primary hazards associated with azido compounds:

  • Explosivity : Azides can be shock-sensitive and may detonate, especially heavy metal azides. They can also decompose explosively when heated.[1]

  • Toxicity : Azido compounds are acutely toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.

  • Plumbing Hazards : Disposing of azide solutions down the drain is strictly prohibited. Azides can react with metals in plumbing, such as lead and copper, to form highly explosive metal azides.

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) step prior to disposal. The following workflow outlines this decision-making process.

start Start: this compound Waste decision Is the concentration of This compound ≤5% in an aqueous solution? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation (Quenching) decision->deactivation Yes collect_waste Collect in a designated, properly labeled, and sealed hazardous waste container. direct_disposal->collect_waste perform_deactivation Perform deactivation protocol in a chemical fume hood. deactivation->perform_deactivation ehs_pickup Arrange for pickup by the Environmental Health & Safety (EHS) department. collect_waste->ehs_pickup end End: Waste Disposed ehs_pickup->end neutralize Neutralize the resulting solution to pH 6-9. perform_deactivation->neutralize neutralize->collect_waste

References

Essential Safety and Logistical Information for Handling Azido-PEG13-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Azido-PEG13-acid is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.

Core Hazards

Azido compounds, including this compound, present several significant hazards:

  • Toxicity : Azides are acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Symptoms of exposure can be similar to cyanide poisoning and may include rapid breathing, restlessness, dizziness, weakness, headache, nausea, and vomiting.[2]

  • Explosivity : Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[3] This risk is particularly high when azides are heated or come into contact with heavy metals, such as lead or copper, which can form highly explosive metal azides.[4][5]

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free nitrile or neoprene chemotherapy-grade gloves.
Eye Protection Safety GogglesChemical splash goggles. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Body Protection Lab Coat/GownA disposable, polyethylene-coated polypropylene gown with a closed back and tight-fitting cuffs.
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary depending on the scale of the experiment and the potential for aerosol generation.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedure

All manipulations involving this compound must be conducted in a properly functioning chemical fume hood.

  • Preparation :

    • Before starting, ensure an eyewash station and safety shower are accessible.

    • Line the work surface of the fume hood with absorbent paper.

    • Assemble all necessary equipment, using plastic or ceramic spatulas for transferring solids to avoid contact with metals.

    • Prepare a designated, clearly labeled waste container for azide-containing materials.

  • Handling :

    • Work on the smallest possible scale.

    • Avoid heating the compound unless specifically required by the protocol, and if so, use a blast shield.

    • Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive compounds.

    • Avoid using glassware with ground glass joints, as friction can lead to detonation.

  • Post-Handling :

    • Decontaminate all non-disposable equipment after use.

    • Wipe down the work area with a suitable decontaminating solution.

    • Wash hands and forearms thoroughly after handling the compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.

  • Waste Segregation : All azide-containing waste, including contaminated PPE and disposable equipment, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.

  • Direct Disposal : For most laboratory-scale waste, direct disposal through a licensed hazardous waste disposal company is the safest and recommended method.

  • Chemical Deactivation (for dilute inorganic azide solutions ≤5%) : This procedure should only be performed by trained personnel in a chemical fume hood.

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

    • Add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide).

    • Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic. Crucially, the acid must be added after the sodium nitrite to prevent the formation of toxic hydrazoic acid.

    • Stir the mixture for at least one hour to ensure complete destruction of the azide.

    • Neutralize the resulting solution to a pH between 6 and 9 before disposal according to institutional guidelines.

Spill and Emergency Procedures

  • Small Spills (within a fume hood) :

    • Absorb the spill with an inert, dry material.

    • Collect the contaminated material into the designated azide waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills (or any spill outside of a fume hood) :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation : Move to fresh air immediately.

    • Ingestion : Wash out the mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Azido_PEG13_acid_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_waste Set Up Designated Azide Waste Container prep_hood->prep_waste handle_weigh Weigh/Transfer with Non-Metal Utensils prep_waste->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Equipment handle_react->cleanup_decon cleanup_area Clean Work Area cleanup_decon->cleanup_area cleanup_wash Wash Hands cleanup_area->cleanup_wash disp_collect Collect All Azide Waste in Designated Container cleanup_wash->disp_collect disp_contact Arrange for Hazardous Waste Pickup disp_collect->disp_contact

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.